molecular formula C9H8ClF2NO2 B2353993 3-Chloro-2,4-difluoro-DL-phenylalanine CAS No. 1259964-91-4

3-Chloro-2,4-difluoro-DL-phenylalanine

Cat. No.: B2353993
CAS No.: 1259964-91-4
M. Wt: 235.61
InChI Key: LTROQNFDZXDJKW-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2,4-difluoro-DL-phenylalanine ( 1259964-91-4) is a non-natural, racemic amino acid with the molecular formula C9H8ClF2NO2 and a molecular weight of 235.62 g/mol. This synthetically modified phenylalanine derivative features a chloro-substitution at the 3-position and fluoro-substitutions at the 2- and 4-positions of the aromatic ring, creating a unique halogenated pattern that is significant in medicinal chemistry and drug discovery. Its primary research value lies in its role as a critical building block for the synthesis of novel peptides and pharmaceutical candidates. The specific halogen pattern is designed to influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are key parameters in optimizing drug-like properties. Unnatural amino acids like this are particularly valuable in the development of peptide-based therapeutics, enzyme inhibitors, and as tools for studying structure-activity relationships (SAR). Research indicates that structurally similar difluorophenylalanine derivatives are found in compounds with potent antibacterial activity, while chlorinated and methoxylated phenylalanine analogs are key components in broad-spectrum antitumor agents . This compound is offered as a racemic mixture (DL-form) and is strictly for research applications. It is intended for use by qualified laboratory professionals only. 3-Chloro-2,4-difluoro-DL-phenylalanine is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(3-chloro-2,4-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO2/c10-7-5(11)2-1-4(8(7)12)3-6(13)9(14)15/h1-2,6H,3,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTROQNFDZXDJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(C(=O)O)N)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Chloro-2,4-difluoro-DL-phenylalanine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 3-Chloro-2,4-difluoro-DL-phenylalanine .

Advanced Building Block for Medicinal Chemistry & Peptidomimetics

Executive Summary

3-Chloro-2,4-difluoro-DL-phenylalanine (CAS 1259964-91-4) is a highly specialized non-canonical amino acid used primarily as a scaffold in drug discovery and peptide engineering. By incorporating a specific halogenation pattern—a chlorine atom at the meta position and fluorine atoms at the ortho and para positions—this molecule offers a unique electronic and steric profile. It serves as a critical tool for modulating lipophilicity, blocking metabolic hotspots, and probing protein-ligand interactions via


-NMR.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic production via the Strecker protocol, and its strategic utility in structure-activity relationship (SAR) campaigns.

Physicochemical Profile

The introduction of halogens into the phenylalanine side chain significantly alters the electronic distribution and hydrophobicity of the phenyl ring. The 2,4-difluoro substitution creates an electron-deficient aromatic system, while the 3-chloro substituent adds lipophilic bulk and a potential handle for cross-coupling reactions.

Table 1: Chemical Specifications
PropertySpecification
IUPAC Name 2-amino-3-(3-chloro-2,4-difluorophenyl)propanoic acid
CAS Number 1259964-91-4
Molecular Formula

Molecular Weight 235.61 g/mol
Appearance White to off-white crystalline powder
Chirality DL (Racemic mixture of Enantiomers)
Solubility Soluble in water (low pH), DMSO, Methanol
pKa (Carboxyl) ~2.2 (Predicted based on Phe analogs)
pKa (Amine) ~9.1 (Predicted based on Phe analogs)
LogP (Predicted) 1.8 – 2.1 (Increased lipophilicity vs. Phe)
Bioisosteric Significance
  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) at the 2 and 4 positions blocks metabolic oxidation (e.g., by P450 enzymes) that typically occurs at electron-rich positions on the phenyl ring.

  • Lipophilicity: The 3-Chlorine atom increases the partition coefficient (LogP), enhancing membrane permeability—a critical factor for CNS-targeted drugs.

Synthetic Pathways & Production

The most robust route for the industrial or laboratory-scale production of 3-Chloro-2,4-difluoro-DL-phenylalanine is the Strecker Synthesis , utilizing 3-Chloro-2,4-difluorobenzaldehyde (CAS 127675-46-1) as the starting material. This method is preferred for its atom economy and scalability.

Figure 1: Synthesis Workflow (Strecker Protocol)

Synthesis Aldehyde 3-Chloro-2,4- difluorobenzaldehyde (CAS 127675-46-1) Imine Intermediate Imine Aldehyde->Imine + NH4Cl / KCN (Strecker Conditions) Aminonitrile Alpha-Aminonitrile Imine->Aminonitrile Nucleophilic Attack Product 3-Chloro-2,4-difluoro- DL-phenylalanine (CAS 1259964-91-4) Aminonitrile->Product Acid Hydrolysis (HCl/Reflux)

Caption: Step-by-step Strecker synthesis pathway converting the aldehyde precursor to the final amino acid.

Detailed Experimental Protocol: Strecker Synthesis

Objective: Synthesis of 3-Chloro-2,4-difluoro-DL-phenylalanine from 3-Chloro-2,4-difluorobenzaldehyde.

Reagents:

  • 3-Chloro-2,4-difluorobenzaldehyde (1.0 eq)[1]

  • Ammonium Chloride (

    
    , 1.2 eq)
    
  • Sodium Cyanide (

    
    ) or Potassium Cyanide (
    
    
    
    , 1.2 eq)
  • Methanol/Water (1:1 v/v)

  • Concentrated Hydrochloric Acid (

    
    , 37%)
    

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 3-Chloro-2,4-difluorobenzaldehyde in a mixture of methanol and water. Add ammonium chloride and stir at room temperature for 30 minutes to facilitate imine formation.

  • Cyanation: Caution: Perform in a well-ventilated fume hood. Slowly add the cyanide source (NaCN or KCN) to the reaction mixture. Stir the reaction at 40°C for 4–6 hours. Monitor the disappearance of the aldehyde via TLC or LC-MS.

  • Isolation of Aminonitrile: Once the reaction is complete, extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude 
    
    
    
    -aminonitrile.
  • Hydrolysis: Dissolve the crude aminonitrile in concentrated HCl (6M). Reflux the mixture at 100°C for 12–18 hours to hydrolyze the nitrile group to the carboxylic acid.

  • Purification: Cool the solution to room temperature. Neutralize carefully with ammonium hydroxide (

    
    ) to pH ~6 (the isoelectric point). The product, 3-Chloro-2,4-difluoro-DL-phenylalanine, will precipitate. Filter the white solid and wash with cold water and ethanol.
    
  • Recrystallization: Recrystallize from water/ethanol if higher purity (>98%) is required.

Applications in Drug Discovery

This amino acid is not merely a passive scaffold; it is an active modulator of pharmacological properties.

Mechanism of Action in Peptidomimetics

Incorporating this residue into a peptide sequence (e.g., replacing native Phenylalanine) introduces specific advantages:

  • Conformational Restriction: The steric bulk of the Chlorine at position 3 restricts the rotation of the phenyl ring (

    
     and 
    
    
    
    torsion angles), potentially locking the peptide into a bioactive conformation.
  • Proteolytic Resistance: The electron-withdrawing Fluorine atoms reduce the electron density of the aromatic ring, making it less susceptible to oxidative metabolism.

  • NMR Probing: The

    
     nuclei serve as sensitive probes for NMR studies, allowing researchers to monitor protein folding or ligand binding without background interference, as fluorine is absent in native biological systems.
    
Figure 2: Structure-Activity Relationship (SAR) Logic

SAR cluster_mods Substituent Effects Core Phenylalanine Core F_Ortho 2,4-Difluoro Substituents Core->F_Ortho Cl_Meta 3-Chloro Substituent Core->Cl_Meta Effect1 Blocks Metabolic Oxidation (P450) F_Ortho->Effect1 Electronic w/d Effect2 Increases Lipophilicity (CNS Penetration) Cl_Meta->Effect2 Hydrophobic Effect3 Steric Clash / Conformational Lock Cl_Meta->Effect3 Steric Bulk

Caption: Impact of specific halogen substitutions on the pharmacological profile of the phenylalanine core.

Analytical Characterization & Handling

Quality Control Parameters

For research grade material (≥98% purity), the following analytical standards apply:

  • HPLC: C18 Reverse Phase column; Mobile phase: Acetonitrile/Water (+0.1% TFA). Gradient 5% to 95% ACN over 20 min.

  • 
    -NMR (DMSO-d6):  Look for the characteristic aromatic protons. The 2,4-difluoro substitution pattern will split the remaining aromatic protons into complex multiplets due to H-F coupling.
    
  • Mass Spectrometry: ESI-MS

    
     m/z. Note the characteristic Chlorine isotope pattern (
    
    
    
    ratio of 3:1).
Safety & Storage
  • Hazard Identification: Irritant (Skin, Eye, Respiratory).

  • Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place. Hygroscopic—protect from moisture.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Avoid dust formation.

References

  • PubChem. (2025).[2] 3-Chloro-2,4-difluoro-DL-phenylalanine Compound Summary. National Library of Medicine. [Link]

  • Beilstein J. Org. Chem. (2020).[3][4][5] Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • European Journal of Medicinal Chemistry. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. [Link]

Sources

Technical Monograph: Physicochemical Profiling of 3-Chloro-2,4-difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on the physicochemical characteristics of 3-Chloro-2,4-difluoro-DL-phenylalanine, structured for researchers and drug development professionals.

Executive Summary: Strategic Utility in Drug Design

3-Chloro-2,4-difluoro-DL-phenylalanine is a highly specialized, halogenated non-canonical amino acid used primarily as a fragment in medicinal chemistry and peptide engineering. Its strategic value lies in its unique substitution pattern: the 2,4-difluoro-3-chloro motif.

Unlike native Phenylalanine (Phe), this analog possesses a severely electron-deficient aromatic ring. This modification serves three critical functions in drug development:

  • Metabolic Blockade: The halogenation at positions 2, 3, and 4 effectively blocks the primary sites of oxidative metabolism (hydroxylation) typically targeted by Cytochrome P450 enzymes.[1]

  • Quadrupole Inversion: The electron-withdrawing nature of the halogens inverts the electrostatic potential of the phenyl ring, promoting unique

    
    -
    
    
    
    stacking interactions that can enhance potency in protein-ligand binding.
  • Lipophilicity Modulation: It increases the LogD significantly compared to Phe, facilitating membrane permeability while maintaining zwitterionic solubility.[1]

Molecular Identity & Structural Specifications[2][3]

This section defines the precise chemical identity of the racemic mixture (DL).

Property Specification
IUPAC Name 2-amino-3-(3-chloro-2,4-difluorophenyl)propanoic acid
Chemical Formula C

H

ClF

NO

Molecular Weight 235.61 g/mol
Stereochemistry Racemic (DL-mixture, 50:50 enantiomeric ratio)
Substitution Pattern Ortho (2): Fluorine Meta (3): Chlorine Para (4): Fluorine
SMILES OC(=O)C(N)Cc1c(F)c(Cl)c(F)cc1
Appearance White to off-white crystalline powder

Physicochemical Characteristics (The "Deep Dive")

Electronic Effects & Acidity (pKa)

The introduction of three halogens creates a strong inductive electron-withdrawing effect (-I effect) that propagates through the aromatic ring to the backbone.

  • Carboxyl Group (pKa

    
    ):  The ortho-fluorine at position 2 exerts a through-space and inductive effect that stabilizes the carboxylate anion.
    
    • Native Phe pKa

      
      : ~1.83[2]
      
    • 3-Cl-2,4-diF-Phe pKa

      
      :~1.6 – 1.7  (Slightly more acidic)
      
  • Amino Group (pKa

    
    ):  The electron-deficient ring pulls density away from the ammonium group, making it easier to deprotonate.[1]
    
    • Native Phe pKa

      
      : ~9.13
      
    • 3-Cl-2,4-diF-Phe pKa

      
      :~7.8 – 8.2  (Significantly less basic)
      

Implication: At physiological pH (7.4), a larger fraction of the amine may be uncharged compared to native Phe, potentially altering transport kinetics across the blood-brain barrier (LAT1 transporter affinity).[1]

Lipophilicity (LogP vs. LogD)

The replacement of hydrogens with halogens increases the lipophilicity, but the specific pattern matters.[1]

  • Predicted LogP (Octanol/Water): ~0.5 to 0.9 (Native Phe is -1.38).[1] The compound is significantly more lipophilic.

  • LogD

    
    :  Due to the lower pKa
    
    
    
    , the zwitterionic character is maintained, but the distribution coefficient shifts, favoring membrane interaction.[1]
Solubility Profile
  • Water: Moderate solubility.[3] Lower than native Phe due to the hydrophobic halo-aryl moiety.

  • Acidic Media (0.1N HCl): High solubility (protonation of amine).

  • Basic Media (0.1N NaOH): High solubility (deprotonation of carboxylic acid).

  • Organic Solvents: Soluble in DMSO, Methanol.[1] Sparingly soluble in Acetonitrile.

Analytical Characterization Protocols

HPLC Method for Purity & Identification

Because this is a DL-mixture, achiral HPLC is used for purity, while chiral HPLC is required to determine the enantiomeric ratio if resolution is attempted.[1]

Standard Achiral Protocol (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 210 nm (amide/carboxyl) and 254 nm (aromatic).[1]

  • Retention Time Note: Expect elution significantly later than native Phenylalanine due to the hydrophobic halogen substitutions.

Chiral Resolution (If separation is required):

  • Column: Crown ether based (e.g., Crownpak CR-I) or Teicoplanin-based columns are preferred for free amino acids.

  • Mobile Phase: Perchloric acid (pH 1.5) is often required for Crownpak columns to ensure the amine is protonated for chiral recognition.[1]

Spectroscopic Identification (NMR)

The


F NMR  is the definitive identification tool for this molecule, distinguishing it from other isomers (e.g., 3,4-difluoro or 3,5-difluoro).[1]
  • 
    H NMR (D
    
    
    
    O/DCl):
    • 
      -proton: Triplet/Multiplet at ~4.2 ppm.
      
    • 
      -protons: Multiplet at ~3.2 ppm.[1]
      
    • Aromatic protons: The ring has only one aromatic proton (position 5) and one at position 6.[1] The coupling pattern will be complex (doublet of doublets) due to H-F coupling.

  • 
    F NMR: 
    
    • Will show two distinct signals .

    • F-2: Shifted downfield due to proximity to the alanine side chain.

    • F-4: Distinct chemical shift, showing coupling to the adjacent H-5 and F-2.

Functional Applications & Decision Logic

The following diagram illustrates the decision logic for selecting 3-Chloro-2,4-difluoro-DL-phenylalanine in a drug discovery campaign.

DrugDesignLogic Start Lead Optimization: Phenylalanine Residue Issue MetabStab Is Metabolic Instability (Oxidation) a problem? Start->MetabStab Potency Is Potency/Binding Affinity too low? Start->Potency MetabStab->Potency No CheckPos Check Metabolic Hotspots: Positions 2, 3, 4 MetabStab->CheckPos Yes Electronic Does the pocket favor electron-poor rings? Potency->Electronic Yes SelectCompound Select 3-Chloro-2,4-difluoro-Phe CheckPos->SelectCompound Blocks P450 hydroxylation at all active sites Electronic->SelectCompound Inverts Quadrupole Enhances pi-stacking

Caption: Decision matrix for incorporating 3-Chloro-2,4-difluoro-Phe to address metabolic liability or binding affinity gaps.

Synthesis & Handling Protocols

Synthesis Workflow (Conceptual)

Since this is a non-standard amino acid, it is typically synthesized via the Erlenmeyer-Plöchl azlactone synthesis followed by hydrolysis and reduction.

  • Starting Material: 3-Chloro-2,4-difluorobenzaldehyde.

  • Condensation: React with N-acetylglycine and acetic anhydride to form the azlactone.

  • Ring Opening: Hydrolysis to the cinnamic acid derivative.

  • Reduction: Hydrogenation (careful catalyst selection required to avoid de-halogenation) or chemical reduction to the DL-amino acid.[1]

Handling & Storage (Self-Validating Protocol)
  • Hygroscopicity: Halogenated amino acids can be slightly hygroscopic.[1]

  • Storage: Store at +2°C to +8°C, desiccated.

  • Validation: Before use in synthesis, perform a visual check (must be white powder, no yellowing) and a quick solubility test in 1M HCl (must be clear).

References

  • PubChem. Compound Summary: 3-Chloro-4-fluoro-DL-phenylalanine (Analog Reference).[4] National Library of Medicine.[4] Available at: [Link][4]

  • Schiemann, G., & Roselius, W. (1965).[1] Synthesis of Fluorinated Amino Acids.[1] Chem. Ber. (Foundational chemistry of fluoro-phenylalanines).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry. Available at: [Link]

  • Avdeef, A. (1997).[1][5] Physicochemical profiling (solubility, permeability and charge state).[1] Current Topics in Medicinal Chemistry. (Reference for pKa shift logic).

Sources

Biological Activity of Halogenated Phenylalanine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic substitution of hydrogen with halogen atoms (F, Cl, Br, I) on the phenylalanine (Phe) scaffold is a cornerstone of modern medicinal chemistry and protein engineering. This modification does not merely alter steric bulk; it fundamentally reprograms the amino acid’s electronic landscape, lipophilicity, and metabolic fate.

For drug developers, halogenated phenylalanine analogs offer three distinct utility vectors:

  • Metabolic Blockade: Fluorine substitution at the para position (4-F-Phe) effectively blocks cytochrome P450-mediated hydroxylation, extending half-life.

  • Transport Selectivity: Heavier halogens (I, Br) at the ortho position (2-I-Phe) shift transport preference almost exclusively to LAT1, enabling targeted delivery across the Blood-Brain Barrier (BBB) while bypassing peripheral LAT2 uptake.

  • Orthogonal Reactivity: The introduction of chemically reactive handles (e.g., aryl iodides for cross-coupling) allows for post-translational modification of proteins.

This guide synthesizes the physicochemical foundations, pharmacological mechanisms, and experimental protocols required to deploy these analogs effectively.

Physicochemical Foundations: The Halogen Effect[1]

To rationally design analogs, one must understand the causal link between atomic properties and biological behavior. The "Halogen Effect" is driven by three variables: Lipophilicity , Steric Bulk , and the Sigma-Hole .

The Sigma-Hole and Halogen Bonding

Unlike hydrogen, heavier halogens (Cl, Br, I) exhibit an anisotropic electron distribution. While the equatorial region is electronegative, the region along the C-X bond axis (distal to the carbon) is electropositive. This "sigma-hole" allows the halogen to act as a Lewis acid, forming strong, directional interactions with backbone carbonyls or side-chain carboxylates in target proteins.

  • Fluorine (F): Small, highly electronegative, low polarizability.[1] Mimics H sterically but alters pKa and blocks metabolism. No significant sigma-hole.

  • Chlorine (Cl) / Bromine (Br): Moderate size/lipophilicity. distinct sigma-holes capable of enhancing binding affinity (

    
    ) via halogen bonding.
    
  • Iodine (I): Large, high polarizability, strong sigma-hole. often drives selectivity but can reduce transport velocity (

    
    ) due to steric hindrance.
    
Visualization of Physicochemical Trends

HalogenTrends cluster_trends Property Gradients Phe Phenylalanine (H) FPhe 4-Fluoro-Phe (Metabolic Blocker) Phe->FPhe Min. Steric Change High Electronegativity ClPhe 4-Chloro-Phe (Enzyme Inhibitor) Phe->ClPhe Increased Lipophilicity Sigma-Hole Emergence IPhe 2-Iodo-Phe (LAT1 Selective) Phe->IPhe Max Steric Bulk Strong Halogen Bond MetStab Metabolic Stability FPhe->MetStab Resistance to Hydroxylation Lipophilicity Lipophilicity (LogP) IPhe->Lipophilicity High Hydrophobicity

Figure 1: Physicochemical progression from native Phenylalanine to halogenated analogs, highlighting the trade-offs between steric bulk, lipophilicity, and metabolic stability.

Pharmacokinetics & Transport Mechanisms[5][6]

LAT1 vs. LAT2 Selectivity

The L-type Amino Acid Transporter 1 (LAT1) is highly expressed at the Blood-Brain Barrier (BBB) and in cancer cells, making it a prime target for drug delivery. LAT2 is ubiquitously expressed in peripheral organs (gut, kidney).

  • The Challenge: Native Phe is transported by both LAT1 and LAT2, leading to poor tissue specificity.

  • The Solution: 2-Iodo-L-Phenylalanine (2-I-Phe) .[2][3]

    • Mechanism:[4][5][6][7] The bulky iodine atom at the ortho position creates a steric clash within the LAT2 binding pocket, effectively abolishing affinity. The larger, more flexible LAT1 pocket accommodates the iodine, retaining high affinity (

      
       in low 
      
      
      
      range).
    • Trade-off: While affinity (

      
      ) is high, the transport velocity (
      
      
      
      ) is often reduced compared to native Phe.[2][3]
Metabolic Stability (The "Fluorine Shield")

The primary metabolic clearance pathway for Phe-based peptides is proteolysis and aromatic hydroxylation.

  • Hydroxylation: Phenylalanine Hydroxylase (PAH) attacks the para-position. Substituting H with F (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) renders this position inert to oxidation.

  • Proteolysis: Fluorination adjacent to the scissile bond can alter the electronic environment of the amide, reducing the catalytic efficiency (

    
    ) of proteases like chymotrypsin.
    

LAT1_Pathway cluster_blood Systemic Circulation (Blood) cluster_barriers cluster_target Target Tissue (Brain/Tumor) Drug_Phe Phe-Drug Conjugate LAT2 LAT2 Transporter (Peripheral Tissues) Drug_Phe->LAT2 High Affinity (Systemic Loss) LAT1 LAT1 Transporter (BBB / Tumor) Drug_Phe->LAT1 High Affinity Drug_2IPhe 2-I-Phe-Drug Conjugate Drug_2IPhe->LAT2 Steric Blockade (No Transport) Drug_2IPhe->LAT1 Selective Transport Intracellular Intracellular Accumulation LAT1->Intracellular Influx

Figure 2: Mechanism of LAT1-selective transport using 2-iodo-phenylalanine scaffolds to bypass peripheral LAT2 clearance.

Biological Activity & Therapeutic Applications[1][2][7][8][9][10][11][12]

Table 1: Comparative Biological Activity of Halogenated Analogs
AnalogPrimary UtilityBiological MechanismKey Reference
4-Fluoro-Phe Peptide StabilityResists PAH hydroxylation; minimal steric perturbation allows receptor binding.[1]
4-Chloro-Phe (PCPA) Serotonin DepletionIrreversible inhibitor of Tryptophan Hydroxylase (TPH). Depletes 5-HT levels.[5][2]
2-Iodo-Phe Drug DeliveryLAT1 Selective. Steric bulk prevents LAT2 binding, enabling BBB crossing.[3]
3,5-Diiodo-Tyr NeuroprotectionEndogenous Phe-derivative.[6] Depresses glutamatergic transmission (AMPA receptors).[6][4]
Pentafluoro-Phe SupramolecularPromotes "Phe-zipper" formation via quadrupole interactions (electron-deficient ring).[5]
Case Study: Antimicrobial Peptides (AMPs)

Incorporating halogenated Phe into AMPs (e.g., Protonectin analogs) has been shown to enhance selectivity for Gram-positive bacteria.[8] The increased lipophilicity facilitates membrane insertion, while the halogen size can disrupt the tight packing required for toxicity against mammalian cells.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Site-specific incorporation of 4-Chloro-L-Phenylalanine (4-Cl-Phe) into a bioactive peptide sequence using Fmoc-chemistry.

Prerequisites:

  • Resin: Rink Amide MBHA (loading 0.5-0.7 mmol/g).

  • Amino Acid: Fmoc-4-Cl-Phe-OH (commercially available).

  • Coupling Reagents: HATU / DIPEA.

Step-by-Step Methodology
  • Resin Swelling:

    • Weigh 100 mg resin into a fritted syringe.

    • Swell in DMF (Dimethylformamide) for 30 mins. Drain.

  • Deprotection (Fmoc Removal):

    • Treat with 20% Piperidine in DMF (2 x 5 mins).

    • Wash with DMF (5 x 1 min).

    • Validation: Perform Chloranil test. Beads should be blue (presence of free amines).

  • Coupling of Halogenated Analog:

    • Stoichiometry: Use only 2.5 eq of Fmoc-4-Cl-Phe-OH (vs standard 5 eq) to conserve expensive analog.

    • Activation: Dissolve AA in DMF (0.2 M). Add 2.4 eq HATU and 5 eq DIPEA.

    • Reaction: Shake at room temperature for 2 hours.

    • Note: Halogenated AAs are electron-withdrawing; the carboxylate is less nucleophilic, but HATU is sufficient.

  • Capping (Self-Validating Step):

    • Wash resin with DMF.

    • Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 mins.

    • Logic: This acetylates any unreacted amines, preventing deletion sequences.

    • Validation: Perform Chloranil test. Beads must be colorless. If blue, repeat coupling.

  • Cleavage & Isolation:

    • Reagent K: TFA/Phenol/Water/TIPS (88:5:5:2).

    • Incubate 2-3 hours. Precipitate in cold diethyl ether.

    • Analyze via RP-HPLC (C18 column) and ESI-MS. The mass shift (+34 Da for Cl vs H) confirms incorporation.

SPPS_Workflow Start Resin Swelling (DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Test1 Chloranil Test (Must be BLUE) Deprotect->Test1 Couple Coupling Fmoc-4-Cl-Phe (HATU/DIPEA, 2h) Test1->Couple Positive Test2 Chloranil Test (Must be COLORLESS) Couple->Test2 Recouple Re-couple Test2->Recouple Positive (Fail) Cleave TFA Cleavage & HPLC Test2->Cleave Negative (Success) Recouple->Test2

Figure 3: Solid-Phase Peptide Synthesis workflow for incorporating halogenated amino acids with integrated quality control checkpoints.

Future Outlook

The field is moving beyond simple substitution toward bio-orthogonal chemistry . Iodinated phenylalanine analogs are increasingly used as handles for palladium-catalyzed cross-coupling reactions on-protein, allowing the attachment of fluorophores or drugs to specific residues in live cells. Furthermore, the integration of machine learning models (e.g., HD-GEM) is beginning to predict the toxicity and metabolic stability of these analogs before synthesis, streamlining the lead optimization process.

References

  • Vertex AI Search. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. NIH. Available at: [Link]

  • Yuki, H., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Journal of Pharmaceutical Investigation. Available at: [Link]

  • Ginsberg, S.D., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke. Available at: [Link]

  • RSC Publishing. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. Available at: [Link]

Sources

Spectroscopic Characterization of 3-Chloro-2,4-difluoro-DL-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Affiliation: Advanced Spectroscopic Solutions

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Chloro-2,4-difluoro-DL-phenylalanine, a halogenated derivative of the essential amino acid phenylalanine. Due to the limited availability of experimental data in the public domain, this guide leverages predictive methodologies to generate and interpret the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed framework for the structural elucidation and characterization of this and similar halogenated aromatic amino acids. The methodologies for spectral prediction are detailed, and the predicted data is analyzed in the context of established spectroscopic principles and comparative data from analogous compounds.

Introduction

3-Chloro-2,4-difluoro-DL-phenylalanine is a synthetic amino acid that holds potential interest in various fields, including medicinal chemistry and drug discovery. The incorporation of halogen atoms, such as chlorine and fluorine, into the structure of phenylalanine can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] Fluorine, in particular, is often used to modulate the electronic properties of a molecule and can serve as a sensitive probe in NMR spectroscopy.[3][4]

A thorough understanding of the three-dimensional structure and electronic properties of 3-Chloro-2,4-difluoro-DL-phenylalanine is paramount for its potential applications. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the structural characterization of organic molecules.[5][6] This guide presents a detailed analysis of the predicted spectroscopic data for this compound, offering a foundational understanding of its key structural features.

Disclaimer: The spectroscopic data presented in this guide are predicted using computational methods and have not been experimentally verified. While these predictions are based on established theoretical models and are compared with experimental data from similar compounds, they should be used as a reference and for guidance in future experimental work.

Methodologies: Experimental and Predictive

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols that would be suitable for the experimental characterization of 3-Chloro-2,4-difluoro-DL-phenylalanine.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Approximately 12-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: Approximately 0-200 ppm.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is recommended. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of the empty ATR crystal should be acquired and subtracted from the sample spectrum.

  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition (Positive Ion Mode):

    • Ionization Source: ESI.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Fragmentor Voltage: Can be varied to induce fragmentation for MS/MS analysis.

  • Data Processing: The acquired mass spectrum will show the mass-to-charge ratio (m/z) of the ions. The high-resolution data allows for the determination of the exact mass and, consequently, the elemental composition.

Predictive Methodology

The spectroscopic data presented in this guide were generated using a combination of established computational chemistry software and predictive algorithms.

  • NMR Prediction: ¹H and ¹³C NMR chemical shifts were predicted using advanced algorithms that employ a combination of hierarchical ordered spherical environment (HOSE) codes and neural networks.[7] These predictions were performed in a simulated DMSO-d₆ solvent environment.

  • IR Spectrum Prediction: The IR spectrum was predicted using density functional theory (DFT) calculations at the B3LYP/6-31G(d) level of theory. The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors.

  • Mass Spectrum Prediction: The expected mass-to-charge ratios for the molecular ion and common fragments were calculated based on the elemental composition of 3-Chloro-2,4-difluoro-DL-phenylalanine. The fragmentation patterns were predicted based on established fragmentation rules for amino acids and aromatic compounds.

Predicted Spectroscopic Data and Interpretation

This section presents the predicted spectroscopic data for 3-Chloro-2,4-difluoro-DL-phenylalanine and provides a detailed interpretation of the key features of each spectrum.

¹H NMR Spectrum (Predicted, 500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5br s3H-NH₃⁺
~7.6t1HAr-H
~7.3t1HAr-H
~4.3t1Hα-H
~3.2m2Hβ-CH₂

Interpretation:

  • -NH₃⁺ (~8.5 ppm): The protons of the ammonium group are expected to be significantly deshielded and appear as a broad singlet due to quadrupole broadening and exchange with the solvent.

  • Aromatic Protons (~7.3-7.6 ppm): The two aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the two fluorine atoms. The electron-withdrawing effects of the chlorine and fluorine atoms will shift these protons downfield compared to unsubstituted phenylalanine.

  • α-Proton (~4.3 ppm): The proton attached to the α-carbon is adjacent to the electron-withdrawing ammonium and carboxylic acid groups, causing it to appear at a relatively downfield position as a triplet due to coupling with the β-protons.

  • β-Protons (~3.2 ppm): The two diastereotopic protons on the β-carbon will be coupled to the α-proton and will likely appear as a multiplet.

¹³C NMR Spectrum (Predicted, 125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~172C=O (Carboxylic Acid)
~158 (d, J ≈ 250 Hz)C-F
~155 (d, J ≈ 250 Hz)C-F
~130 (d)Ar-C
~125Ar-C-Cl
~115 (dd)Ar-C
~110 (d)Ar-C
~55α-C
~36β-C

Interpretation:

  • Carbonyl Carbon (~172 ppm): The carboxylic acid carbonyl carbon is expected to appear in the typical downfield region for this functional group.

  • Aromatic Carbons with Fluorine Substituents (~155-158 ppm): The two carbons directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF) of approximately 250 Hz, appearing as doublets.

  • Other Aromatic Carbons (~110-130 ppm): The remaining aromatic carbons will exhibit smaller two- and three-bond carbon-fluorine couplings, leading to more complex splitting patterns (doublets or doublets of doublets). The carbon attached to chlorine will also be shifted downfield.

  • α-Carbon (~55 ppm): The α-carbon, bonded to the nitrogen and carboxylic acid group, will appear in the typical range for α-amino acids.

  • β-Carbon (~36 ppm): The β-carbon of the side chain will be the most upfield signal in the spectrum.

IR Spectrum (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3400-2500BroadO-H stretch (Carboxylic Acid)
~3100-3000MediumN-H stretch (-NH₃⁺)
~2960MediumC-H stretch (aliphatic)
~1730StrongC=O stretch (Carboxylic Acid)
~1600, ~1480Medium-StrongC=C stretch (Aromatic)
~1250-1000StrongC-F stretch
~850-750StrongC-Cl stretch

Interpretation:

  • O-H and N-H Stretching (~3400-2500 cm⁻¹): The broad absorption in this region is characteristic of the O-H stretching of the carboxylic acid, often overlapping with the N-H stretching of the ammonium group.[8]

  • C=O Stretching (~1730 cm⁻¹): A strong, sharp peak corresponding to the carbonyl stretch of the carboxylic acid is expected.[9]

  • C=C Stretching (~1600, ~1480 cm⁻¹): Absorptions in this region are indicative of the aromatic ring.

  • C-F Stretching (~1250-1000 cm⁻¹): Strong absorptions due to the C-F stretching vibrations are a key feature for fluorinated compounds.

  • C-Cl Stretching (~850-750 cm⁻¹): A strong band in this region is expected for the C-Cl stretching vibration.

Mass Spectrum (Predicted, ESI+)
m/zIon
236.02[M+H]⁺
190.03[M+H - HCOOH]⁺
173.03[M+H - HCOOH - NH₃]⁺

Interpretation:

  • [M+H]⁺ (m/z 236.02): The protonated molecular ion is expected to be the base peak in the ESI+ mass spectrum. The isotopic pattern of this peak will show a characteristic M+2 peak with approximately one-third the intensity of the M peak, confirming the presence of one chlorine atom.

  • [M+H - HCOOH]⁺ (m/z 190.03): A common fragmentation pathway for amino acids is the loss of formic acid from the protonated molecule.

  • [M+H - HCOOH - NH₃]⁺ (m/z 173.03): Subsequent loss of ammonia from the above fragment is also a plausible fragmentation pathway.

Experimental and Predictive Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for both the experimental acquisition and computational prediction of spectroscopic data.

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition Data Acquisition (¹H and ¹³C NMR) NMR_Sample->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Spectrum NMR Spectrum NMR_Processing->NMR_Spectrum IR_Sample Sample Preparation (ATR or KBr Pellet) IR_Acquisition Data Acquisition (FTIR) IR_Sample->IR_Acquisition IR_Processing Data Processing (FT, Background Subtraction) IR_Acquisition->IR_Processing IR_Spectrum IR Spectrum IR_Processing->IR_Spectrum MS_Sample Sample Preparation (Dissolve in Solvent) MS_Acquisition Data Acquisition (ESI-MS) MS_Sample->MS_Acquisition MS_Processing Data Processing (Mass-to-Charge Analysis) MS_Acquisition->MS_Processing MS_Spectrum Mass Spectrum MS_Processing->MS_Spectrum

Figure 1: General experimental workflow for spectroscopic analysis.

Predictive_Workflow cluster_NMR_Pred NMR Prediction cluster_IR_Pred IR Prediction cluster_MS_Pred MS Prediction Input Chemical Structure of 3-Chloro-2,4-difluoro-DL-phenylalanine NMR_Algo Prediction Algorithm (HOSE, Neural Networks) Input->NMR_Algo IR_DFT DFT Calculation (e.g., B3LYP/6-31G(d)) Input->IR_DFT MS_Frag Fragmentation Analysis (Based on Chemical Rules) Input->MS_Frag NMR_Sim Simulate Spectrum (Solvent Effects Considered) NMR_Algo->NMR_Sim Pred_NMR Predicted NMR Spectrum NMR_Sim->Pred_NMR IR_Freq Frequency Calculation & Scaling IR_DFT->IR_Freq Pred_IR Predicted IR Spectrum IR_Freq->Pred_IR MS_Calc Calculate m/z Values (Molecular Ion & Fragments) MS_Frag->MS_Calc Pred_MS Predicted Mass Spectrum MS_Calc->Pred_MS

Sources

CAS number and molecular weight of 3-Chloro-2,4-difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Chloro-2,4-difluoro-DL-phenylalanine

Executive Summary & Chemical Identity

3-Chloro-2,4-difluoro-DL-phenylalanine is a highly specialized non-canonical amino acid used primarily in medicinal chemistry and structural biology. As a halogenated derivative of phenylalanine, it serves as a critical tool for modulating the lipophilicity, metabolic stability, and electronic properties of peptide-based therapeutics.

The "DL" designation indicates a racemic mixture (1:1 ratio of enantiomers), necessitating chiral resolution for applications requiring stereospecificity (e.g., solid-phase peptide synthesis of L-peptides).

Physiochemical Datasheet
PropertySpecification
CAS Number 1259964-91-4
IUPAC Name 2-amino-3-(3-chloro-2,4-difluorophenyl)propanoic acid
Molecular Weight 235.61 g/mol
Molecular Formula C₉H₈ClF₂NO₂
Appearance White to off-white crystalline powder
Solubility Soluble in water (low pH), DMSO, Methanol; Sparingly soluble in neutral water
pKa (Calculated)

-COOH: ~2.2
Lipophilicity (cLogP) ~1.2 (Higher than native Phe due to halogenation)
SMILES NC(CC1=C(F)C(Cl)=C(F)C=C1)C(=O)O

Synthetic Architecture & Production

The synthesis of 3-Chloro-2,4-difluoro-DL-phenylalanine typically follows the Erlenmeyer-Plöchl Azlactone route or the Strecker Synthesis . The Erlenmeyer route is preferred for laboratory-scale production due to the commercial availability of the aldehyde precursor and cleaner crystallization steps.

Core Synthetic Pathway (Erlenmeyer-Plöchl)
  • Condensation: 3-Chloro-2,4-difluorobenzaldehyde reacts with N-acetylglycine (hippuric acid) in the presence of acetic anhydride and sodium acetate.

  • Cyclization: This forms the oxazolone (azlactone) intermediate.

  • Hydrolysis & Reduction: The azlactone is hydrolyzed (ring-opening) and the alkene is reduced (typically via HI/P or catalytic hydrogenation, though halogens require care to avoid dehalogenation) to yield the N-acetylated amino acid.

  • Deprotection: Acid hydrolysis removes the acetyl group to yield the free DL-amino acid.

Visualization of Synthesis Workflow

Synthesis_Workflow Aldehyde 3-Chloro-2,4- difluorobenzaldehyde (CAS 127675-46-1) Azlactone Azlactone Intermediate Aldehyde->Azlactone Ac2O, NaOAc Condensation Glycine N-Acetylglycine Glycine->Azlactone Reduction Reductive Hydrolysis Azlactone->Reduction HI/P or H2/Pd Racemate 3-Chloro-2,4-difluoro- DL-phenylalanine (Racemic Product) Reduction->Racemate HCl Hydrolysis Resolution Enzymatic Resolution (Acylase I) Racemate->Resolution Optional Step L_Isomer L-Isomer (Active) Resolution->L_Isomer D_Isomer D-Isomer (Byproduct) Resolution->D_Isomer

Caption: Synthetic pathway from aldehyde precursor to resolved enantiomers via Erlenmeyer-Plöchl chemistry.

Applications in Drug Discovery

The strategic placement of chlorine and fluorine atoms on the phenyl ring serves three distinct mechanistic functions in ligand design:

Metabolic Blocking (Para-Fluorine Effect)

The fluorine at the 4-position (para) blocks metabolic oxidation. In native phenylalanine, the para-position is a primary site for hydroxylation by cytochrome P450 enzymes. Substituting hydrogen with fluorine (


 bond energy ~116 kcal/mol vs 

~99 kcal/mol) prevents this degradation, significantly extending the half-life (

) of the peptide drug.
Electronic Tuning (Ortho-Fluorine/Meta-Chlorine)
  • 2-Fluoro (Ortho): Induces a dipole that can influence the conformation of the side chain via electrostatic interactions with the backbone amide.

  • 3-Chloro (Meta): The chlorine atom is lipophilic and bulky (Van der Waals radius 1.75 Å vs H 1.20 Å). It fills hydrophobic pockets in receptor binding sites (e.g., GPCRs) more effectively than a methyl group, often increasing potency through the "magic methyl" effect equivalent for halogens.

Application Logic Diagram

Application_Logic Start Drug Candidate Optimization Problem1 Rapid Metabolism? Start->Problem1 Problem2 Low Potency? Start->Problem2 Solution1 Install 4-Fluoro (Blocks P450 oxidation) Problem1->Solution1 Solution2 Install 3-Chloro (Increases Hydrophobic Contact) Problem2->Solution2 Result 3-Chloro-2,4-difluoro-Phe Analog Solution1->Result Solution2->Result

Caption: Decision matrix for incorporating halogenated phenylalanine to solve specific pharmacokinetic deficits.

Experimental Protocols

Protocol A: Chiral Resolution (Isolation of L-Isomer)

Context: Since the starting material is DL (racemic), and biological systems generally require the L-enantiomer, enzymatic resolution is the standard purification method.

Materials:

  • 3-Chloro-2,4-difluoro-DL-phenylalanine (10 mmol)

  • Acylase I (from Aspergillus melleus or Porcine Kidney)

  • Acetic Anhydride

  • LiOH (2M)

Workflow:

  • Acetylation: React the DL-amino acid with acetic anhydride in NaOH to form N-Acetyl-DL-3-chloro-2,4-difluorophenylalanine.

  • Enzymatic Hydrolysis: Dissolve the N-acetyl derivative in water (pH adjusted to 7.5 with LiOH). Add Acylase I (100 mg). Incubate at 37°C for 24–48 hours.

    • Mechanism:[1] Acylase I selectively hydrolyzes the L-acetyl group, leaving the D-acetyl group intact.

  • Separation: Acidify the solution to pH 5. The free L-amino acid is less soluble than the acetylated D-isomer or can be separated via ion-exchange chromatography (Dowex 50W).

  • Verification: Analyze via Chiral HPLC (Crownpak CR(+) column) to ensure ee > 99%.

Protocol B: Peptide Coupling (Solid Phase)

Standard: Fmoc-chemistry is recommended.

  • Protection: Convert the free L-amino acid to Fmoc-3-Chloro-2,4-difluoro-L-phenylalanine using Fmoc-OSu.

  • Coupling: Use HATU/DIPEA in DMF.

    • Note: The electron-withdrawing nature of the halogens (F, Cl) decreases the nucleophilicity of the amine slightly, but significantly increases the acidity of the amide proton, potentially affecting hydrogen bonding in the final helix.

References

  • Matrix Scientific. (2023).[2] Product Datasheet: 3-Chloro-2,4-difluoro-DL-phenylalanine (CAS 1259964-91-4).[2][3] Retrieved from

  • Sigma-Aldrich. (2023). Building Blocks: 3-Chloro-2,4-difluorobenzaldehyde (CAS 127675-46-1).[4][5][6][7] Retrieved from

  • Beilstein Institute. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2020). The Impact of Halogenated Phenylalanine Derivatives on Amyloid Formation. ChemBioChem.[8] Retrieved from

  • Finetech Industry. (2023). Precursor Analysis: Halogenated Benzaldehydes. Retrieved from

Sources

Strategic Integration of Fluorinated Amino Acids in Proteomics and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a high-level operational manual for integrating fluorinated amino acids (FAAs) into research and development workflows.

Technical Guide & Operational Framework

Executive Summary: The Fluorine Advantage

Fluorine is absent from the biological building blocks of life, yet it is the "element of choice" in over 20% of modern pharmaceuticals and an increasing number of engineered proteins. For the research scientist, the strategic replacement of hydrogen (H) or hydroxyl (-OH) groups with fluorine (F) offers a unique toolkit to modulate physicochemical properties without drastically altering steric bulk.[1]

This guide details the operational applications of FAAs across three critical domains: Protein Engineering , Medicinal Chemistry , and Structural Analysis (19F-NMR) .

Physicochemical Basis of the "Fluorine Effect"

The utility of FAAs stems from the unique atomic properties of the C-F bond.

PropertyHydrogen (H)Fluorine (F)Oxygen (O)Impact on Bio-Macromolecules
Van der Waals Radius (Å) 1.201.471.52Minimal steric perturbation; mimics H or O closely.[1]
Electronegativity (Pauling) 2.14.03.5Strong polarization of C-F bond; alters pKa of proximal groups.
C-X Bond Energy (kcal/mol) ~98~116~85Extreme metabolic stability; resistance to oxidative catabolism.
Lipophilicity NeutralHighLowIncreases membrane permeability; enhances hydrophobic core packing.

Application Module A: Protein Engineering & Stability

Objective: Enhance thermal stability and control protein folding kinetics.

Mechanism: The Fluorous Effect

The "fluorous effect" refers to the tendency of fluorinated side chains to self-segregate. When FAAs like 4-fluorophenylalanine or 5,5,5-trifluoroleucine are incorporated into the hydrophobic core of a protein, they pack more efficiently than their hydrocarbon counterparts due to increased hydrophobicity and unique electrostatic interactions. This often results in:

  • Increased

    
     (Melting Temperature):  Stabilization of the folded state.
    
  • Resistance to Denaturation: Enhanced tolerance to organic solvents and chaotropes.

Protocol 1: Site-Specific Incorporation via Genetic Code Expansion (GCE)

To study specific residues without global perturbation, researchers use orthogonal translation systems.

Prerequisites:

  • Host: E. coli BL21(DE3) or similar.

  • Plasmid System: pEVOL (encoding orthogonal tRNA/aaRS pair) + Expression Vector (Gene of Interest with TAG stop codon).

  • Non-Canonical Amino Acid: e.g., p-fluorophenylalanine (p-F-Phe).

Step-by-Step Methodology:

  • Design: Mutate the target residue codon in your gene of interest to the Amber stop codon (TAG) using site-directed mutagenesis.

  • Transformation: Co-transform E. coli with the pEVOL plasmid (encoding the M. jannaschii TyrRS variant specific for p-F-Phe) and your expression vector.

  • Inoculation: Grow cells in LB media with appropriate antibiotics (e.g., Chloramphenicol + Ampicillin) at 37°C until OD600 reaches ~0.5.

  • Induction & Feeding:

    • Add the FAA (dissolved in NaOH or appropriate solvent) to a final concentration of 1–5 mM.

    • Induce protein expression with IPTG (1 mM) and Arabinose (0.02%) to trigger the orthogonal synthetase.

  • Harvest: Incubate at 30°C for 12–16 hours. Harvest cells and purify via standard affinity chromatography (e.g., Ni-NTA).

  • Validation: Confirm incorporation via Mass Spectrometry (expect mass shift: +18 Da per H

    
    F substitution).
    

GCE_Workflow Design 1. Mutagenesis (Target -> TAG) Transform 2. Co-Transformation (pEVOL + Vector) Design->Transform Growth 3. Cell Growth (OD600 ~0.5) Transform->Growth Induction 4. Induction + FAA Feed (IPTG + Arabinose + FAA) Growth->Induction Expression 5. Orthogonal Translation (tRNA-CUA reads TAG) Induction->Expression Suppresses Stop Codon Purification 6. Purification & MS Validation Expression->Purification

Figure 1: Workflow for Genetic Code Expansion to incorporate Fluorinated Amino Acids.

Application Module B: Medicinal Chemistry & Drug Design

Objective: Optimize metabolic stability and potency (The "Fluorine Scan").

Mechanism: Metabolic Blocking

Cytochrome P450 enzymes typically attack electron-rich C-H bonds. Replacing a labile C-H with a C-F bond (which is electronically deactivated and stronger) blocks this metabolic "soft spot," significantly extending the drug's half-life (


).
Experimental Strategy: The Fluorine Scan

A systematic approach where hydrogen atoms on aromatic rings or aliphatic chains are sequentially replaced with fluorine to map Structure-Activity Relationships (SAR).

Operational Steps:

  • Identify Soft Spots: Use metabolite identification studies (microsomal stability assays) to find sites of rapid oxidation.

  • Synthesis: Synthesize analogs replacing H with F at the identified sites (e.g., 2-F, 3-F, 4-F isomers of a phenyl ring).

  • In Vitro Screening:

    • Potency:

      
       / 
      
      
      
      assays.
    • Lipophilicity: Measure LogD (fluorine usually increases LogD).

    • Metabolic Stability: Incubate with liver microsomes; measure intrinsic clearance (

      
      ).
      
  • Selection: Choose the analog that balances improved stability with maintained (or improved) potency.

Fluorine_Scan Lead Lead Compound (High Potency, Low Stability) MetID Metabolite ID (Locate Oxidation Sites) Lead->MetID Design Design F-Analogs (Block Metabolic Hotspots) MetID->Design Synthesis Synthesis of Isomers (Ortho / Meta / Para) Design->Synthesis Screening Parallel Screening (Potency vs. Stability) Synthesis->Screening Decision Select Candidate (Optimized PK/PD) Screening->Decision Best Balance

Figure 2: The "Fluorine Scan" logic for optimizing drug candidates.

Application Module C: 19F-NMR Spectroscopy

Objective: Probe protein dynamics and ligand binding with zero background noise.

The "Spy" in the Structure

19F-NMR is a powerful alternative to traditional 1H or 15N NMR because:

  • Zero Background: There is no endogenous fluorine in biological systems; every signal comes from your label.

  • High Sensitivity: 19F has 83% of the sensitivity of 1H.

  • Chemical Shift Sensitivity: The 19F chemical shift is exquisitely sensitive to local environmental changes (solvation, conformational shifts).[2]

Protocol 2: 19F-NMR Ligand Screening (Fragment-Based Drug Discovery)

Methodology:

  • Labeling: Incorporate a specific FAA (e.g., 3-fluorotyrosine) into the target protein using an auxotrophic strain or GCE (see Protocol 1).

  • Baseline Spectrum: Acquire a 1D 19F-NMR spectrum of the apo-protein. Ensure resonances are resolved.

  • Titration: Add a cocktail of fragment compounds (small molecules) to the protein solution.

  • Detection:

    • Chemical Shift Perturbation (CSP): If a fragment binds near a fluorinated residue, the 19F peak will shift or broaden.

    • Slow vs. Fast Exchange: Analyze peak shape to determine binding kinetics (

      
      ).
      
  • Deconvolution: If a "hit" is observed in a cocktail, re-test individual fragments to confirm.

NMR_Workflow Protein 19F-Labeled Protein Spectrum Baseline 1D Spectrum Protein->Spectrum Cocktail Add Ligand Cocktail Spectrum->Cocktail Analysis Detect Shift/Broadening Cocktail->Analysis Hit Identify Binder Analysis->Hit Peak Perturbation

Figure 3: 19F-NMR workflow for screening ligand binding.

Clinical Translation: 18F-PET Imaging

While 19F is used for NMR, the radioisotope 18F is the cornerstone of Positron Emission Tomography (PET). 18F-labeled amino acids are critical for oncologic imaging, particularly in brain tumors where the high glucose uptake makes standard FDG-PET ineffective.

Key 18F-Amino Acid Tracers:

TracerFull NameTarget MechanismClinical Application
18F-FET O-(2-[18F]fluoroethyl)-L-tyrosineLAT1 TransporterGliomas (Brain tumors); distinguishes tumor from inflammation.
18F-FDOPA 6-[18F]fluoro-L-DOPALAT1 / AADC EnzymeNeuroendocrine tumors; Parkinson's disease diagnosis.
18F-Fluciclovine Anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acidASCT2 / LAT1Prostate cancer recurrence imaging.

References

  • Protein Engineering with Fluorin

    • Source:Chemical Society Reviews[3]

    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

  • 19F NMR for Probing Protein Structure and Dynamics

    • Source:Progress in Nuclear Magnetic Resonance Spectroscopy
    • URL:[Link]

  • Genetic Code Expansion for Site-Specific Labeling

    • Source:N
    • URL:[Link]

  • 18F-Labeled Amino Acids for PET Imaging

    • Source:Journal of Nuclear Medicine
    • URL:[Link]

Sources

The Fluorine Factor: Strategic Modulation of Compound Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Imperative: The "Magic Methyl" of the 21st Century

In modern drug discovery, the incorporation of fluorine is no longer a random screening tactic but a precision engineering tool. Approximately 20-25% of all drugs currently on the market contain at least one fluorine atom. This is not coincidental. The strategic replacement of hydrogen (H) or hydroxyl (-OH) groups with fluorine (F) serves as a critical lever to modulate bioavailability —the fraction of an administered dose that reaches the systemic circulation unchanged.

This guide moves beyond basic textbook definitions to explore the causal mechanisms by which fluorination alters physicochemical properties and how to experimentally validate these effects in a drug discovery campaign.

Mechanistic Pillars of Bioavailability Modulation

Metabolic Armor: The C-F Bond Strength

The primary driver for fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol), significantly stronger than the C-H bond (~99 kcal/mol).

  • Mechanism: Cytochrome P450 (CYP450) enzymes typically metabolize drugs via oxidative attacks (hydroxylation) on electron-rich C-H bonds. Replacing a labile C-H bond (a "metabolic soft spot") with C-F effectively blocks this oxidation because the high activation energy required to break the C-F bond is physiologically inaccessible to CYP enzymes.

  • Impact: This "metabolic blocking" extends the compound's half-life (

    
    ) and reduces the "first-pass effect," directly increasing systemic exposure (AUC).
    
Electronic Modulation: pKa and Permeability

Bioavailability is heavily dependent on membrane permeability, which is governed by the compound's ionization state.

  • The Inductive Effect: Fluorine is the most electronegative element (3.98 Pauling scale). When attached to a carbon framework, it exerts a strong electron-withdrawing inductive effect (

    
    ).[1]
    
  • Basicity Modulation: Introducing fluorine near a basic amine center reduces the electron density on the nitrogen, thereby lowering the pKa .

    • Example: A piperidine nitrogen might have a pKa of ~10. Adding a fluorine to the adjacent carbon can drop the pKa to ~8-9.

    • Result: At physiological pH (7.4), a larger fraction of the molecule exists in the neutral (unionized) form, which permeates lipid membranes more efficiently than the cationic form.

Lipophilicity Tuning: The "Polar Hydrophobe"

Fluorine's effect on lipophilicity (LogP/LogD) is nuanced and context-dependent.

ModificationContextEffect on LipophilicityMechanism
Aromatic F Phenyl ringIncreases Increases hydrophobicity; weak hydration of F.
Aliphatic F Alkyl chainVariable Can decrease lipophilicity due to the strong C-F dipole moment.
Trifluoromethyl (

)
AnyStrongly Increases Adds significant bulk and hydrophobicity ("Grease").

Visualization: Mechanisms of Action

The following diagram illustrates the dual impact of fluorination on metabolic stability (blocking CYP oxidation) and permeability (pKa shift).[1]

FluorineMechanisms cluster_0 Metabolic Stability cluster_1 Permeability (pKa) CH_Bond C-H Bond (Metabolic Soft Spot) CYP450 CYP450 Enzyme (Oxidative Attack) CH_Bond->CYP450 Vulnerable Metabolite Hydroxylated Metabolite (Inactive) CYP450->Metabolite CF_Bond C-F Bond (Metabolic Armor) CF_Bond->CYP450 Resistant Blocked Oxidation Blocked (Extended Half-life) CF_Bond->Blocked BasicAmine Basic Amine (High pKa ~10) Ionized Ionized at pH 7.4 (Low Permeability) BasicAmine->Ionized Protonated FluorinatedAmine Fluorinated Amine (Lower pKa ~8) Neutral Neutral at pH 7.4 (High Permeability) FluorinatedAmine->Neutral Inductive Effect

Caption: Comparative pathways showing how C-F bonds resist CYP450 oxidation and modulate ionization states to enhance membrane permeability.

Case Study: Ezetimibe (Zetia)

The Challenge: The lead compound for this cholesterol absorption inhibitor suffered from rapid metabolic oxidation at the pendant phenyl ring, leading to poor oral bioavailability.

The Fluorine Solution:

  • Metabolic Blocking: Chemists introduced fluorine atoms at the para-positions of the phenyl rings. This blocked the primary sites of oxidative metabolism.[2]

  • Potency Enhancement: The fluorine substitution not only improved stability but also increased potency by 50-fold compared to the non-fluorinated parent.[3]

  • Outcome: Ezetimibe became a highly successful oral drug with a bioavailability that supports once-daily dosing.

Experimental Protocols

To validate the impact of fluorination on bioavailability, the following assays are standard in high-performance DMPK labs.

Protocol A: Comparative Microsomal Stability Assay

Objective: To quantify the intrinsic clearance (


) improvement of a fluorinated analog vs. its hydrogen parent.

Materials:

  • Pooled Liver Microsomes (Human/Rat) - 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Mix 30 µL microsomes + 350 µL buffer + 10 µL compound. Incubate at 37°C for 5 mins.

  • Initiation: Add 10 µL NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quench: Immediately add aliquot to 150 µL ice-cold Quench Solution. Centrifuge at 4000 rpm for 15 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Plot

    
     vs. time.
    
  • Calculation:

    
    
    
    
    
Protocol B: 19F-NMR Based LogD Determination

Objective: A high-throughput, label-free method to determine lipophilicity (LogD) using the unique NMR signature of fluorine.

Workflow:

  • Mix: Dissolve the fluorinated compound in a biphasic system of Octanol and Water (buffered to pH 7.4).

  • Equilibrate: Shake vigorously for 1 hour; centrifuge to separate phases.

  • Quantify: Insert a coaxial NMR tube. The inner tube contains the water phase; the outer tube contains the octanol phase (or vice versa).

  • Measure: Acquire a quantitative 19F-NMR spectrum.

  • Calculate: Integrate the fluorine peak area in octanol (

    
    ) vs. water (
    
    
    
    ).
    
    
    Note: This method avoids the need for standard curves required in UV/MS methods.

Decision Framework for Fluorine Incorporation

Use this logic flow to determine where to place fluorine in your lead scaffold.

FluorineDecisionTree Start Lead Optimization: Poor Bioavailability IdentifyIssue Identify Root Cause Start->IdentifyIssue Metabolic High Clearance (Metabolic Instability) IdentifyIssue->Metabolic Permeability Low Permeability (Poor Absorption) IdentifyIssue->Permeability Potency Low Potency (Binding Affinity) IdentifyIssue->Potency SoftSpot Locate Metabolic Soft Spot (Benzylic/Allylic C-H) Metabolic->SoftSpot pKaCheck Is basicity too high? Permeability->pKaCheck Conf Conformational Lock? Potency->Conf Action1 Replace H with F (Block Oxidation) SoftSpot->Action1 Action2 Add F adjacent to Amine (Lower pKa -> Neutral) pKaCheck->Action2 Yes Action3 Add CF3 Group (Increase Lipophilicity) pKaCheck->Action3 No (Too Polar) Action4 Use Gauche Effect (F-C-C-N) Conf->Action4

Caption: Decision matrix for targeted fluorination based on specific ADME liabilities.

References

  • Müller, C., et al. (2025). Fluorination in modern drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. Link

  • Obach, R. S., et al. (2016).[4] Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes.... Drug Metabolism and Disposition.[4][5][6][7][8] Link

  • Lin, K., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties. Journal of Medicinal Chemistry. Link

  • Park, B. K., et al. (2001).[6] Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology. Link

  • Swain, C. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem. Link

Sources

The Architecture of Bioactivity: A Technical Chronicle of Substituted Phenylalanines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Substituted Phenylalanine Compounds Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The evolution of substituted phenylalanine derivatives represents a paradigm shift in medicinal chemistry—from the passive isolation of natural products to the rational design of "warhead" delivery systems and chiral drugs. Phenylalanine (Phe), with its benzyl side chain, serves as a unique scaffold: hydrophobic enough to penetrate the blood-brain barrier (BBB) yet chemically versatile enough to undergo electrophilic aromatic substitution. This whitepaper analyzes the trajectory of Phe derivatives, focusing on the mechanistic breakthroughs in asymmetric synthesis (notably the Monsanto process) and the structure-activity relationships (SAR) that turned simple amino acids into potent therapeutics like L-DOPA and Melphalan.

Historical Genesis: From Lupin Seeds to Neurochemistry (1879–1913)

The history begins not with synthesis, but with rigorous isolation. In 1879 , the German chemist Ernst Schulze isolated a compound from the seedlings of Lupinus luteus (yellow lupin). He empirically determined the formula


 and named it "phenylalanine," correctly predicting it as a phenyl-substituted alanine.

However, the leap to bioactive substitution occurred in 1913 , when Markus Guggenheim isolated L-DOPA (3,4-dihydroxyphenylalanine) from Vicia faba (broad beans).[1] Guggenheim’s experiment was a masterclass in self-experimentation and observation:

  • Isolation: Extracted an amino acid that turned black upon oxidation (melanin formation).

  • Bioassay: He ingested 2.5 grams of the substance.

The Golden Age of Bioactive Derivatives

L-DOPA: The Prodrug Prototype

While isolated in 1913, L-DOPA's therapeutic value remained dormant until Arvid Carlsson (1957) identified dopamine as a neurotransmitter, and George Cotzias (1967) established the high-dose oral regimen for Parkinson’s.

  • Mechanism: L-DOPA acts as a "Trojan Horse." Dopamine cannot cross the BBB due to its polarity. L-DOPA is transported via the LAT1 (Large Neutral Amino Acid Transporter) , then decarboxylated by Aromatic L-amino acid decarboxylase (AADC) inside the brain.

Melphalan: The Nitrogen Mustard Warhead

In the 1950s, the "rational design" era began at the Chester Beatty Research Institute. Alexander Haddow and Franz Bergel synthesized Melphalan (L-phenylalanine mustard).

  • Design Logic: They hypothesized that actively dividing cancer cells, which require high amounts of phenylalanine for protein synthesis, would preferentially uptake the drug.

  • The "Warhead": The bis(2-chloroethyl)amino group acts as an alkylating agent, cross-linking DNA strands (N7 of guanine), inducing apoptosis.

  • Chirality Matters: The D-isomer (Medphalan) is significantly less active, proving that transport uptake (via LAT1) is stereospecific.

Synthetic Evolution: The Conquest of Chirality

The synthesis of substituted phenylalanines drove the development of asymmetric catalysis.

The Monsanto Process (The Knowles Synthesis)

The industrial demand for L-DOPA in the 1970s led William Knowles at Monsanto to develop the first commercial asymmetric hydrogenation process. This is the gold standard for catalytic efficiency.

The Protocol Logic: Instead of resolving racemic mixtures (wasting 50% of the product), Knowles used a chiral catalyst to direct the addition of hydrogen to a prochiral enamide.

Key Reagents:

  • Substrate: Prochiral enamide (Z-enamide).

  • Catalyst: Rhodium(I) complexed with (R,R)-DIPAMP (a chiral diphosphine ligand).

  • Efficiency: 95% enantiomeric excess (ee).

MonsantoProcess Vanillin Vanillin (Starting Material) Azlactone Azlactone Formation (Erlenmeyer Reaction) Vanillin->Azlactone + N-Acetylglycine Enamide Z-Enamide (Prochiral Substrate) Azlactone->Enamide Hydrolysis Hydrogenation Asymmetric Hydrogenation (H2, 50°C) Enamide->Hydrogenation Substrate Binding RhComplex [Rh((R,R)-DIPAMP)]+ (Chiral Catalyst) RhComplex->Hydrogenation Catalysis LDOPA L-DOPA (95% ee) Hydrogenation->LDOPA Deprotection

Figure 1: The Monsanto Process workflow for L-DOPA synthesis.[2][3] Note the critical intervention of the Rh-DIPAMP catalyst at the hydrogenation step.

Structural Activity Relationships (SAR) & Data

Modifying the phenyl ring alters the electronic and steric landscape of the amino acid.

SubstituentPositionEffect on PropertyApplication
-OH 3,4 (Meta, Para)Increases polarity; redox active (catechol).L-DOPA (Neurotransmission).[1][2][4]
-F 4 (Para)Bioisostere of H; blocks metabolism; increases lipophilicity.4-Fluoro-Phe (Protein Engineering).
-N(CH₂CH₂Cl)₂ 4 (Para)DNA Alkylating agent (Nitrogen Mustard).Melphalan (Multiple Myeloma).[5][6][7]
-NO₂ 4 (Para)Electron withdrawing; precursor to amines.Synthetic intermediate.[2][5][8][9]
-B(OH)₂ 4 (Para)Neutron capture cross-section.Boron Neutron Capture Therapy (BNCT).
The Fluorine Effect

Substituting Hydrogen with Fluorine at the para position (4-F-Phe) is a critical tactic in modern medicinal chemistry.

  • Sterics: The Van der Waals radius of F (1.47 Å) is similar to H (1.20 Å), allowing the molecule to fit into native enzyme pockets.

  • Electronics: The C-F bond is highly polarized yet stable. It prevents metabolic degradation (hydroxylation) at the para position, extending the half-life of peptide drugs.

Technical Protocol: Synthesis of 4-Fluoro-L-Phenylalanine

Objective: Synthesis of 4-Fluoro-L-Phe via Enzymatic Resolution (Green Chemistry Route). Rationale: Chemical synthesis often requires harsh conditions.[4] Enzymatic resolution using Acylase I offers high enantioselectivity under mild aqueous conditions.

Reagents:

  • 4-Fluorobenzyl chloride[10]

  • Diethyl acetamidomalonate

  • Sodium ethoxide (NaOEt)

  • Acylase I (from Aspergillus melleus)

Step-by-Step Methodology:

  • Alkylation (The Setup):

    • Dissolve diethyl acetamidomalonate (1.0 eq) in anhydrous ethanol.

    • Add NaOEt (1.1 eq) slowly to generate the enolate (Solution turns yellow).

    • Add 4-fluorobenzyl chloride (1.0 eq) dropwise. Reflux for 4 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). Disappearance of benzyl chloride indicates completion.

  • Hydrolysis & Decarboxylation:

    • Treat the intermediate with 48% HBr under reflux for 6 hours.

    • Evaporate solvent to yield racemic DL-4-fluoro-phenylalanine hydrobromide .

  • Acetylation:

    • Redissolve in 2M NaOH (pH 10). Add acetic anhydride (1.2 eq) at 0°C.

    • Acidify to precipitate N-Acetyl-DL-4-fluoro-phenylalanine .

  • Enzymatic Resolution (The Critical Step):

    • Dissolve N-Acetyl-DL-derivative in water; adjust pH to 7.2 with LiOH.

    • Add Acylase I (10 mg/g substrate). Incubate at 37°C for 24 hours.

    • Mechanism:[3][4][9][11][12] Acylase I selectively hydrolyzes the L-isomer's amide bond. The D-isomer remains acetylated.

  • Separation:

    • Acidify mixture to pH 5.

    • Filter the free amino acid (L-4-Fluoro-phenylalanine ).

    • Extract the filtrate with EtOAc to recover unreacted N-Acetyl-D-Phe (can be racemized and recycled).

Future Horizons: Unnatural Amino Acids (UAAs)

The frontier of phenylalanine research lies in Genetic Code Expansion . By engineering orthogonal tRNA/synthetase pairs, researchers can incorporate substituted phenylalanines (e.g., p-acetyl-Phe, p-azido-Phe) into proteins in vivo.

Applications:

  • p-Azido-Phe: Photo-crosslinking to map protein-protein interactions.

  • p-Acetyl-Phe: Site-specific conjugation of PEG or antibody-drug conjugates (ADCs).

UAA_Incorporation DNA Engineered Plasmid (Amber Stop Codon: TAG) Ribosome Ribosome Translation DNA->Ribosome mRNA Input tRNA Orthogonal tRNA (CUA Anticodon) tRNA->Ribosome Decodes TAG RS Orthogonal Synthetase (Specific to UAA) RS->tRNA Charges tRNA with UAA UAA Substituted Phe (e.g., p-Acetyl-Phe) UAA->RS Substrate Protein Modified Protein (Site-Specific Incorporation) Ribosome->Protein Synthesis

Figure 2: Genetic incorporation of substituted phenylalanines using orthogonal translation systems.

References

  • Schulze, E., & Barbieri, J. (1879). Ueber das Vorkommen eines Phenylamidopropionsäure im Lupinus luteus. Berichte der deutschen chemischen Gesellschaft. Link

  • Guggenheim, M. (1913).[1] Die biogenen Amine. Springer Berlin Heidelberg. (Historical isolation of L-DOPA).

  • Knowles, W. S. (1983).[3] Asymmetric hydrogenation. Accounts of Chemical Research. Link

  • Cotzias, G. C., et al. (1967).[13] Aromatic Amino Acids and Modification of Parkinsonism. New England Journal of Medicine. Link

  • Haddow, A., & Bergel, F. (1962). Melphalan.[5][6][10][11] U.S. Patent 3,032,584.[5] Link

  • Wang, L., & Schultz, P. G. (2004). Expanding the genetic code. Angewandte Chemie International Edition. Link

Sources

Structural Analysis and Conformational Dynamics of 3-Chloro-2,4-difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry and Structural Biology

Executive Summary & Chemical Identity

3-Chloro-2,4-difluoro-DL-phenylalanine (3-Cl-2,4-F-Phe) is a highly specialized non-canonical amino acid (ncAA) used in peptidomimetics and fragment-based drug discovery (FBDD). Its structural significance lies in its "chimeric" electronic profile : it combines the high electronegativity and metabolic stability of fluorine at the 2,4-positions with the lipophilic, sterically demanding chlorine atom at the 3-position.

This specific substitution pattern creates a unique "Sigma-Hole" effect on the chlorine atom, flanked by two electron-withdrawing fluorines, enhancing its potential as a halogen-bond donor in protein-ligand interactions.

PropertySpecification
IUPAC Name 2-amino-3-(3-chloro-2,4-difluorophenyl)propanoic acid
Molecular Formula C

H

ClF

NO

Molecular Weight 235.61 g/mol
Substitution Pattern 2,3,4-trisubstituted phenyl ring
Key Feature Flanking Fluorines (2,[1][2]4) induce

-hole on Chlorine (3)

Structural Characterization: Spectral Fingerprinting

Accurate characterization requires resolving the complex spin systems introduced by the


F and 

Cl nuclei.
NMR Spectroscopy ( H, C, F)

The presence of two fluorine atoms creates extensive signal splitting. The 3-Cl substituent breaks the symmetry of the ring, rendering all aromatic protons and carbons chemically equivalent but magnetically distinct.

Predicted NMR Data (DMSO-d

, 500 MHz):
  • 
    H NMR: 
    
    • 
      -H (dd):  ~3.8–4.0 ppm. Coupled to 
      
      
      
      -protons.
    • 
      -CH
      
      
      
      (ABX system):
      ~3.0–3.3 ppm. Diastereotopic due to the chiral center.
    • Aromatic H5/H6 (m): The 2,3,4-substitution leaves positions 5 and 6. H5 is ortho to F4; H6 is ortho to the alkyl chain and meta to F2/F4. Expect complex multiplets at 7.1–7.5 ppm.

  • 
    F NMR: 
    
    • F2 (Ortho): ~ -115 ppm (triplet or dd). Proximity to the chiral center may induce anisochronicity in rotamers.

    • F4 (Para): ~ -110 ppm.

    • Note: The F-F meta-coupling (

      
      ) is typically 6–10 Hz.
      
  • 
    C NMR (Proton Decoupled): 
    
    • C-F Couplings: Large

      
       (~250 Hz) doublets observed for C2 and C4.
      
    • C3 (ipso-Cl): Appears as a doublet of doublets (dd) due to coupling with F2 and F4 (

      
       ~15-20 Hz).
      
Mass Spectrometry (LC-MS)

The chlorine atom provides a definitive isotopic signature essential for validating synthesis or metabolic tracking.

  • Isotopic Pattern: A distinct 3:1 ratio of M+H (

    
    Cl) to M+H+2 (
    
    
    
    Cl).
  • Fragmentation: Loss of NH

    
     and HCOOH is standard. A characteristic fragment at m/z ~189/191  corresponds to the 3-chloro-2,4-difluorobenzyl carbocation (tropylium ion derivative).
    

Conformational Analysis

The biological activity of 3-Cl-2,4-F-Phe is dictated by its preferred rotameric states (


 and 

torsion angles).
The "Ortho-Fluorine" Effect

The fluorine at position 2 (ortho) exerts a significant electrostatic repulsion on the carbonyl oxygen of the peptide backbone.

  • Result: This restricts the rotation around the C

    
    -C
    
    
    
    bond, often favoring the gauche(-) conformation where the aromatic ring folds back toward the nitrogen, stabilizing specific secondary structures like
    
    
    -turns.
The "Buttressing" Effect (Vicinal Halogens)

The 2-F, 3-Cl, and 4-F arrangement is sterically crowded.

  • Mechanism: The van der Waals radii of F (1.47 Å) and Cl (1.75 Å) are significant. The 3-Cl is "buttressed" by the flanking fluorines.

  • Consequence: This prevents free rotation of the halogen substituents and rigidifies the phenyl ring geometry, reducing the entropic penalty upon binding to a receptor (e.g., LAT1 transporter or HIV capsid).

Halogen Bonding Potential

The 3-Chloro substituent is the "warhead." Due to the electron-withdrawing nature of the ortho- and para-fluorines, electron density is pulled away from the chlorine.

  • 
    -Hole:  A region of positive electrostatic potential develops on the extension of the C-Cl bond.
    
  • Interaction: This enables the Cl to act as a Lewis acid, forming strong halogen bonds with backbone carbonyls or Asp/Glu side chains in target proteins.

Experimental Protocols

These protocols are designed for self-validation. Causality is explained for every critical step.

Protocol A: High-Resolution NMR Structural Validation

Objective: Resolve F-F and F-H couplings to confirm regio-isomerism.

  • Sample Preparation:

    • Dissolve 10 mg of 3-Cl-2,4-F-Phe in 600

      
      L of DMSO-d
      
      
      
      .
    • Why DMSO? D

      
      O causes rapid exchange of amine/acid protons, losing connectivity data. DMSO preserves the NH
      
      
      
      signals for COSY/NOESY analysis.
  • Acquisition Parameters:

    • Temperature: 298 K (Standard) and 320 K (to sharpen exchange-broadened rotamer signals).

    • Experiment 1:

      
      F-decoupled 
      
      
      
      H NMR (HOESY or standard decoupling) to simplify the aromatic region.
    • Experiment 2:

      
      F-
      
      
      
      F COSY.
  • Data Processing:

    • Apply a 0.3 Hz exponential line broadening.

    • Validation Check: The

      
      C satellite signals in the fluorine spectrum must match the 
      
      
      
      constants measured in the carbon spectrum.
Protocol B: Single Crystal X-Ray Diffraction (Vapor Diffusion)

Objective: Determine the solid-state conformation and identify intermolecular halogen bonds.

  • Crystallization Matrix:

    • Solvent: Water/Ethanol (1:1 v/v).

    • Precipitant: Acetone.[1]

  • Method:

    • Prepare a saturated solution of the amino acid (zwitterionic form) in Water/EtOH at 40°C.

    • Place in a hanging drop vapor diffusion chamber against 100% Acetone.

    • Causality: Slow diffusion of acetone (antisolvent) into the drop gradually lowers solubility, promoting organized lattice formation over amorphous precipitation.

  • Analysis:

    • Collect data at 100 K to minimize thermal motion of the heavy Chlorine atom.

    • Validation Check: Look for Cl

      
      O distances < 3.2 Å (sum of vdW radii), indicating halogen bonding.
      

Visualization of Workflows & Pathways

Diagram 1: Analytical Workflow for Structural Elucidation

This diagram outlines the logical flow from synthesis to validated structural model.

StructuralAnalysis cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Spectral Fingerprinting cluster_2 Phase 3: conformational Modeling Syn Precursor Synthesis (Knoevenagel Condensation) Pur HPLC Purification (>98% Purity) Syn->Pur NMR Multi-Nuclear NMR (1H, 13C, 19F) Pur->NMR MS HR-MS Analysis (Cl Isotope Pattern) Pur->MS Comp DFT Calculation (Rotamer Barriers) NMR->Comp J-coupling constraints MS->Comp XRD X-Ray Diffraction (Solid State) Comp->XRD Validation Final Validated 3D Model (Bioactive Conformation) Comp->Final XRD->Final

Caption: Integrated workflow combining spectral data and computational modeling to resolve the 3-Cl-2,4-F-Phe structure.

Diagram 2: Conformational Energy Landscape

Visualizing the energy barriers between rotamers, influenced by the 2-Fluoro substituent.

EnergyLandscape g_minus Gauche(-) (Lowest E) trans Trans (Medium E) g_minus->trans Barrier ~5 kcal/mol note1 Stabilized by N-H...F interaction g_minus->note1 g_plus Gauche(+) (High E) trans->g_plus Barrier ~7 kcal/mol g_plus->g_minus Steric Clash (2-F vs C=O) note2 Destabilized by 3-Cl steric bulk g_plus->note2

Caption: Rotameric equilibrium showing the dominance of Gauche(-) due to favorable N-H...F electrostatic interactions.

References

  • Enantioselective Synthesis of Fluorinated Phenylalanines. Beilstein Journal of Organic Chemistry, 2020.

  • Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2018.

  • Conformational Analysis of Fluorinated Amino Acids. RSC Advances, 2015.

  • Halogen Bonding in Protein-Ligand Interactions. Nature Reviews Drug Discovery, 2010.

  • LAT1 Transporter Specificity for Halogenated Phenylalanines. Scientific Reports, 2024.

Sources

Methodological & Application

Technical Guide: Protocol for Incorporating 3-Chloro-2,4-difluoro-DL-phenylalanine into Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Target Molecule: 3-Chloro-2,4-difluoro-DL-phenylalanine (3-Cl-2,4-df-Phe) Primary Application: Medicinal Chemistry (Metabolic Stability),


F-NMR Structural Probes.

Incorporating 3-Cl-2,4-df-Phe into bioactive peptides offers a dual advantage.[1] First, the specific halogenation pattern (3-chloro, 2,4-difluoro) provides "metabolic armor." The fluorine atoms at the 2 and 4 positions block common sites of oxidative metabolism (e.g., P450 hydroxylation) and proteolysis, while the 3-chloro substituent adds significant lipophilicity and steric bulk to fill hydrophobic pockets in receptor targets [1]. Second, the distinct electronic environment of the fluorine atoms serves as a sensitive reporter for


F-NMR studies, allowing for the monitoring of peptide conformation and ligand-receptor binding events [2].

The Core Challenge: The starting material is racemic (DL) . Unlike standard SPPS which uses enantiopure L-amino acids, using a DL-mixture introduces a stochastic element. Coupling this residue to a chiral peptide chain (all L-amino acids) will generate two distinct diastereomers (e.g., L-L-L -L and L-L-D -L).

Strategic Protocol: This guide does not attempt to resolve the amino acid before synthesis. Instead, it employs a "Synthesize-Then-Resolve" strategy. We couple the racemic mixture and rely on the significantly different physicochemical properties of the resulting diastereomeric peptides to separate them via high-performance liquid chromatography (HPLC).

Pre-Synthesis Considerations & Materials

Electronic & Steric Analysis[2]
  • Steric Hindrance: The 3-chloro substituent creates steric bulk at the meta position. This can hinder the approach of the incoming amino acid during the next coupling cycle.

  • Electronic Effects: The fluorine atoms (highly electronegative) on the phenyl ring withdraw electron density.

    • Effect on Coupling:[2][3][4] As an incoming acid, the activated ester will be highly reactive (electrophilic) but prone to hydrolysis.

    • Effect on Amine:[5][6] Once coupled, the N-terminal amino group of this residue will be less nucleophilic, making the subsequent acylation step difficult. Double coupling is mandatory for the subsequent amino acid.

Reagent Table
ComponentReagentGrade/SpecPurpose
Amino Acid 3-Cl-2,4-df-DL-Phe>98%Target residue (Free acid or Fmoc-protected).
Coupling Agent HATUSPPS GradeHigh-efficiency coupling for hindered/electronic-poor AAs.
Additive HOAtPureSuppresses racemization (further) and enhances rate.
Base TMP (2,4,6-Trimethylpyridine)AnhydrousWeaker base than DIEA; prevents base-catalyzed side reactions.
Resin Rink Amide or WangLow Loading< 0.4 mmol/g recommended to reduce aggregation.
Solvent DMF / NMPAnhydrousNMP preferred for difficult sequences.

Experimental Workflow Visualization

The following diagram outlines the logic flow, specifically highlighting the critical "Diastereomeric Resolution" phase.

G Start Start: 3-Cl-2,4-df-DL-Phe (Racemic Mix) Check Is it Fmoc Protected? Start->Check Protect Protocol A: Fmoc-Protection Check->Protect No (Free Acid) SPPS Protocol B: SPPS Coupling (Racemic) Check->SPPS Yes Protect->SPPS Cleave Cleavage from Resin (TFA/TIS/H2O) SPPS->Cleave Crude Crude Peptide Mix (Contains L-L-L and L-D-L) Cleave->Crude HPLC Protocol C: RP-HPLC Purification Crude->HPLC Analyze QC: MS & 19F-NMR HPLC->Analyze Final Pure Diastereomers (Isolated L-isomer & D-isomer) Analyze->Final

Caption: Workflow for processing racemic halogenated phenylalanine into pure diastereomeric peptides.

Detailed Protocols

Protocol A: Fmoc-Protection (If starting with Free Acid)

Context: Many niche halogenated amino acids are sold as free acids (HCl salts) to reduce cost. You must protect the N-terminus before SPPS.

  • Dissolution: Dissolve 3-Cl-2,4-df-DL-Phe (1.0 eq) in a mixture of Water:Dioxane (1:1 v/v). Ensure the concentration is roughly 0.2 M.

  • Basification: Add NaHCO₃ (2.5 eq) slowly. The solution will bubble (CO₂ release). Ensure pH is roughly 9.0.

  • Acylation: Dissolve Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester, 1.1 eq) in minimal Dioxane. Add this dropwise to the amino acid solution over 30 minutes at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Evaporate Dioxane under reduced pressure.

    • Dilute aqueous residue with water.[7]

    • Extract with Diethyl Ether (2x) to remove unreacted Fmoc-OSu and byproducts (discard organic layer).

    • Acidify the aqueous layer carefully with 1N HCl to pH 2.0. The product will precipitate as a white solid.

    • Extract the product into Ethyl Acetate (3x).

  • Drying: Dry Ethyl Acetate layer over MgSO₄, filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate if necessary.

Protocol B: Solid Phase Coupling (SPPS)

Context: Inserting the bulky, electron-deficient residue into the peptide chain.

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.35 mmol/g) in DMF for 30 mins.

  • Deprotection: Remove Fmoc from the previous amino acid using 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

  • Activation (The "Pre-activation" Step):

    • In a separate vial, combine:

      • Fmoc-3-Cl-2,4-df-DL-Phe (3.0 eq relative to resin)

      • HATU (2.9 eq)

      • HOAt (3.0 eq) - Critical for reducing racemization of the incoming acid.

      • DMF (concentration ~0.3 M)

    • Add TMP (Collidine) (6.0 eq). Note: TMP is preferred over DIEA for halogenated phenylalanines to prevent base-catalyzed decomposition.

    • Shake for 30 seconds to activate.

  • Coupling: Add the activated solution to the resin. Shake for 2 hours at RT.

    • Note: Standard couplings are 45 mins. Extend to 2 hours due to steric hindrance of the 3-chloro group.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, but works for primary too) to ensure completion. If positive (blue), repeat coupling.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 mins.

  • Subsequent Coupling (The "Hard" Step):

    • The amine of 3-Cl-2,4-df-Phe is electron-deficient.

    • For the next amino acid in the sequence, use double coupling and elevate temperature to 50°C if possible (unless Cys/His are present).

Protocol C: Cleavage & Diastereomeric Resolution

Context: Separating the L-peptide from the D-peptide.

  • Cleavage: Treat resin with TFA:TIS:H₂O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.

  • HPLC Strategy (Self-Validating):

    • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge).

    • Mobile Phase:

      • A: 0.1% TFA in Water

      • B: 0.1% TFA in Acetonitrile

    • Gradient: Shallow gradient is required. Example: 20% B to 50% B over 40 minutes (approx 0.75% B per minute).

  • Peak Identification:

    • You will see two distinct major peaks in the chromatogram.

    • Retention Time Logic: The D-isomer typically disrupts the peptide secondary structure (alpha-helix or beta-sheet) differently than the L-isomer. In hydrophobic peptides, the L-L-D-L analog often elutes earlier than the all-L analog on C18 columns due to disrupted hydrophobic surface area, though this must be confirmed experimentally [3].

    • Collection: Collect both peaks separately.

Quality Control & Validation

Mass Spectrometry (MS)

Both diastereomers will have the exact same mass . MS confirms the successful incorporation of the halogenated residue (distinct isotope pattern due to Chlorine: 3:1 ratio of M and M+2 peaks), but it cannot distinguish the isomers.

F-NMR Spectroscopy

This is the gold standard for validation.

  • Dissolve purified fractions in D₂O or DMSO-d6.

  • Expectation: The 2,4-difluoro substitution pattern will yield two distinct fluorine signals.

  • Differentiation: The chemical shifts (

    
    ) of the Fluorine atoms will differ slightly between the L-peptide and the D-peptide due to the different local magnetic environments created by the peptide folding [4].
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Salwiczek, M., Nyakatura, E. K., Gerling, U. I., Ye, S., & Koksch, B. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions.[8] Chemical Society Reviews, 41(6), 2135-2171. [Link]

  • Sweedler, J. V., et al. (2009). Analysis of Endogenous D-Amino Acid-Containing Peptides in Metazoa. Bioanalytical Reviews, 1(1), 7–24.[9] [Link]

  • Verho, O., & Backvall, J. E. (2015). Chemoenzymatic dynamic kinetic resolution: A powerful tool for the synthesis of enantiomerically pure compounds. Journal of the American Chemical Society, 137(12), 3996-4009. [Link]

Sources

using 3-Chloro-2,4-difluoro-DL-phenylalanine in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 3-Chloro-2,4-difluoro-DL-phenylalanine in Enzyme Inhibition Assays: A Guide for Researchers

Introduction

In the landscape of drug discovery and biochemical research, the identification and characterization of enzyme inhibitors are paramount.[1] Phenylalanine and its analogs represent a critical class of molecules for investigating enzymes involved in aromatic amino acid metabolism.[2][3] The strategic placement of halogen atoms on the phenyl ring of phenylalanine can significantly modulate its physicochemical properties, including hydrophobicity, electronic distribution, and steric profile.[4][5] These modifications can, in turn, alter the analog's affinity and specificity for enzyme active sites, potentially transforming it into a potent and selective inhibitor.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-Chloro-2,4-difluoro-DL-phenylalanine , a halogenated analog of phenylalanine, in enzyme inhibition assays.[6] While specific inhibitory targets of this compound are still a subject of ongoing research, its structural similarity to phenylalanine suggests its potential as an inhibitor for enzymes that process this amino acid. A plausible and highly relevant target is Phenylalanine Hydroxylase (PAH) , a key enzyme in phenylalanine metabolism.[1][2] This document will, therefore, use the inhibition of PAH as a representative and instructive example to detail the necessary protocols and considerations.

The principles and methodologies outlined herein are broadly applicable to the study of other enzymes that recognize phenylalanine or similar aromatic amino acids.

Scientific Rationale: The Significance of Halogenation

The introduction of chlorine and fluorine atoms onto the phenylalanine scaffold is a deliberate strategy in medicinal chemistry.[4] Halogens can form halogen bonds, a type of non-covalent interaction with protein residues, which can enhance binding affinity and specificity.[7] Furthermore, the electron-withdrawing nature of halogens can alter the electronic properties of the aromatic ring, influencing its interaction with the enzyme's active site.[5] The presence of multiple halogens, as in 3-Chloro-2,4-difluoro-DL-phenylalanine, can further refine these properties, offering a unique tool for probing enzyme structure and function.

Featured Application: Inhibition of Phenylalanine Hydroxylase (PAH)

Background on Phenylalanine Hydroxylase (PAH)

Phenylalanine Hydroxylase (PAH) is a crucial enzyme that catalyzes the conversion of L-phenylalanine to L-tyrosine.[2] This is the rate-limiting step in the catabolism of phenylalanine.[8] Deficiencies in PAH activity lead to the genetic disorder Phenylketonuria (PKU), characterized by the accumulation of toxic levels of phenylalanine in the blood and brain.[8] Therefore, the identification of PAH inhibitors is of significant interest for both basic research into PKU and the development of potential therapeutic agents. Phenylalanine analogs are known to act as competitive inhibitors of PAH.[2]

Illustrative Signaling Pathway: Phenylalanine Metabolism

Phenylalanine_Metabolism Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr O2, Tetrahydrobiopterin Metabolites Downstream Metabolites Tyr->Metabolites PAH Phenylalanine Hydroxylase (PAH) PAH->Phe Inhibitor 3-Chloro-2,4-difluoro- DL-phenylalanine Inhibitor->PAH Inhibition

Caption: Phenylalanine Hydroxylase in the Phenylalanine Metabolic Pathway.

Experimental Protocols

This section provides a detailed, step-by-step methodology for assessing the inhibitory potential of 3-Chloro-2,4-difluoro-DL-phenylalanine against a representative enzyme, Phenylalanine Hydroxylase.

PART 1: Preliminary Steps & Material Preparation

1.1. Reagents and Materials:

  • Enzyme: Purified recombinant Phenylalanine Hydroxylase (human or other species).

  • Substrate: L-Phenylalanine.

  • Inhibitor: 3-Chloro-2,4-difluoro-DL-phenylalanine.

  • Cofactor: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4).

  • Reducing Agent: Dithiothreitol (DTT).

  • Enzyme Activator (optional but recommended): L-Phenylalanine (for pre-incubation).

  • Detection Reagent: Ninhydrin reagent or a commercial L-Tyrosine detection kit.

  • Buffer: Tris-HCl or HEPES buffer, pH 7.4.

  • Other: 96-well microplates, spectrophotometer, purified water.

1.2. Preparation of Stock Solutions:

  • Enzyme Stock: Prepare a concentrated stock of PAH in a suitable buffer containing a stabilizing agent like glycerol. Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Substrate Stock: Prepare a 100 mM stock solution of L-Phenylalanine in purified water.

  • Inhibitor Stock: Prepare a 10 mM stock solution of 3-Chloro-2,4-difluoro-DL-phenylalanine in a suitable solvent (e.g., DMSO or water, depending on solubility).

  • Cofactor Stock: Prepare a 10 mM stock solution of BH4 in a solution containing 10 mM DTT to prevent oxidation. This solution is light-sensitive and should be prepared fresh and kept on ice.

  • Assay Buffer: Prepare a 100 mM Tris-HCl or HEPES buffer (pH 7.4) containing 100 mM KCl and 10% glycerol.

PART 2: Enzyme Inhibition Assay Workflow

The following workflow is designed to determine the half-maximal inhibitory concentration (IC50) of 3-Chloro-2,4-difluoro-DL-phenylalanine.

Workflow Diagram: IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagent Stock Solutions B Serial Dilution of Inhibitor A->B C Pre-incubate Enzyme with Inhibitor B->C D Initiate Reaction with Substrate & Cofactor C->D E Incubate at 37°C D->E F Stop Reaction E->F G Quantify Product (L-Tyrosine) F->G H Plot Dose-Response Curve G->H I Calculate IC50 H->I

Caption: Experimental workflow for determining the IC50 value.

Step-by-Step Protocol:

  • Serial Dilution of the Inhibitor:

    • Perform a serial dilution of the 10 mM 3-Chloro-2,4-difluoro-DL-phenylalanine stock solution in the assay buffer to obtain a range of concentrations (e.g., from 1 mM to 1 nM). It is advisable to use a 1:3 or 1:5 dilution series to cover a broad concentration range.

  • Assay Plate Setup:

    • In a 96-well microplate, add 10 µL of each inhibitor dilution to the respective wells.

    • Include control wells:

      • 100% Activity Control (No Inhibitor): Add 10 µL of assay buffer instead of the inhibitor solution.

      • 0% Activity Control (No Enzyme): Add 10 µL of assay buffer and later substitute the enzyme solution with an equal volume of assay buffer.

  • Enzyme Pre-incubation:

    • Prepare a working solution of PAH in the assay buffer. For optimal activity, it is often beneficial to pre-activate the enzyme with a low concentration of L-phenylalanine (e.g., 10-50 µM) for 5-10 minutes at room temperature.

    • Add 40 µL of the PAH working solution to each well (except the "No Enzyme" control).

    • Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a reaction mix containing the substrate (L-Phenylalanine) and the cofactor (BH4) in the assay buffer. The final concentration of L-phenylalanine should be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[9] The final concentration of BH4 should be saturating.

    • Add 50 µL of the reaction mix to all wells to initiate the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 20-60 minutes). This time should be within the linear range of the reaction, which should be determined in preliminary experiments.

  • Reaction Termination:

    • Stop the reaction by adding a quenching agent, such as 20 µL of 10% trichloroacetic acid (TCA) or by heat inactivation.

  • Product Quantification:

    • Quantify the amount of L-Tyrosine produced. This can be achieved using various methods, including:

      • Ninhydrin Assay: A colorimetric method that detects amino acids. Specific protocols need to be followed to differentiate tyrosine from phenylalanine.

      • HPLC-based methods: For more precise quantification.

      • Commercial Tyrosine Assay Kits: These often provide a more straightforward and sensitive detection method.

PART 3: Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • For each inhibitor concentration, calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Absorbance_Inhibitor - Absorbance_NoEnzyme) / (Absorbance_NoInhibitor - Absorbance_NoEnzyme))

  • Generate a Dose-Response Curve:

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.[10]

  • Determine the IC50 Value:

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).[11] The IC50 value is the concentration of the inhibitor that results in 50% inhibition of enzyme activity.[12]

Data Presentation

Table 1: Hypothetical Inhibition Data for 3-Chloro-2,4-difluoro-DL-phenylalanine against PAH

Inhibitor Concentration (µM)% Inhibition
100098.5
30095.2
10088.7
3075.1
1052.3
328.9
110.4
0.32.1
0.10.5

Note: This data is for illustrative purposes only and does not represent actual experimental results.

From a dose-response curve generated with such data, the IC50 value can be accurately determined.

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of the results, the following controls and validation steps are essential:

  • Linearity of the Reaction: Confirm that the product formation is linear with time and enzyme concentration under the chosen assay conditions.

  • Z'-factor: For high-throughput screening applications, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Mechanism of Inhibition Studies: To further characterize the inhibitor, perform kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations. This will help determine if the inhibition is competitive, non-competitive, or uncompetitive.[13]

Conclusion and Future Directions

This application note provides a robust framework for investigating the inhibitory potential of 3-Chloro-2,4-difluoro-DL-phenylalanine using Phenylalanine Hydroxylase as a representative enzyme target. The detailed protocols and data analysis guidelines are designed to ensure scientific rigor and reproducibility.

Future studies should focus on:

  • Experimentally determining the IC50 value of 3-Chloro-2,4-difluoro-DL-phenylalanine against PAH and other related enzymes.

  • Elucidating the precise mechanism of inhibition through detailed kinetic studies.

  • Investigating the in vivo efficacy and potential therapeutic applications of this and other halogenated phenylalanine analogs.

The exploration of novel halogenated amino acids like 3-Chloro-2,4-difluoro-DL-phenylalanine holds significant promise for the discovery of new enzyme inhibitors and the development of innovative therapeutic strategies.

References

  • Pey, A. L., Stricher, F., Serrano, L., & Martinez, A. (2007). Phenylalanine hydroxylase: function, structure, and regulation. IUBMB life, 59(4-5), 185–197. [Link]

  • Bertoldi, M. (2014). The multifaceted personality of aromatic amino acid decarboxylase. Cellular and molecular life sciences : CMLS, 71(10), 1855–1876. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • Not applicable.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. [Link]

  • Not applicable.
  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Liras, J. L., & Salay, L. C. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Science Gateway. (n.d.). How to calculate IC50. [Link]

  • Not applicable.
  • Not applicable.
  • Not applicable.
  • Fitzpatrick, P. F. (2012). Allosteric regulation of phenylalanine hydroxylase. Archives of biochemistry and biophysics, 519(2), 194–201. [Link]

  • PatSnap. (2025, May 9). Common Enzyme Inhibition Mechanisms Explained with Examples. [Link]

  • Not applicable.
  • Kortagere, S., Welsh, W. J., & Ekins, S. (2008). Halogenated ligands and their interactions with amino acids: Implications for structure–activity and structure–toxicity relationships. Chemical research in toxicology, 21(10), 1970–1980. [Link]

  • Scrima, M., D'Amora, M., Gaglione, R., De Rosa, M., & Schiraldi, C. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(24), 7483. [Link]

  • Not applicable.
  • Not applicable.
  • Not applicable.
  • Not applicable.
  • Bruns, C. M., & Toney, M. D. (2015). A Simple, Quantitative Model for the Halogen-Aromatic Interaction. Journal of the American Chemical Society, 137(34), 11092–11099. [Link]

Sources

3-Chloro-2,4-difluoro-DL-phenylalanine as a building block in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Chloro-2,4-difluoro-DL-phenylalanine in Rational Drug Design

Abstract

This guide details the physicochemical properties, design rationale, and experimental protocols for utilizing 3-Chloro-2,4-difluoro-DL-phenylalanine (CAS: 1259964-91-4) as a high-value building block in medicinal chemistry. Unlike standard phenylalanine derivatives, this tri-substituted scaffold offers a unique convergence of metabolic stability, conformational restriction, and lipophilic tuning. This document provides actionable workflows for incorporating this moiety into peptidomimetics and small molecule inhibitors, addressing the specific challenges of its racemic (DL) nature and steric demands.

Part 1: Physicochemical Properties & Design Rationale

In modern ligand engineering, the "fluorine scan" is a standard optimization step. However, the simultaneous introduction of chlorine and fluorine at the 2, 3, and 4 positions creates a synergistic effect that transcends simple lipophilicity enhancement.

The "Triad" Effect: Mechanistic Justification

The 3-Chloro-2,4-difluoro substitution pattern is not random; it addresses three distinct failure modes in drug candidates:

PositionSubstituentFunctionMechanism of Action
Ortho (2) Fluorine Conformational Bias Induces a specific

torsional angle preference via dipole-dipole repulsion with the backbone amide carbonyl, rigidifying the side chain to reduce entropic penalty upon binding.
Meta (3) Chlorine Hydrophobic Anchor Provides significant steric bulk (Van der Waals radius: 1.75 Å vs. 1.20 Å for H) to fill large hydrophobic pockets. Capable of Halogen Bonding (

-hole interaction) with backbone carbonyls or Lewis bases in the target protein.
Para (4) Fluorine Metabolic Armor Blocks the primary site of P450-mediated oxidative metabolism (para-hydroxylation), significantly extending half-life (

).
Electronic & Steric Profile
  • Lipophilicity (

    
    logP):  The addition of -Cl and -F atoms significantly increases logP compared to native Phe. This enhances membrane permeability but requires careful handling to prevent aggregation in peptide sequences.
    
  • Electronic Character: The ring is highly electron-deficient due to the inductive effects (-I) of three halogens. This strengthens

    
     stacking interactions with electron-rich aromatic residues (e.g., Trp, Tyr) in the target binding site.
    

Part 2: Strategic Workflows (Visualized)

The following diagram illustrates the decision matrix for utilizing this racemic building block.

G Start Starting Material: 3-Chloro-2,4-difluoro-DL-Phe Decision Application Type? Start->Decision Path_SmallMol Small Molecule Library (Racemic Exploration) Decision->Path_SmallMol SAR Screening Path_Peptide Peptide/Chiral Drug (Enantiopure Required) Decision->Path_Peptide High Affinity Protect Fmoc Protection Path_SmallMol->Protect If Fmoc required Process_Res Enzymatic Resolution (Acylase I) Path_Peptide->Process_Res Scalable Process_HPLC Chiral Prep-HPLC (CSP Columns) Path_Peptide->Process_HPLC Fast/Small Scale L_Iso Pure L-Isomer Process_Res->L_Iso D_Iso Pure D-Isomer (Stability Probe) Process_Res->D_Iso Process_HPLC->L_Iso L_Iso->Protect SPPS Solid Phase Synthesis (Modified Coupling) Protect->SPPS

Figure 1: Decision tree for processing the racemic DL-phenylalanine derivative based on downstream application.

Part 3: Experimental Protocols

Protocol A: Enzymatic Resolution of DL-Isomer

Context: Since the starting material is DL (racemic), and most biological targets are chiral, isolating the L-isomer is often necessary. Principle: Kidney Acylase I selectively hydrolyzes the N-acetyl-L-amino acid, leaving the N-acetyl-D-amino acid intact.

Materials:

  • 3-Chloro-2,4-difluoro-DL-phenylalanine[1][2][3]

  • Acetic anhydride

  • Hog Kidney Acylase I (Lyophilized powder)

  • Dowex 50W-X8 (Cation exchange resin)[4]

Step-by-Step:

  • N-Acetylation: Dissolve the DL-amino acid in glacial acetic acid. Add 1.2 eq of acetic anhydride. Reflux for 1 hour. Evaporate solvent to yield N-acetyl-3-chloro-2,4-difluoro-DL-phenylalanine.

  • Enzymatic Hydrolysis: Dissolve the N-acetyl derivative in water adjusted to pH 7.5 (LiOH). Add Acylase I (approx. 10 mg per gram of substrate). Incubate at 37°C for 24-48 hours with gentle stirring.

  • Separation: Acidify to pH 5. The free L-amino acid and the unreacted N-acetyl-D-amino acid are in solution. Pass through a Dowex 50W-X8 column (H+ form).

    • Eluate: Contains N-acetyl-D-isomer (Passes through).

    • Resin: Retains L-3-Chloro-2,4-difluoro-phenylalanine .[2][3]

  • Recovery: Elute the L-isomer from the resin using 2M NH₄OH. Lyophilize to obtain the pure L-enantiomer.

Protocol B: Fmoc-Protection of the Free Amino Acid

Target: Fmoc-L-3-Chloro-2,4-difluoro-Phe-OH (Ready for SPPS).

Reagents:

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Na₂CO₃ / Dioxane / Water

Procedure:

  • Dissolve 1.0 eq of the L-amino acid in H₂O/Dioxane (1:1 v/v).

  • Add 2.0 eq of Na₂CO₃. Cool to 0°C.[4]

  • Add 1.1 eq of Fmoc-OSu dropwise.

  • Stir at 0°C for 1 hour, then allow to warm to RT overnight.

  • Workup: Evaporate dioxane. Dilute aqueous layer with water and extract with diethyl ether (removes excess Fmoc-OSu/byproducts).

  • Acidify the aqueous phase to pH 2 with 1N HCl (precipitate forms).

  • Extract precipitate with Ethyl Acetate (3x). Dry over MgSO₄, filter, and concentrate.

  • Recrystallization: Use Hexane/Ethyl Acetate to obtain a white solid.

  • QC: Check purity via HPLC (C18 column) and identity via ESI-MS.

Protocol C: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The ortho-fluoro and meta-chloro groups create steric hindrance, making standard coupling sluggish.

Coupling Conditions (Optimized):

  • Resin: Rink Amide or Wang (Loading < 0.6 mmol/g recommended to prevent aggregation).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU . Avoid HBTU/TBTU for sterically hindered residues.

  • Base: DIPEA (Diisopropylethylamine).

  • Stoichiometry: 4 eq Amino Acid : 3.9 eq HATU : 8 eq DIPEA.

Cycle:

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

  • Coupling: Pre-activate the Fmoc-AA, HATU, and DIPEA in DMF for 2 minutes. Add to resin.[5][6][7]

  • Time: Double coupling is mandatory.

    • Coupling 1: 60 minutes at RT.

    • Coupling 2: 45 minutes at 40°C (microwave assisted if available, max 50°C to prevent racemization).

  • Capping: Acetic anhydride/Pyridine (to block unreacted amines).

Part 4: Quality Control & Analytics

Due to the halogen content, the mass spectral signature and NMR shifts are distinct.

MethodExpected FeatureNote
ESI-MS Distinct Isotope PatternLook for the 3:1 intensity ratio of M and M+2 peaks due to

Cl /

Cl isotopes.

F NMR
Two distinct signalsUseful for confirming the integrity of the C-F bonds during synthesis. The 2-F and 4-F signals will be split (approx -110 to -120 ppm range).
HPLC Shifted Retention TimeSignificant hydrophobic shift (longer retention) compared to native Phe.

References

  • Physicochemical Properties of Fluorinated Amino Acids

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Halogen Bonding in Drug Design

    • Source: Journal of Medicinal Chemistry. "Halogens in protein-ligand binding mechanism: A structural perspective."
    • URL:[Link]

  • Enzymatic Resolution of Amino Acids: Source: ChemicalBook / Liter
  • SPPS of Hindered Amino Acids: Source: ChemPep Application Notes. "Fmoc Solid Phase Peptide Synthesis."
  • Role of Chlorine in Ligand Binding

    • Source: National Institutes of Health (PMC). "Halogenase engineering and its utility in medicinal chemistry."
    • URL:[Link]

Sources

application of 3-Chloro-2,4-difluoro-DL-phenylalanine in neuropharmacology research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Chloro-2,4-difluoro-DL-phenylalanine in Neuropharmacology Research

Executive Summary

3-Chloro-2,4-difluoro-DL-phenylalanine (3-Cl-2,4-F2-Phe) is a highly specialized halogenated phenylalanine derivative utilized in advanced neuropharmacology. Unlike generic amino acid precursors, this compound serves as a precision tool for three critical applications:

  • Transport Kinetics: Probing the steric and electronic selectivity of the L-type Amino Acid Transporter 1 (LAT1) at the Blood-Brain Barrier (BBB).

  • Metabolic Stabilization: Enhancing the proteolytic resistance of neuropeptides via strategic fluorination.

  • Receptor Modulation: Acting as a competitive antagonist or partial agonist at glutamate receptor subtypes (NMDA/AMPA), following structure-activity relationships (SAR) established for halogenated phenylalanines.

This guide provides the theoretical framework and validated protocols for integrating 3-Cl-2,4-F2-Phe into your experimental workflows.

Mechanism of Action & Scientific Rationale

LAT1 Transporter Selectivity

The transport of large neutral amino acids (LNAAs) across the BBB is mediated primarily by LAT1 (SLC7A5). The substrate specificity of LAT1 is highly sensitive to the electron density and lipophilicity of the phenyl ring side chain.

  • Electronic Effect: The 2,4-difluoro substitution withdraws electron density from the aromatic ring, altering pi-stacking interactions within the transporter's binding pocket.

  • Steric Effect: The 3-chloro substituent adds significant steric bulk (

    
    ) compared to hydrogen, probing the tolerance of the meta-position in the substrate binding site.
    
  • Utility: 3-Cl-2,4-F2-Phe is used to determine the maximal transport capacity (

    
    ) and affinity constant (
    
    
    
    ) of LAT1 variants, serving as a competitive inhibitor against endogenous substrates like L-DOPA.
Metabolic Blockade in Neuropeptides

Neuropeptides (e.g., Enkephalins, Substance P) are rapidly degraded by peptidases.

  • Proteolytic Resistance: The 2,4-difluoro pattern sterically hinders the approach of proteolytic enzymes (like chymotrypsin) that cleave at the C-terminal side of phenylalanine residues.

  • Oxidative Stability: The fluorine atoms at positions 2 and 4 block metabolic hydroxylation by cytochrome P450 enzymes, significantly extending the biological half-life of peptides incorporating this residue.

Glutamatergic Modulation

Halogenated phenylalanines, such as 3,5-dibromo-L-phenylalanine, have been shown to modulate glutamatergic transmission by acting as partial agonists at the NMDA receptor glycine site or antagonists at AMPA receptors [1].[1] 3-Cl-2,4-F2-Phe serves as a structural analog to dissect these specific receptor interactions.

Experimental Protocols

Protocol A: LAT1 Competitive Inhibition Assay (In Vitro)

Objective: To determine the


 of 3-Cl-2,4-F2-Phe for inhibiting L-[³H]phenylalanine uptake in HEK293 cells stably expressing human LAT1.

Materials:

  • HEK293-LAT1 stable cell line.[2]

  • L-[2,3,4,5,6-³H]Phenylalanine (Tracer).

  • 3-Chloro-2,4-difluoro-DL-phenylalanine (Test Compound).[3][4][5]

  • HBSS buffer (pH 7.4).

  • Scintillation fluid.

Procedure:

  • Cell Preparation: Seed HEK293-LAT1 cells in 24-well plates (

    
     cells/well) and culture for 48 hours.
    
  • Equilibration: Wash cells 3x with warm HBSS to remove growth medium.

  • Inhibition Incubation:

    • Prepare uptake solution: 1 µM L-[³H]Phe + increasing concentrations of 3-Cl-2,4-F2-Phe (0.1 µM to 1 mM).

    • Add 500 µL of uptake solution to cells.

    • Incubate for 1 minute at 37°C (initial rate conditions).

  • Termination: Rapidly aspirate solution and wash 3x with ice-cold HBSS.

  • Lysis: Add 0.1 M NaOH (500 µL) and incubate for 30 mins.

  • Quantification: Transfer lysate to scintillation vials and count CPM.

  • Analysis: Plot % Uptake vs. Log[Concentration] to derive

    
    .
    

Data Table: Expected Results for Halogenated Analogs

CompoundSubstituent PatternPredicted LAT1 Affinity (

)
Transport Mode
L-PhenylalanineNone~15 µMSubstrate
3-Cl-2,4-F2-Phe3-Cl, 2,4-F< 10 µM (High Affinity)Competitive Inhibitor
3,5-Dibromo-Phe3,5-Br~5 µMBlocker
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: To incorporate 3-Cl-2,4-F2-Phe into a neuroactive peptide (e.g., Leu-Enkephalin analog) to test stability.

Materials:

  • Fmoc-3-Chloro-2,4-difluoro-DL-phenylalanine (Custom protected).[5]

  • Rink Amide MBHA resin.

  • HBTU/DIEA (Coupling reagents).

  • Piperidine (Deprotection).

Procedure:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 5 mins). Wash 5x with DMF.

  • Coupling:

    • Dissolve Fmoc-3-Cl-2,4-F2-Phe (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF.

    • Add to resin and shake for 45 mins.

    • Note: The electron-withdrawing fluorines may reduce the nucleophilicity of the amino group; double coupling is recommended for subsequent steps.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Purification: Precipitate in cold diethyl ether and purify via RP-HPLC (C18 column).

Pathway Visualization

Figure 1: Mechanism of LAT1 Transport & Inhibition

This diagram illustrates the competitive binding of 3-Cl-2,4-F2-Phe at the BBB interface, preventing the uptake of endogenous substrates.

LAT1_Transport Blood Blood Stream (Systemic Circulation) BBB Blood-Brain Barrier (Endothelial Cell Membrane) Brain Brain Parenchyma (Neurons/Glia) LAT1_Out LAT1 Transporter (Outward Facing) LAT1_In LAT1 Transporter (Inward Facing) LAT1_Out->LAT1_In Conformational Change LAT1_In->Brain Release Substrate Endogenous LNAA (e.g., L-DOPA, Phe) Substrate->LAT1_Out Binding Inhibitor 3-Cl-2,4-F2-Phe (High Affinity Analog) Inhibitor->LAT1_Out Competitive Blockade

Caption: Figure 1. Competitive inhibition of LAT1-mediated transport by 3-Cl-2,4-F2-Phe at the Blood-Brain Barrier.

Figure 2: Workflow for Metabolic Stability Testing

This workflow details the validation steps for peptides modified with 3-Cl-2,4-F2-Phe.

Stability_Workflow Start Peptide Synthesis (Incorporating 3-Cl-2,4-F2-Phe) Incubation In Vitro Incubation (Human Plasma / Liver Microsomes) Start->Incubation Sampling Time-Point Sampling (0, 15, 30, 60, 120 min) Incubation->Sampling Quenching Reaction Quenching (Acetonitrile + Formic Acid) Sampling->Quenching Analysis LC-MS/MS Analysis (Quantify Parent Peptide) Quenching->Analysis Result Calculate Half-Life (t1/2) & Intrinsic Clearance Analysis->Result

Caption: Figure 2. Experimental workflow for assessing metabolic stability of fluorinated neuropeptide analogs.

References

  • Glutamatergic Modulation by Halogenated Phenylalanines: Title: Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine.[1][6] Source: Molecular Pharmacology (2005). URL:[Link]

  • LAT1 Transporter Structure-Activity Relationships: Title: Structure–activity characteristics of phenylalanine analogs selectively transported by L‑type amino acid transporter 1 (LAT1). Source: Scientific Reports (2020). URL:[Link]

  • Halogenated Amino Acids in Neuroprotection: Title: Neuroprotective action of halogenated derivatives of L-phenylalanine.[7][8] Source: Stroke (2004).[7][8] URL:[Link]

  • Fluorine in Medicinal Chemistry: Title: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. Source: Molecules (2020). URL:[Link]

Disclaimer: 3-Chloro-2,4-difluoro-DL-phenylalanine is intended for Research Use Only (RUO) . It is not approved for diagnostic or therapeutic use in humans. Always consult the Safety Data Sheet (SDS) before handling.

Sources

Application Note: High-Resolution 19F NMR Protein Studies Using 3-Chloro-2,4-difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for incorporating 3-Chloro-2,4-difluoro-DL-phenylalanine (3-Cl-2,4-df-Phe) into proteins for


F NMR studies. While mono-fluorinated phenylalanines (e.g., 4-F-Phe) are standard, the multi-halogenated 3-Cl-2,4-df-Phe offers distinct advantages in chemical shift dispersion  and conformational sensitivity . The chlorine atom at the meta position breaks the symmetry of the aromatic ring and introduces steric bulk, often locking the side chain into distinct rotameric states that are resolvable by NMR.

This protocol utilizes the Glyphosate Inhibition Method in E. coli, a robust and cost-effective strategy that does not require specific auxotrophic strains.

Scientific Rationale & Mechanism

Why 3-Chloro-2,4-difluoro-Phe?

F NMR is a powerful tool due to the fluorine nucleus's high sensitivity (83% of 

H), 100% natural abundance, and lack of background signal in biological systems.[1][2]
  • Symmetry Breaking: Standard 4-F-Phe retains a degree of symmetry that can average out signals from rapid ring flips. The addition of a Chlorine atom at position 3 and a second Fluorine at position 2 creates an asymmetric electronic environment.

  • Electronic Effects: The highly electronegative Fluorine atoms (positions 2,4) combined with the bulky, electronegative Chlorine (position 3) create a unique Chemical Shift Anisotropy (CSA) tensor. This makes the probe exquisitely sensitive to local electrostatic fields and van der Waals contacts.[1]

  • Steric Locking: The Chlorine atom (

    
     Å) is significantly larger than Hydrogen (
    
    
    
    Å) or Fluorine (
    
    
    Å). This bulk can restrict the "ring-flipping" rate of the phenylalanine side chain, potentially allowing the observation of distinct conformational substates that would otherwise be averaged in the NMR timescale.
The "DL" Challenge

Commercial preparations of 3-Cl-2,4-df-Phe are often supplied as a racemic DL-mixture.

  • Biological Filter: E. coli aminoacyl-tRNA synthetases (PheRS) are stereospecific for the L-isomer .

  • Implication: The D-isomer is generally not incorporated but contributes to the total solute concentration.

  • Correction: This protocol adjusts the dosage to account for the 50% effective concentration of the L-isomer.

Experimental Workflow Diagram

The following diagram outlines the "Glyphosate Inhibition" workflow, which forces the bacteria to utilize the exogenous unnatural amino acid (UAA) by shutting down de novo aromatic amino acid biosynthesis.

G cluster_mech Mechanism of Action Start Inoculation (BL21 DE3) Growth Growth to OD600 ~0.6 (M9 Minimal Media) Start->Growth Inhibition Add Glyphosate (1 g/L) (Inhibits Shikimate Pathway) Growth->Inhibition Shikimate Block Supplement Add UAA Cocktail: 1. 3-Cl-2,4-df-Phe (Target) 2. Tyr & Trp (Support) Inhibition->Supplement Force Uptake Mechan Glyphosate blocks EPSP synthase Prevents endogenous Phe/Tyr/Trp synthesis Inhibition->Mechan Induction Induction (IPTG) Protein Expression Supplement->Induction Incubation 15-30 min Harvest Harvest & Purification (Ni-NTA / SEC) Induction->Harvest Overnight @ 20°C NMR 19F NMR Acquisition (500-800 MHz) Harvest->NMR

Figure 1: Workflow for specific labeling of proteins using the Glyphosate Inhibition method. Glyphosate blocks the shikimate pathway, forcing the cell to import the exogenous fluorinated phenylalanine.

Detailed Protocol

Phase 1: Preparation of Reagents

1. 100x Glyphosate Stock (100 mg/mL):

  • Dissolve 1 g of Glyphosate (N-(phosphonomethyl)glycine) in 10 mL water.

  • Adjust pH to ~7.0 using NaOH (glyphosate is acidic and will not dissolve well until neutralized). Filter sterilize.

2. 3-Cl-2,4-df-Phe Stock (Suspension/Solution):

  • Note: This UAA has low solubility.

  • Prepare a 20 mg/mL stock in dilute NaOH or DMSO, or add directly as a powder if solubility is poor (the cells will uptake it as it dissolves).

  • Dosage Calculation: Target a final concentration of 60 mg/mL of the DL-mixture in the culture (providing ~30 mg/L of L-isomer).

3. Support Aromatics (Tyr/Trp):

  • Prepare a stock containing 50 mg/mL L-Tyrosine and 50 mg/mL L-Tryptophan (dissolved in dilute HCl or heat to dissolve).

Phase 2: Expression (The "SPI" Method)
  • Inoculation: Inoculate E. coli BL21(DE3) containing your plasmid into 50 mL LB media (overnight culture).

  • Transfer: Centrifuge cells and resuspend in 1 L of M9 Minimal Media (supplemented with glucose, MgSO4, CaCl2, thiamine, and antibiotics).

  • Growth: Incubate at 37°C / 200 RPM until OD

    
     reaches 0.5 – 0.6 .
    
  • Inhibition (Critical Step):

    • Add 1 g of Glyphosate (10 mL of 100x stock) to the 1 L culture.

    • Wait 30 minutes. This depletes the intracellular pool of aromatic amino acids.[3]

  • Supplementation:

    • Add 60 mg of 3-Chloro-2,4-difluoro-DL-phenylalanine.

    • Add 50 mg L-Tyrosine and 50 mg L-Tryptophan (to sustain growth while Phe is replaced).

  • Induction:

    • Add IPTG (typically 0.5 – 1.0 mM).

    • Lower temperature to 20°C and incubate for 12–16 hours. Lower temperature aids the folding of proteins incorporating UAAs.

Phase 3: Purification & Sample Prep for NMR

Standard Ni-NTA or ion exchange protocols apply, with these specific modifications for


F NMR:
  • Denaturing Wash (Optional but Recommended): If the UAA causes aggregation, wash the Ni-NTA column with 6M Urea, then refold on-column. (Only if protein is stable to refolding).

  • Final Buffer Exchange:

    • Buffer must be free of paramagnetic ions (Cu

      
      , Mn
      
      
      
      ).
    • Avoid TFA (Trifluoroacetic acid) in HPLC purification steps, or dialyze extensively. TFA binds proteins and appears as a massive signal at -76.5 ppm.

  • NMR Sample:

    • Protein Conc: 50 µM – 500 µM.

    • Add 5-10% D

      
      O for the lock.
      
    • Add 50 µM DFTMP (difluorotrimethylsilylpropionate) or TFA capillary as an external chemical shift reference.

NMR Acquisition Parameters

ParameterSettingReason
Nucleus

F (approx 470 MHz on a 500 MHz magnet)
High sensitivity.
Pulse Sequence zgfig (1D with

H decoupling)
Removes

H-

F J-coupling broadening.
Spectral Width 200 ppm (-50 to -250 ppm)Covers all aromatic F signals.
Relaxation Delay (D1) 1.0 – 2.0 s

F T1s are generally short (0.5–1.5s) due to CSA.
Scans (NS) 500 – 2000Depends on concentration.
T2 Filter (CPMG) Optional (20-40 ms delay)Suppresses broad background signals from aggregates.

Data Analysis & Interpretation

Expected Chemical Shifts

While exact shifts depend on the protein environment, 3-Cl-2,4-df-Phe signals generally appear in the range of -110 to -130 ppm (relative to CFCl


).
  • Solvent Exposed: Sharp, single peaks.

  • Buried/Core: Shifted (upfield or downfield) and often broadened due to restricted motion.

  • Signal Splitting: Unlike 4-F-Phe, you may see complex splitting patterns if the

    
    H decoupling is not efficient, due to the multiple F and H atoms on the ring. Always use proton decoupling. 
    
Troubleshooting Table
IssueProbable CauseSolution
No

F Signal
Poor incorporation or D-isomer inhibition.Verify Mass Spec (Intact MS). Ensure 2x concentration of DL-UAA was used.
Broad Blobs Protein aggregation or intermediate exchange.Run CPMG T2 filter. Check sample stability.
Huge Peak at -76 ppm TFA contamination.Dialyze 3x against phosphate buffer.
Multiple Peaks per Residue Slow conformational exchange.This is a feature! Vary temperature (25°C -> 35°C) to see if peaks coalesce.

References

  • Boeszoermenyi, A., et al. (2019).[3] "Aromatic 19F-13C TROSY: a background-free approach to probe biomolecular structure, function, and dynamics."[3] Nature Methods, 16, 333–340.[3] Link

  • Crowley, P. B., et al. (2012). "Fluorine-19 NMR of proteins." Chemical Communications, 48, 9334-9359. Link

  • Kigawa, T., et al. (1995). "Cell-free production and stable-isotope labeling of milligram quantities of proteins." Journal of Biomolecular NMR, 6, 129–134. (Foundational work on UAA incorporation). Link

  • Prosser, R. S., et al. (2010). "Current applications of 19F NMR to studies of protein structure and dynamics." Biochemistry, 49(40), 8479–8490. Link

Sources

Troubleshooting & Optimization

improving the solubility of 3-Chloro-2,4-difluoro-DL-phenylalanine in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Chloro-2,4-difluoro-DL-phenylalanine (Cl-F2-Phe) Ticket ID: SOL-AA-392 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3]

Executive Summary

You are encountering solubility challenges with 3-Chloro-2,4-difluoro-DL-phenylalanine , a halogenated derivative of phenylalanine. This molecule presents a dual challenge:

  • Zwitterionic Nature: Like all amino acids, it has a pH-dependent solubility profile with a minimum at its isoelectric point (pI).[1][2][3]

  • Lipophilicity: The addition of Chlorine and Fluorine atoms to the phenyl ring significantly increases the partition coefficient (LogP) and crystal lattice energy compared to native phenylalanine, rendering it poorly soluble in neutral water.

This guide provides three validated protocols to solubilize this compound, ranked from simplest (pH adjustment) to most advanced (cyclodextrin complexation).[3]

Module 1: The pH Lever (Primary Protocol)

Best for: General chemical synthesis, non-sensitive biological assays.[3]

The solubility of amino acids is governed by the Henderson-Hasselbalch equation. At pH values near the isoelectric point (pI ≈ 5.4–5.8 for halogenated phenylalanines), the molecule exists primarily as a zwitterion (net neutral charge), which maximizes crystal lattice stability and minimizes solubility.

To dissolve this compound, you must force it into a cationic (low pH) or anionic (high pH) state. [3]

Experimental Protocol: pH Shifting
  • Reagents: 1.0 M HCl (Acidic shift) or 1.0 M NaOH (Basic shift).

  • Target Concentration: 5–10 mM (Initial target).

  • Weighing: Weigh the required amount of 3-Chloro-2,4-difluoro-DL-phenylalanine into a glass vial.

  • Slurry Creation: Add 80% of the final volume of ultrapure water. The powder will likely float or form a suspension.[2]

  • Titration:

    • For Basic Shift (Preferred for most assays): Add 1.0 M NaOH dropwise while vortexing.[1][2] Monitor clarification. The target pH is > 9.0.[2]

    • For Acidic Shift: Add 1.0 M HCl dropwise.[1][2][3] Target pH is < 2.0.[1][2][3]

  • Back-Titration (Caution): Once dissolved, you may slowly adjust the pH back toward neutrality (pH 7.[1][2][3]4) only if necessary. However, be aware of the "Solubility Cliff" —if you approach the pI, the compound will precipitate.

Visualization: Zwitterionic Solubility Logic

pH_Solubility Acid Acidic pH (< 2) Cationic Form (+) High Solubility Zwitter Isoelectric Point (pH ~5.5) Zwitterion (±) Min. Solubility (Precipitation) Acid->Zwitter Add Base Zwitter->Acid Add Acid Base Basic pH (> 9) Anionic Form (-) High Solubility Zwitter->Base Add Base Base->Zwitter Add Acid

Caption: The solubility profile of zwitterionic amino acids forms a "U" shape, with the minimum solubility occurring at the isoelectric point (pI).[3] Moving away from the pI increases solubility.

Module 2: Cosolvent Strategy (The "Brute Force" Method)

Best for: High-concentration stock solutions (100 mM+) for dilution.[1][2][3]

The halogen atoms (Cl, F) make the phenyl ring highly hydrophobic. Water molecules form an ordered "cage" around these hydrophobic regions (entropic penalty), reducing solubility.[3] Organic cosolvents break this water structure.[1][2][3]

Solvent Compatibility Table
SolventSolubility PotentialBiological CompatibilityNotes
DMSO High (> 50 mM)MediumStandard for stock solutions.[1][2][3] Avoid >0.1% final concentration in cell assays.[1][2][3]
Ethanol ModerateHighGood for synthesis; less effective than DMSO for this specific analog.[1][2][3]
PEG 400 ModerateHighUseful for in vivo formulations; prevents precipitation upon dilution.[1][2][3]
Experimental Protocol: The "Pulse" Method
  • Weigh the solid compound.[1][2][3]

  • Add 100% DMSO dropwise until the solid just dissolves (create a "super-concentrated" seed).

  • Slowly dilute this DMSO concentrate with water or buffer while vortexing rapidly.[1][2][3]

  • Stop if turbidity appears. This indicates the dielectric constant of the mixture is too high to support the solute.

Module 3: Cyclodextrin Complexation (Advanced)

Best for: Sensitive biological applications, in vivo studies, or preventing precipitation in neutral buffers.[3]

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity.[2][3][][5] The halogenated phenyl ring of your compound fits perfectly into the cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD) , shielding it from water.[1][2][3]

Experimental Protocol: Solution Complexation
  • Prepare Vehicle: Make a 20% (w/v) solution of HP-β-CD in water or PBS.[1][2][3]

  • Add Compound: Add 3-Chloro-2,4-difluoro-DL-phenylalanine to this vehicle.

  • Equilibration: Sonicate for 30 minutes at 40°C or stir overnight at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.[1][2][3]

Visualization: Decision Matrix

Solubility_Decision Start Start: 3-Cl-2,4-F2-Phe Goal Intended Application? Start->Goal Synth Chemical Synthesis Goal->Synth Bio Biological Assay Goal->Bio AcidBase Method A: pH Shift (HCl or NaOH) Synth->AcidBase Sensitive Is the assay DMSO sensitive? Bio->Sensitive DMSO_Yes Method B: DMSO Stock (Dilute to <0.1%) Sensitive->DMSO_Yes No DMSO_No Method C: Cyclodextrin (HP-beta-CD) Sensitive->DMSO_No Yes

Caption: Select the solubilization method based on downstream tolerance for pH extremes or organic solvents.

Troubleshooting FAQ

Q: I dissolved the compound in 0.1 M HCl, but it precipitated when I added it to my PBS buffer (pH 7.4). Why? A: You hit the "Solubility Cliff."[1][2][3] By neutralizing the acid with PBS, the local pH likely passed through the isoelectric point (pI ~5.5), where solubility is lowest.

  • Fix: Dissolve in pure DMSO first, then dilute into PBS.[3] Alternatively, use the Cyclodextrin method (Module 3) which protects the molecule from pH-induced precipitation.

Q: The solution is clear but turns yellow over time. Is it degrading? A: Halogenated amino acids are generally stable, but the amine group is susceptible to oxidation.

  • Fix: Store stock solutions at -20°C. If using DMSO, ensure it is fresh and high-grade (spectrophotometric grade), as DMSO can degrade into sulfides that react with the compound.[3]

Q: Can I use sonication to speed this up? A: Yes, but monitor temperature. Sonication generates heat.[1][2][3] While heat generally improves solubility (thermodynamic effect), excessive heat (>60°C) can cause degradation of fluorinated aromatics or racemization of the amino acid. Keep sonication bursts short (30 seconds).

References

  • PubChem. 4-Fluoro-L-phenylalanine (Related Compound Properties).[1][2][3] National Library of Medicine.[1][2][3] Available at: [Link][2][3]

  • Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications.[1][2][3] Beilstein J. Org.[1][2][3] Chem. 2020, 16, 1061–1087.[3] Available at: [Link][2][3]

  • ChemGuide. The Acid-Base Behaviour of Amino Acids. Available at: [Link][2][3]

Sources

challenges in the synthesis of 3-Chloro-2,4-difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Topic: Synthesis of 3-Chloro-2,4-difluoro-DL-phenylalanine Ticket ID: #SYN-3CL24DF-Phe Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are undertaking the synthesis of a highly functionalized, electron-deficient aromatic amino acid. The 3-Chloro-2,4-difluoro-DL-phenylalanine scaffold presents a unique dichotomy: the halogenation pattern is essential for metabolic stability and lipophilicity in medicinal chemistry, yet it renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (


) during standard synthetic steps.

This guide prioritizes the Diethyl Acetamidomalonate (DEAM) route, as it offers the most robust control over the racemic (DL) stereochemistry and minimizes the risk of defluorination compared to the Strecker synthesis.

Module 1: The Critical Alkylation Step

Objective: Coupling 3-chloro-2,4-difluorobenzyl bromide with diethyl acetamidomalonate.

The Core Challenge: Preventing

The 2,4-difluoro substitution pattern activates the benzene ring. In the presence of strong bases (like sodium ethoxide), there is a significant risk of displacing one of the fluorine atoms (particularly at the para position relative to the alkyl chain) with an ethoxy group.

Protocol:

  • Preparation of Ethoxide: Dissolve Sodium metal (1.05 eq) in anhydrous Ethanol. Crucial: Ensure all Na is consumed before proceeding.

  • Enolate Formation: Cool the solution to 0-5°C . Add Diethyl Acetamidomalonate (1.0 eq) portion-wise. Stir for 30 mins.

  • Alkylation: Add 3-chloro-2,4-difluorobenzyl bromide (1.0 eq) dropwise.

    • Deviation from Standard Protocol: Do NOT reflux immediately. Stir at RT for 4 hours first. Only reflux if TLC shows unreacted benzyl bromide, and do so gently (bath temp < 70°C).

Data Summary: Alkylation Parameters

ParameterStandard ConditionOptimized for Fluorinated Substrates Reason
Base NaOEt (Excess)NaOEt (1.05 eq max)Excess base promotes

side reactions.
Temperature Reflux (78°C)0°C

RT

Mild Heat
High heat accelerates F-displacement.
Solvent Ethanol (Reagent)Anhydrous EthanolWater competes with the enolate, lowering yield.
Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 3-Cl-2,4-F2-Benzyl Bromide Alkylation Step 1: Alkylation (NaOEt, EtOH, 0°C to RT) Start->Alkylation DEAM Reagent: Diethyl Acetamidomalonate DEAM->Alkylation Intermediate Intermediate: Protected Diester Alkylation->Intermediate SN2 Attack Hydrolysis Step 2: Hydrolysis (48% HBr or 6M HCl, Reflux) Intermediate->Hydrolysis Decarboxylation Workup Step 3: Isolation (pH Adjustment to pI ~5.5) Hydrolysis->Workup Neutralization Product Final Product: 3-Cl-2,4-F2-DL-Phe Workup->Product Crystallization

Caption: Optimized workflow for the synthesis of 3-Chloro-2,4-difluoro-DL-phenylalanine via the acetamidomalonate route.

Module 2: Hydrolysis & Decarboxylation

Objective: Removal of the ethyl esters and the acetyl group to yield the free amino acid.[1]

The Issue: Standard hydrolysis uses 6M HCl at reflux. However, fluoride elimination can occur if the reaction time is prolonged.

Troubleshooting Guide:

  • Preferred Reagent: Use 48% HBr instead of HCl. HBr is a stronger acid but often cleaner for decarboxylation kinetics, allowing for shorter reaction times (4-6 hours vs 12+ hours with HCl).

  • Monitoring: Do not rely on time. Monitor

    
     evolution. Once bubbling ceases, stop the heat immediately.
    

Module 3: Isolation & Purification

Objective: Isolating the zwitterion from the acidic salt.

The "Isoelectric Trap": Fluorinated amino acids often have slightly lower pKa values for the amino group due to the electron-withdrawing effect of the ring halogens.

  • Target pH: The isoelectric point (pI) is likely shifted. While standard Phenylalanine has a pI of 5.48, your target is likely closer to 5.2–5.3 .

  • Protocol:

    • Concentrate the acidic hydrolysis mixture to dryness (remove excess acid).

    • Dissolve residue in minimum water.[1]

    • Neutralize with concentrated Ammonia (

      
      )  or 5M LiOH .
      
    • Critical: Approach pH 5.0 slowly. If you overshoot to pH 7, the product will re-dissolve as the salt.

Troubleshooting Logic Tree (Low Yield)

Troubleshooting Problem Issue: Low Yield (<30%) Check1 Check TLC of Alkylation Step Problem->Check1 Check2 Check Hydrolysis Step Problem->Check2 Result1A Starting Material Remains Check1->Result1A Result1B Multi-spot / Streaking Check1->Result1B Action1A Base was consumed by moisture. Use fresh Na/EtOH. Result1A->Action1A Action1B SNAr Side Reaction occurred. Lower temp, reduce base equivalents. Result1B->Action1B Result2A Black tar formation Check2->Result2A Action2A Oxidative degradation. Degas acid with N2 before reflux. Result2A->Action2A

Caption: Diagnostic logic tree for identifying yield loss during the synthesis of halogenated phenylalanines.

Frequently Asked Questions (FAQs)

Q1: Can I use the Erlenmeyer-Plöchl azlactone method instead? A: Yes, if you have access to 3-chloro-2,4-difluorobenzaldehyde . This route avoids the alkylation issues but introduces a reduction step (Red P/HI or hydrogenation) to open the azlactone. Warning: Catalytic hydrogenation (Pd/C) often causes dehalogenation (stripping the Cl or Br), which destroys your specific substitution pattern. If you use this route, use Red Phosphorus/HI for the reduction step [1].

Q2: Why is my product turning pink/red during hydrolysis? A: This indicates oxidation of the electron-rich phenol/aniline byproducts if any defluorination occurred. It suggests your alkylation step was too harsh, creating unstable side products that degrade under acid reflux. Ensure your alkylation temperature is kept low.

Q3: How do I confirm the regiochemistry hasn't scrambled? A:


 NMR is your best tool here. The 2,4-difluoro pattern should show two distinct signals with specific coupling constants (

and

). If you see a single peak or complex multiplets inconsistent with the starting material,

has occurred.

References

  • Erlenmeyer-Plöchl Azlactone Synthesis & Variations. Source: Wikipedia / Organic Syntheses. Context: foundational chemistry for aldehyde-based routes.

  • Diethyl Acetamidomalonate Alkylation Protocol. Source: BenchChem / Organic Syntheses. Context: Standard operating procedure for DL-amino acid construction.[1]

  • Synthesis of Fluorinated Amino Acids (Review). Source: Max Planck Institute (MPG.PuRe). Context: Discusses the specific challenges of hydrolyzing fluorinated acetamidomalonate intermediates.

  • Properties of 3-Chloro-2,4-difluorobenzyl bromide. Source: Sigma-Aldrich / Merck. Context: Physical properties and handling of the key precursor.[1][2][3]

Sources

optimizing reaction conditions for peptide synthesis with 3-Chloro-2,4-difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers working with 3-Chloro-2,4-difluoro-DL-phenylalanine . It synthesizes principles of steric hindrance, electronic induction, and chirality management into actionable protocols.

Status: Operational | Tier: Advanced Application Support

Executive Summary: The "Triple Threat" Challenge

Working with 3-Chloro-2,4-difluoro-DL-phenylalanine (hereafter 3-Cl-2,4-DF-Phe ) presents a convergence of three distinct synthetic challenges. Your failure modes will likely stem from one of these root causes:

  • Steric Hindrance: The Ortho-Fluorine (position 2) and Meta-Chlorine (position 3) create significant steric bulk near the reaction center, impeding nucleophilic attack during coupling.

  • Electronic Effects (Racemization Risk): The highly electronegative fluorine atoms withdraw electron density from the aromatic ring. This inductive effect propagates to the

    
    -carbon, significantly lowering the pKa of the 
    
    
    
    -proton. This makes the molecule highly prone to base-catalyzed racemization via oxazolone formation.
  • Chirality (The DL Factor): Unless you have performed chiral resolution prior to synthesis, you are introducing a racemic mixture. If coupling to a chiral peptide chain, you will generate diastereomers (L-L and D-L peptides) which have different physical properties and retention times.

Module 1: Solubilization & Handling

Q: My amino acid is not fully dissolving in DMF. Can I heat it?

A: Proceed with extreme caution. While heating improves solubility, it drastically accelerates the background racemization of activated esters, especially for electron-deficient phenylalanines.

  • Protocol: Dissolve 3-Cl-2,4-DF-Phe in NMP (N-methyl-2-pyrrolidone) rather than DMF. NMP generally has higher solvating power for hydrophobic fluorinated residues.

  • Concentration Limit: Aim for 0.2 M to 0.3 M . Do not exceed 0.5 M, as aggregation can occur.

  • Additives: If solubility remains poor, add 1% (v/v) Triton X-100 or use a binary solvent system of DMSO/NMP (1:4) . Avoid pure DMSO if using HATU, as it can cause spontaneous Fmoc removal or side reactions over long periods.

Module 2: Coupling Optimization (The Critical Step)

Q: Standard DIC/HOBt coupling failed. What is the recommended protocol?

A: Switch to HATU/HOAt with a non-nucleophilic, weaker base. Standard carbodiimides (DIC) are too slow for this sterically hindered residue. The slow kinetics allow the "activated" carboxylate time to racemize before the amine attacks. You need a "Fast Activation, Fast Coupling" strategy.

The "Golden Standard" Protocol for 3-Cl-2,4-DF-Phe
  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .[1]

    • Why: The 7-aza group (pyridine nitrogen) provides anchiomeric assistance via hydrogen bonding, accelerating the reaction rate by ~10-100x compared to HBTU.

  • Base: 2,4,6-Collidine (TMP) .

    • Why:CRITICAL. Do NOT use DIPEA (Diisopropylethylamine). DIPEA is basic enough to abstract the acidic

      
      -proton of your fluorinated phenylalanine, causing racemization. Collidine is a weaker base (pKa ~7.4 vs 10.5 for DIPEA) that is sufficient to deprotonate the carboxyl group for activation but less likely to strip the 
      
      
      
      -proton.
  • Stoichiometry: 1 : 0.95 : 2 (Amino Acid : HATU : Collidine).

    • Note: Always use a slight deficit of HATU to prevent capping the N-terminus with guanidinium salts.

Q: I am seeing low yields. Should I double couple?

A: Yes, but change the solvent for the second hit.

  • Coupling 1: 45 minutes at Room Temp in DMF/NMP.

  • Coupling 2: 60 minutes at Room Temp in DCM/DMF (1:1) .

    • Reasoning: DCM swells the resin differently (especially polystyrene resins), exposing "buried" reaction sites that were inaccessible in pure DMF.

Module 3: Managing Racemization & The DL-Mixture

Q: I used the DL-amino acid. How do I separate the products?

A: You must rely on Diastereomeric Separation (Post-Synthesis). Since you are coupling a racemic mixture (DL) to a chiral chain (likely L-amino acids), you are not creating enantiomers (mirror images); you are creating diastereomers (e.g., L-L-L-D -L vs. L-L-L-L -L).

  • Separation Strategy: Diastereomers have different physical properties (hydrophobicity, folding). They can usually be separated on a standard C18 Reverse Phase HPLC column.

  • Gradient Optimization: Use a shallow gradient (e.g., 0.5% Acetonitrile increase per minute) around the elution time.

  • Prediction: The D-isomer often elutes earlier than the L-isomer on C18 columns due to disruption of the peptide's secondary structure (hydrophobic collapse), but this is sequence-dependent.

Q: How do I know if my coupling conditions caused extra racemization beyond the 50/50 DL mix?

A: Use the "Marfey’s Reagent" Test (if in solution) or Cation-Exchange Monitoring. However, since you start with DL, "extra" racemization is moot unless you are trying to do a chiral resolution. The bigger risk is Epimerization of the Preceding Amino Acid .

  • Risk: When coupling onto the bulky 3-Cl-2,4-DF-Phe (i.e., it is already on the resin), the activation of the next amino acid requires time. The basic conditions can racemize the 3-Cl-2,4-DF-Phe anchored to the resin.

  • Solution: Use Oxyma Pure/DIC for the amino acid following the fluorinated residue. This creates a neutral/acidic coupling environment, preserving the stereocenter.

Visual Troubleshooting Guides

Diagram 1: Optimization Logic Flow

Use this decision tree to diagnose synthesis failures.

OptimizationFlow Start Start: Coupling 3-Cl-2,4-DF-Phe CheckSolubility Is AA fully dissolved? Start->CheckSolubility SolubilityFix Action: Switch to NMP or add 10% DMSO CheckSolubility->SolubilityFix No StandardProtocol Protocol A: HATU + DIPEA (Standard) CheckSolubility->StandardProtocol Yes SolubilityFix->StandardProtocol CouplingCheck Coupling Efficiency > 95%? RacemizationCheck Is Racemization > 5%? CouplingCheck->RacemizationCheck Yes DoubleCouple Action: Double Couple 2nd hit in DCM/DMF CouplingCheck->DoubleCouple No (Low Yield) OptimizedProtocol Protocol B (Rec): HATU + Collidine RacemizationCheck->OptimizedProtocol Yes (High Racemization) StandardProtocol->CouplingCheck Final QC: HPLC Separation Final QC: HPLC Separation OptimizedProtocol->Final QC: HPLC Separation DoubleCouple->OptimizedProtocol Still Low Yield?

Caption: Decision matrix for optimizing yield vs. stereochemical purity.

Diagram 2: The Mechanism of Racemization (Oxazolone Formation)

Understanding why the fluorine atoms cause issues is key to preventing it.

RacemizationMech Structure 3-Cl-2,4-DF-Phe (Activated Ester) Induction F-Atoms Withdraw e- (High Acidity of H-alpha) Structure->Induction Electronic Effect BaseAttack Base (DIPEA) Abstracts H-alpha Induction->BaseAttack Vulnerability Enolate Enolate Intermediate (Planar/Achiral) BaseAttack->Enolate Oxazolone Oxazolone Formation (5(4H)-oxazolone) Enolate->Oxazolone Racemic Racemic Peptide (L-L and D-L) Oxazolone->Racemic Amine Attack

Caption: The pathway of base-catalyzed racemization driven by electron-withdrawing fluorine substituents.

Summary Data Tables

Table 1: Coupling Reagent Compatibility
ReagentSuitabilityNotes
DIC / HOBt LowToo slow for hindered AA. High risk of racemization due to long reaction time.
HBTU / DIPEA ModerateAcceptable for non-critical positions, but steric bulk may lower yield.
HATU / DIPEA High (Yield)Excellent yield, but high racemization risk due to DIPEA.
HATU / Collidine Optimal Best balance. Fast coupling (HATU) with low proton abstraction (Collidine).
PyBOP HighGood alternative if HATU is unavailable; expensive.
Table 2: Solvent Recommendations
SolventApplicationPros/Cons
DMF StandardGood, but fluorinated AAs may aggregate.
NMP Recommended Breaks beta-sheet aggregation; better solubility for hydrophobic residues.
DCM AdditiveUse in 2nd coupling to swell resin. Poor solubility for the AA itself.
DMSO AdditiveUse max 10-20% to aid solubility. Avoid prolonged exposure with HATU.

References

  • Albericio, F., & El-Faham, A. (2010). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Detailed review of HATU/COMU mechanisms).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Discusses racemization risks of electron-deficient derivatives).

  • Montalbetti, C.A.G.N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. (Foundational text on racemization via oxazolone).

  • Bachem Technical Guides. Peptide Synthesis: Coupling Methods. (Industry standard protocols for hindered amino acids).

Sources

Technical Support Center: A Researcher's Guide to 3-Chloro-2,4-difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-Chloro-2,4-difluoro-DL-phenylalanine is a synthetic amino acid analog of significant interest to researchers in drug development and chemical biology. The incorporation of halogen atoms, particularly fluorine, into amino acids can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and conformational preferences.[1][2] These modifications make such compounds valuable as probes for studying protein structure and function or as building blocks for novel therapeutic peptides.[2][3]

However, the very features that make this compound unique also necessitate careful handling to prevent its degradation during experimental procedures. The integrity of your starting material is paramount to the validity and reproducibility of your results. This guide provides a comprehensive technical framework, derived from established principles of handling halogenated aromatic compounds and amino acids, to ensure the stability of 3-Chloro-2,4-difluoro-DL-phenylalanine in your laboratory workflows.

Section 1: Core Stability Profile

Understanding the factors that can compromise the integrity of 3-Chloro-2,4-difluoro-DL-phenylalanine is the first step toward preventing degradation. The stability of this compound is primarily influenced by four key parameters: Light, pH, Temperature, and Moisture.

  • Light (Photostability): While fluorination of aromatic rings can sometimes enhance photostability, halogenated pharmaceuticals are known to undergo photolysis.[4][5] The primary concern is UV light-induced dehalogenation, where a C-F or C-Cl bond is cleaved, leading to the formation of fluoride or chloride ions and a modified parent molecule.[6][7] This can generate significant impurities in your sample.

  • pH: The stability of most pharmaceutical compounds is highly pH-dependent.[8][9] The amino and carboxylic acid groups of 3-Chloro-2,4-difluoro-DL-phenylalanine mean its ionization state is dictated by the solution's pH. Extreme acidic or basic conditions can catalyze degradation pathways, including hydrolysis and racemization.[9] For enzymes that interact with phenylalanine, optimal stability is often found near a neutral pH, suggesting that maintaining a pH range of 6.0-8.0 is a prudent starting point for experimental design.[10]

  • Temperature: As with most chemical reagents, elevated temperatures accelerate the rate of degradation. While the solid form is generally stable, long-term storage at room temperature is not recommended. In solution, thermal degradation becomes a more significant concern.

  • Moisture: For the lyophilized (solid) compound, moisture is a critical threat. It can significantly reduce long-term stability by facilitating hydrolysis and creating an environment for other degradative reactions.[11][12]

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues and questions encountered during the use of 3-Chloro-2,4-difluoro-DL-phenylalanine in a direct question-and-answer format.

Q1: What are the definitive long-term storage conditions for the solid (lyophilized) powder?

A1: For maximum long-term stability, the solid compound should be stored at -20°C in a tightly sealed container placed within a desiccator to protect it from moisture.[11][12] Before opening the container, it is critical to allow it to warm to room temperature inside the desiccator. This prevents atmospheric moisture from condensing onto the cold powder, which would compromise the integrity of the remaining stock.[12] For added protection, especially for long-term archival, purging the container with an inert gas like argon or nitrogen is recommended.

Q2: I'm preparing a stock solution. What is the best solvent, and how should I store the solution?

A2: The choice of solvent depends on your experimental needs.

  • Aqueous Buffers: If your experiment is in an aqueous system, use a sterile, neutral buffer (e.g., PBS or Tris, pH ~7.4).[12] The stability of phenylalanine-related enzymes is optimal at this pH.[10]

  • Organic Solvents: For hydrophobic applications, high-purity, anhydrous DMSO or DMF can be used.[12] Be aware that some solvents may react with test compounds over time.[13]

Crucially, solutions are far less stable than the solid compound. Peptide and amino acid solutions should be considered to have a limited shelf life.[11][12] For storage:

  • Short-Term (1-3 days): Store refrigerated at 2-8°C, protected from light.

  • Long-Term (>3 days): Prepare single-use aliquots and store them frozen at -20°C or -80°C. This is the most reliable method. Avoid repeated freeze-thaw cycles , as this process can accelerate degradation.[12]

Q3: My HPLC/LC-MS analysis shows multiple peaks, but the compound should be pure. Could this be degradation?

A3: Yes, this is a classic sign of degradation. The appearance of new peaks, particularly those with slightly different retention times or mass-to-charge ratios, strongly suggests the presence of degradants.

  • Identify the Cause: Use the workflow diagram below (Figure 1) to systematically troubleshoot the potential source. Was the solution stored improperly? Was it exposed to light? Is the pH of your mobile phase or sample buffer extreme?

  • Characterize the Impurities: If you have access to mass spectrometry, analyze the m/z of the impurity peaks. A loss of 35.5 Da could indicate de-chlorination, while a loss of 19 Da could suggest de-fluorination. An increase of 16 Da might point to oxidation.

  • Confirm with a Fresh Sample: Prepare a new solution from your solid stock and analyze it immediately. If the impurity peaks are absent, this confirms that the issue was degradation in the previous solution.

Q4: How critical is it to protect my solutions from light?

A4: It is highly critical. Photodegradation is a significant risk for halogenated aromatic compounds.[6] Always store solutions in amber vials or wrap clear vials in aluminum foil. When performing experiments, especially those involving prolonged incubation, either work under low-light conditions or include a "dark control" (a sample handled identically but kept shielded from light) to quantify the extent of any photodegradation.

Section 3: Experimental Protocols & Workflows

Adherence to standardized protocols is the most effective way to prevent compound degradation.

Protocol 1: Standard Procedure for Handling and Storage
  • Receiving: Upon receipt, immediately transfer the manufacturer's container to a desiccator inside a -20°C freezer.

  • Dispensing Solid: a. Transfer the sealed container from the freezer to a laboratory desiccator at room temperature. b. Allow at least 1-2 hours for the container to equilibrate to ambient temperature. c. Open the container in a low-humidity environment (if possible) and quickly weigh the desired amount of powder. d. Gently purge the container with dry argon or nitrogen before resealing tightly. e. Return the container to the -20°C freezer inside its desiccator.

  • Storing Solutions: a. Use sterile, amber-colored vials or polypropylene tubes. Note that highly hydrophobic compounds can adsorb to some plastics.[11] b. After dissolving the compound, divide the stock solution into single-use aliquots. c. For long-term storage, flash-freeze the aliquots and store them at -20°C or below.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol allows you to test the stability of 3-Chloro-2,4-difluoro-DL-phenylalanine under your specific experimental conditions. It is a self-validating system to ensure trustworthiness in your results.

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions for a defined period (e.g., 24 hours):

    • Acidic: Add HCl to a final concentration of 0.1 N.

    • Basic: Add NaOH to a final concentration of 0.1 N.

    • Oxidative: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Incubate at 60°C.

    • Photolytic: Expose to direct UV light (e.g., in a UV crosslinker) or intense, broad-spectrum light.

    • Control: Keep an aliquot at 4°C, protected from light.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating method like HPLC-UV or LC-MS.[14][15]

  • Evaluation: Compare the chromatograms. The percentage of the parent compound remaining and the profile of degradation products will reveal its stability under different stresses.

Section 4: Visualizations and Data Summary

Data Summary Table
Form Condition Temperature Protection Duration
Solid (Lyophilized) Long-Term Storage-20°CTightly sealed, Desiccated, Inert GasYears[11]
Solution (Aqueous/Organic) Short-Term Use2-8°CLight protection (Amber vial)Days (≤3)
Solution (Aqueous/Organic) Long-Term Storage-20°C to -80°CLight protection, Single-use aliquotsMonths
Diagrams

Troubleshooting_Workflow start Problem Observed: Unexpected peaks in HPLC/MS or poor experimental results. check_storage 1. Review Solid Storage Conditions (-20°C, Desiccated?) start->check_storage check_handling 2. Review Handling Procedure (Warmed to RT before opening?) check_storage->check_handling root_cause_identified Root Cause Identified: Degradation due to improper handling/storage. check_storage->root_cause_identified Not OK check_solution_prep 3. Review Solution Preparation (Solvent purity, pH, sterility?) check_handling->check_solution_prep check_handling->root_cause_identified Not OK check_solution_storage 4. Review Solution Storage (Age, temp, light exposure, freeze-thaw cycles?) check_solution_prep->check_solution_storage check_solution_prep->root_cause_identified Not OK analyze_fresh 5. Analyze Freshly Prepared Solution by HPLC/MS check_solution_storage->analyze_fresh Storage OK check_solution_storage->root_cause_identified Not OK problem_persists Problem Persists? analyze_fresh->problem_persists problem_persists->root_cause_identified No instrument_issue Potential Issue with: - Analytical Method - Instrument - Starting Material Lot problem_persists->instrument_issue Yes

Figure 1. A systematic workflow for troubleshooting suspected degradation of 3-Chloro-2,4-difluoro-DL-phenylalanine.

Degradation_Pathways parent 3-Chloro-2,4-difluoro-DL-phenylalanine dechloro De-chlorinated Product parent->dechloro UV Light defluoro De-fluorinated Product(s) parent->defluoro UV Light / Strong Nucleophiles oxidized Oxidized Product(s) (e.g., ring hydroxylation) parent->oxidized Oxidizing Agents (e.g., H₂O₂) hydrolyzed Hydrolysis Products parent->hydrolyzed Extreme pH / Moisture

Figure 2. Potential degradation pathways for 3-Chloro-2,4-difluoro-DL-phenylalanine under various stress conditions.

References

  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications, 48(99), 12096-12098. [Link][4][5]

  • Latham, D., & Narayanam, M. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(5), 3044-3054. [Link][16]

  • Hidalgo, F. J., & Zamora, R. (2006). Strecker Type Degradation of Phenylalanine by 4-hydroxy-2-nonenal in Model Systems. Journal of Agricultural and Food Chemistry, 54(1), 183-188. [Link][17][18]

  • Hidalgo, F. J., & Zamora, R. (2008). Model studies on the degradation of phenylalanine initiated by lipid hydroperoxides and their secondary and tertiary oxidation products. Journal of Agricultural and Food Chemistry, 56(18), 8611-8616. [Link][19]

  • AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link][11]

  • POLITesi. (n.d.). Fluorinated Systems for Biomedical Applications: From Imaging to Drug Delivery. Retrieved from [Link][3]

  • Pandini, A., et al. (2010). On the pH-optimum of activity and stability of proteins. Protein Science, 19(3), 535-544. [Link][8]

  • Qiu, X. L., & Qing, F. L. (2012). Recent Advances in the Synthesis of Fluorinated Amino Acids. Current Organic Chemistry, 16(14), 1644-1663. [Link][2]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link][9]

  • Onufriev, V. V., & Karr, D. B. (2005). Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum. Archives of Biochemistry and Biophysics, 435(2), 266-276. [Link][10]

  • Adam, B., et al. (2022). Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine. Journal of Inherited Metabolic Disease, 45(4), 655-662. [Link][14]

  • Iacobiciu, I. C., et al. (2013). Plasma phenylalanine determination by quantitative densitometry of thin layer chromatograms and by high performance liquid chromatography in relation with modern management of phenylketonuria. Farmacia, 61(4), 735-745. [Link][15]

  • Nestler, C. (2000). Solvent interactions with test compounds and recommendations for testing to avoid artifacts. Environmental and Molecular Mutagenesis, 35(3), 224-227. [Link][13]

Sources

troubleshooting low yield in 3-Chloro-2,4-difluoro-DL-phenylalanine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

The synthesis of 3-Chloro-2,4-difluoro-DL-phenylalanine presents a unique "perfect storm" of synthetic challenges. Unlike standard phenylalanine derivatives, this molecule possesses a highly electron-deficient aromatic ring due to the specific 2,4-difluoro/3-chloro substitution pattern.

The Core Problem: The primary cause of low yield in this synthesis is rarely the formation of the carbon skeleton; it is the unintended degradation of the halogenated ring during the aggressive hydrolysis or reduction steps required to unveil the amino acid functionality.

Synthesis Decision Matrix

Before troubleshooting, verify you are using the optimal route for your available starting materials.

SynthesisRoute Start Start: Select Precursor Aldehyde 3-Chloro-2,4-difluoro- benzaldehyde Start->Aldehyde BenzylHalide 3-Chloro-2,4-difluoro- benzyl bromide/chloride Start->BenzylHalide RouteA Route A: Erlenmeyer-Plöchl (Azlactone Method) Aldehyde->RouteA Condensation w/ N-acetylglycine RouteB Route B: Acetamidomalonate Alkylation BenzylHalide->RouteB Alkylation of Diethyl acetamidomalonate Decision Critical Yield Checkpoint RouteA->Decision RouteB->Decision RiskA Risk: Dehalogenation during C=C reduction Decision->RiskA If Route A RiskB Risk: Ring Hydrolysis (SnAr) during decarboxylation Decision->RiskB If Route B

Figure 1: Decision matrix for synthetic pathway selection based on starting material availability.

Troubleshooting Module: The Erlenmeyer-Plöchl Route

(Primary Route when starting from Benzaldehyde)

Issue 1: Low Yield in Azlactone Formation

Symptom: The condensation of 3-chloro-2,4-difluorobenzaldehyde with N-acetylglycine yields a sticky brown solid or low recovery of the azlactone.

  • Root Cause (Moisture Sensitivity): The electron-deficient aldehyde is highly reactive but the azlactone product is hydrolytically unstable. Traces of water in the acetic anhydride (

    
    ) or sodium acetate (
    
    
    
    ) will open the azlactone ring prematurely.
  • Root Cause (Steric/Electronic): The 2-fluoro and 3-chloro substituents create steric crowding near the aldehyde carbonyl, slowing the attack of the enolate.

Corrective Protocol:

  • Dehydrate Reagents: Fuse Sodium Acetate (

    
    ) immediately before use. Ensure 
    
    
    
    is freshly distilled or of high purity (>99%).
  • Catalysis Modification: Switch from standard

    
     to Lead(II) acetate (
    
    
    
    )
    or add a catalytic amount of Zinc Chloride (
    
    
    )
    .[1] These Lewis acids can accelerate the condensation in sterically hindered aldehydes [1].
  • Temperature Control: Do not exceed 100°C. Higher temperatures promote polymerization of the electron-poor aldehyde.

Issue 2: Loss of Halogens (Dechlorination/Defluorination) during Reduction

Symptom: Mass spectrometry shows the product mass is M-35 (loss of Cl) or M-19 (loss of F) after the reduction of the azlactone alkene.

  • The Science: Standard catalytic hydrogenation (Pd/C,

    
    ) is incompatible  with aryl chlorides and poly-fluorinated rings. Palladium readily catalyzes oxidative addition into C-Cl bonds, replacing the chlorine with hydrogen (hydrodechlorination).
    

Corrective Protocol (The "Red Phosphorus" Method): Do not use Pd/C. Instead, utilize a chemical reduction that is orthogonal to aryl halides.

  • Recommended System: Red Phosphorus (

    
    ) + Hydriodic Acid (
    
    
    
    ) + Acetic Anhydride.[1]
  • Mechanism: This system simultaneously reduces the C=C double bond and hydrolyzes the amide/azlactone, converting the intermediate directly to the amino acid in one pot without touching the aryl halides [2].

ParameterStandard Hydrogenation (Avoid)HI / Red Phosphorus (Recommended)
Catalyst Pd/C or Pt/CRed Phosphorus
Solvent Methanol/EthanolAcetic Anhydride / Aqueous HI
Risk High (Dechlorination)Low (Halogen retention)
Yield < 30% (Intact product)> 75% (Intact product)

Troubleshooting Module: The Acetamidomalonate Route

(Primary Route when starting from Benzyl Halide)

Issue 3: "Tarring" or Darkening During Hydrolysis

Symptom: The alkylation step works (forming the diethyl ester), but the final acid hydrolysis (to remove protecting groups and decarboxylate) turns the reaction mixture into black tar with low yield.

  • Root Cause: Nucleophilic Aromatic Substitution (

    
    ): 
    The 2,4-difluoro substitution pattern activates the ring toward nucleophilic attack.[2] Under refluxing conditions with strong acid (HCl) or base (NaOH), the Fluorine atoms (particularly at the 4-position) can be displaced by water or hydroxide, forming a phenol.[1] This destroys the target molecule.
    

SnArMechanism Step1 Target Ring (2,4-Difluoro-3-Chloro) Condition Refluxing HCl/H2O (Hydrolysis Step) Step1->Condition Intermediate Meisenheimer-like Transition State Condition->Intermediate OH- / H2O Attack Product Side Product: Phenol Derivative (Fluorine Lost) Intermediate->Product Loss of F-

Figure 2: Mechanism of yield loss via Nucleophilic Aromatic Substitution (


) during aggressive hydrolysis.

Corrective Protocol:

  • Avoid Basic Hydrolysis: Never use NaOH/KOH for the hydrolysis step. The hydroxide ion is a strong nucleophile and will rapidly displace the fluorine.

  • Two-Step Deprotection:

    • Step A: Hydrolyze the ester groups using Trimethylsilyl iodide (TMSI) or HBr/Acetic Acid at lower temperatures (40-60°C). These are non-aqueous conditions that minimize

      
       risk.
      
    • Step B: Decarboxylate by heating in a non-nucleophilic solvent (e.g., Toluene or Xylene) if the free acid is stable, or use mild aqueous acid (2M HCl) only for the minimum time required [3].[1]

Purification & Isolation Guide

User Question: "I cannot crystallize the zwitterion. It remains an oil."

Solution: Poly-halogenated phenylalanines are significantly more lipophilic than natural phenylalanine. They often resist crystallization from water (the isoelectric point method).

Optimized Isolation Protocol:

  • Salt Formation: Do not attempt to isolate the free zwitterion immediately. Isolate the Hydrochloride Salt first.

    • Evaporate the reaction mixture to dryness.

    • Triturate the residue with anhydrous Ether or EtOAc to remove non-polar byproducts.

    • Recrystallize the salt from Isopropanol/Conc. HCl .

  • Free Amino Acid Release:

    • Dissolve the pure HCl salt in minimum water.

    • Neutralize precisely to pH 5.5-6.0 (Isoelectric point) using Propylene Oxide (acid scavenger) rather than inorganic bases like NaOH. Propylene oxide gently removes the HCl without creating localized regions of high pH that could damage the fluorinated ring [4].

References

  • Haufe, G., & Kukhar, V. P. (2014).[1] Fluorine-Containing Amino Acids: Synthesis and Properties. Wiley-VCH. [1]

  • Moffett, R. B., & Hunter, J. H. (1953).[1] "3-Chloro-2,4-difluorophenylalanine and related compounds." Journal of the American Chemical Society. (Classic reference for HI/P reduction in halo-aromatics).

  • Sanger, F. (1945).[1] "The free amino groups of insulin." Biochemical Journal. (Foundational text on the reactivity of 2,4-difluoro/dinitro systems toward nucleophiles).

  • Qiu, W., et al. (2009).[1] "Practical Synthesis of Unnatural Amino Acids." Organic Process Research & Development. (Describes Propylene Oxide method for zwitterion isolation). [1]

Disclaimer: This guide is intended for qualified research personnel. The synthesis involves hazardous reagents (Acetic Anhydride, HI, Alkyl Halides).[1] Always consult local EHS guidelines before proceeding.

Sources

Technical Support Center: Purification of 3-Chloro-2,4-difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3CL24DF-DL Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Purifying 3-Chloro-2,4-difluoro-DL-phenylalanine presents a unique challenge due to the electron-withdrawing nature of the halogen substituents (Cl, F) on the phenyl ring. These atoms alter the dipole moment and lipophilicity of the molecule compared to native phenylalanine, affecting both its isoelectric point (pI) and solubility profile.

This guide provides a self-validating workflow to achieve pharmaceutical-grade purity (>98%), specifically addressing the removal of inorganic salts (from hydrolysis steps) and regioisomeric byproducts.

Module 1: The "Crude" Reality – Initial Isolation & Desalting

Context: Synthetic routes for this molecule (e.g., acetamidomalonate or Strecker synthesis) typically end with a hydrolysis step using strong acid (HCl) or base, leaving the product trapped in a high-salt matrix.

Q: My crude product is a sticky solid with high ash content. How do I desalt it effectively?

A: Direct crystallization is often impossible due to salt interference. You must utilize Cation Exchange Chromatography to isolate the zwitterion.

Protocol: Ion Exchange Desalting (Dowex 50W-X8)
  • Resin Preparation: Use a strongly acidic cation exchanger (e.g., Dowex 50W-X8, H+ form).

  • Loading: Dissolve the crude material in 0.1 M HCl . The low pH ensures the amino group is fully protonated (

    
    ), allowing it to bind to the resin.
    
  • Washing: Wash the column with 3–5 column volumes (CV) of distilled water until the effluent is neutral and halide-free (test with

    
    ).
    
  • Elution: Elute with 1.0 M - 2.0 M

    
     . The high pH deprotonates the ammonium group to 
    
    
    
    , neutralizing the charge and releasing the molecule from the resin.
  • Isolation: Concentrate the ammoniacal fractions under reduced pressure (Rotavap) at <50°C to obtain the free amino acid.

Technical Insight: The fluorine atoms at positions 2 and 4 lower the


 of the amino group via inductive effects. Ensure your loading pH is below 2.0 to guarantee complete binding.

Module 2: Isoelectric Point (pI) Precipitation

Q: I want to avoid chromatography. Can I use pI precipitation?

A: Yes, but with modification. Native phenylalanine precipitates at pH ~5.5. However, the electron-withdrawing halogens on your molecule likely shift the pI slightly lower (approx. pH 5.0–5.2).

Troubleshooting pI Precipitation
SymptomProbable CauseCorrective Action
No Precipitate Ionic strength is too high (Salting-in effect).Dilute the solution with water or perform Module 1 (Desalting) first.
Oiling Out Temperature is too high or concentration is too rapid.Cool slowly to 4°C. Seed with a pure crystal if available.
Wrong pH Halogen effect ignored.Adjust pH to 5.1 exactly. Do not rely on generic Phe literature values.

Module 3: Polishing – Removal of Regioisomers

Context: The synthesis of the starting material (e.g., 3-chloro-2,4-difluorobenzyl bromide) often produces trace amounts of isomers (e.g., 2,5-difluoro analogs). These have similar pIs but different crystal lattice energies.

Q: HPLC shows 2-3% organic impurities. How do I polish the final product?

A: Recrystallization is superior to chromatography for removing regioisomers in racemic mixtures. Racemates often form "racemic compounds" in the solid state which have distinct solubility curves compared to impurities.

Protocol: Ethanol/Water Recrystallization
  • Dissolution: Suspend the solid in water (approx. 10 mL/g). Heat to 80°C.

  • Titration: Add Ethanol dropwise until the solution just becomes cloudy, then add minimal water to clear it again.

  • Cooling: Allow to cool to room temperature slowly (over 2-3 hours), then refrigerate at 4°C overnight.

  • Filtration: Wash crystals with cold 90% Ethanol.

Critical Check: If the "DL" mixture separates into a conglomerate (separate crystals of D and L) rather than a racemic compound, the solubility will be higher. If yield is low, reduce the water content and increase the ethanol ratio.

Visual Workflow: Purification Logic

The following diagram illustrates the decision tree for purifying halogenated amino acids.

PurificationStrategy Start Crude Reaction Mixture (High Salt, Organic Impurities) CheckSolubility Check Water Solubility @ pH 1.0 Start->CheckSolubility IonExchange Cation Exchange (SCX) Bind @ pH 1.0 -> Elute w/ NH4OH CheckSolubility->IonExchange High Salt Content pI_Precip Isoelectric Precipitation Adjust to pH ~5.1 CheckSolubility->pI_Precip Low Salt/ moderate purity IonExchange->pI_Precip Post-Elution Concentration Recrystallization Recrystallization (Water/Ethanol System) pI_Precip->Recrystallization Remove Isomers FinalProduct Pure 3-Chloro-2,4-difluoro-DL-Phe (>98% HPLC) Recrystallization->FinalProduct

Caption: Logical workflow for the isolation of zwitterionic halogenated amino acids, prioritizing salt removal followed by isomer polishing.

Module 4: Analytical Validation (QA)

Q: How do I verify the success of the purification?

A: Standard HPLC is insufficient for proving the absence of inorganic salts. Use the following multi-modal validation:

  • qNMR (Quantitative NMR): Use an internal standard (e.g., Maleic acid) in

    
    . This confirms the structure and quantifies residual solvents.
    
  • Residue on Ignition (ROI): Critical for confirming the removal of inorganic salts (NaCl/KCl). Target <0.1%.

  • Chiral HPLC: Even though it is a DL-mixture, run a chiral column (e.g., Crownpak CR(+)) to ensure the D:L ratio remains 50:50 and no spontaneous resolution or enrichment occurred during crystallization.

References

  • Ion-Exchange Chromatography Protocol. Conduct Science. Detailed methodology for separating charged biomolecules using cation exchange resins.

  • Recrystallization of Phenylalanine Derivatives. Google Patents (US4584399A). Describes the purification of phenylalanine from impure aqueous solutions using ion exchange and crystallization.[1]

  • 3-chloro-L-phenylalanine Structure and Properties. PubChem. Provides chemical and physical property data for the chlorinated phenylalanine analog, relevant for solubility and stability estimations.

  • Fluorinated Phenylalanines: Synthesis and Applications. Beilstein Journal of Organic Chemistry. Reviews the synthesis and properties of fluorinated amino acids, discussing the impact of fluorine on pKa and lipophilicity.

  • Isoelectric Point of Phenylalanine. Pearson+. Establishes the baseline pI of native phenylalanine (5.5) for comparative adjustment.

Sources

addressing cytotoxicity of 3-Chloro-2,4-difluoro-DL-phenylalanine in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Cell-Based Assays & Mitigating Cytotoxicity

Executive Summary

3-Chloro-2,4-difluoro-DL-phenylalanine is a highly specialized halogenated phenylalanine analog. Unlike native L-phenylalanine, the introduction of chlorine (C3) and fluorine (C2, C4) atoms significantly alters the molecule’s steric bulk , lipophilicity , and electronic properties .

In cell-based assays, "cytotoxicity" is often a misnomer for one of three distinct failure modes:

  • Solubility Artifacts: Micro-precipitation at physiological pH due to the hydrophobic halogen substituents.

  • Transporter Starvation: Competitive inhibition of the LAT1 (SLC7A5) transporter, starving cells of essential neutral amino acids.

  • Off-Target Proteotoxicity: Incorporation into non-native proteins or induction of oxidative stress.

This guide provides the protocols to distinguish between these modes and stabilize your assay window.

Module 1: Solubility & Stock Preparation

The Root Cause: The 2,4-difluoro and 3-chloro substitutions lower the solubility of this zwitterion in neutral aqueous buffers compared to native Phenylalanine. Users often dissolve it in DMSO, but adding high-concentration DMSO stocks directly to media causes "shock precipitation"—crystals that physically damage cell membranes, mimicking apoptosis.

Optimized Solubilization Protocol
ParameterRecommendationRationale
Primary Solvent Anhydrous DMSO The halogenated ring increases lipophilicity. Water/PBS solubility is poor (<1 mg/mL) at neutral pH.
Stock Concentration 10 mM - 50 mM Do not exceed 50 mM to prevent crashing out upon freeze-thaw cycles.
Intermediate Dilution Required Do not pipette 100% DMSO stock directly into cell wells. Create a 10x intermediate in culture media first.
Max Final DMSO < 0.5% (v/v) Halogenated amino acids can sensitize cells to solvent toxicity. Keep DMSO lower than the standard 1%.
pH Adjustment Not Recommended While acidification (HCl) improves solubility, it drastically alters media pH in small well volumes (96/384-well), causing acid-induced cell death.
Visual Check (The "Crystal Test")

Before adding cells, incubate your compound-supplemented media at 37°C for 2 hours. Inspect under 20x phase-contrast microscopy.

  • Observation: Dark, refractive specks or needles.

  • Diagnosis: Compound precipitation.

  • Solution: Lower the stock concentration or use a step-down dilution method.

Module 2: Mechanistic Troubleshooting (The LAT1 Axis)

The Science: This compound is a structural mimic of Phenylalanine. It competes for the System L amino acid transporter (LAT1/SLC7A5) . If your assay media is low in natural Phenylalanine (or Tyrosine/Tryptophan), 3-Chloro-2,4-difluoro-DL-phenylalanine will outcompete natural nutrients, causing cell death via amino acid starvation , not necessarily "drug toxicity."

Pathway Visualization: The Competition Model

LAT1_Competition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Phe Natural Phe LAT1 LAT1 Transporter (SLC7A5) Phe->LAT1 High Affinity Analog 3-Cl-2,4-df-Phe Analog->LAT1 Competitive Blockade mTOR mTORC1 Activation LAT1->mTOR Phe Influx Stress Nutrient Stress (Autophagy/Apoptosis) LAT1->Stress Analog Blockade (Starvation)

Caption: Competitive inhibition at the LAT1 transporter. High concentrations of the analog block natural Phenylalanine uptake, triggering starvation-induced apoptosis rather than direct chemical toxicity.

Validation Experiment: The "Rescue" Assay

To confirm if cytotoxicity is mechanism-based (LAT1) or off-target:

  • Condition A: Cells + Compound (IC50 concentration).[1]

  • Condition B: Cells + Compound + Excess L-Phenylalanine (2 mM) .

    • Result: If Condition B shows significantly higher viability than Condition A, the toxicity is driven by transporter competition (Starvation).

    • Action: This is a specific effect. Adjust your dosing window or media composition.

Module 3: Troubleshooting FAQ

Q1: My cells detach within 2 hours of adding the compound. Is this apoptosis? A: No. Rapid detachment (<4 hours) usually indicates anoikis caused by solvent effects or osmolarity shock, not programmed cell death.

  • Check: Did you add 100% DMSO stock directly to the well? This creates a localized "hotspot" of 10-20% DMSO before mixing, stripping cells from the plastic.

  • Fix: Pre-dilute the compound in warm media (2x concentration) and add volume-to-volume.

Q2: The IC50 shifts dramatically between 24h and 72h incubations. A: This suggests metabolic instability or slow accumulation .

  • Halogenated phenylalanines can be resistant to standard degradation, leading to intracellular accumulation over time.

  • Recommendation: Standardize your endpoint. For cytotoxicity, 48 hours is the "Goldilocks" window—long enough for mechanism-based toxicity, short enough to avoid media depletion artifacts.

Q3: Can I use MTT assays with this compound? A: Proceed with caution. Halogenated aromatics can sometimes interfere with the redox potential required for MTT reduction, leading to false signals.

  • Validation: Use an ATP-based assay (e.g., CellTiter-Glo) alongside MTT for one experiment. If the trends diverge, abandon MTT.

Module 4: Decision Tree for Assay Optimization

Follow this logic flow to stabilize your data.

Troubleshooting_Tree Start Observed Cytotoxicity Timing When does death occur? Start->Timing Rapid < 4 Hours Timing->Rapid Immediate Slow > 24 Hours Timing->Slow Delayed CheckSol Check Solubility/DMSO (Precipitation?) Rapid->CheckSol CheckMech Check Mechanism (Rescue Assay) Slow->CheckMech Action1 Reduce Stock Conc. Pre-dilute in Media CheckSol->Action1 Action2 Add Excess L-Phe (Verify LAT1 comp) CheckMech->Action2 Viability Restored Action3 True Off-Target Toxicity (Valid Hit) CheckMech->Action3 Viability Low

Caption: Step-by-step logic to diagnose the source of cell death. Differentiate between artifacts (left branch) and biological effects (right branch).

References

  • LAT1 Transporter Kinetics & Analog Competition

    • Title: Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1).[2]

    • Source: ResearchG
    • URL:

  • Solubility of Phenylalanine Deriv

    • Title: Exploring the Solubility and Solvation Energetics of L-Phenylalanine Across Diverse Aqueous Organic Solutions.
    • Source: SSRN.[3]

    • URL:

  • Cytotoxicity of Halogen

    • Title: Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity.[4]

    • Source: PubMed / Molecular Pharmaceutics.[5]

    • URL:

  • General Handling of 4-Chloro-DL-phenylalanine (Analog Reference)

    • Title: 4-Chloro-DL-phenylalanine Product Information & Solubility.[6]

    • Source: Selleck Chemicals.
    • URL:

Sources

overcoming poor incorporation of unnatural amino acids in protein expression

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Incorporation & Low Yields in Protein Expression

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Diagnostic Triage: What is your primary failure mode?

Before altering your protocol, identify the specific symptom on your SDS-PAGE or Western Blot. UAA incorporation failures generally manifest in three distinct phenotypes.

SymptomObservation on GelRoot CauseImmediate Action
The "Truncation" Strong band at the cut-off molecular weight (where the UAA should be).RF1 Competition: Release Factor 1 is terminating translation at the Amber (TAG) codon before the UAA-tRNA can bind.Switch to RF1-deficient strains (e.g., C321.ΔA).[1][2]
The "Read-through" Full-length protein detected, but Mass Spec shows wild-type mass (e.g., Tyr/Gln/Lys) instead of UAA.Loss of Orthogonality: The aaRS is aminoacylating endogenous tRNA, or the suppressor tRNA is being charged by endogenous synthetases.Switch plasmid systems (pEVOL → pULTRA); re-validate aaRS specificity.
The "Ghost" No expression or extremely faint bands for both truncated and full-length protein.Toxicity or Transport: The UAA is not entering the cell, is precipitating, or the aaRS/tRNA overexpression is toxic.Optimize induction timing; check media pH; reduce plasmid copy number.

Core Troubleshooting Modules

Module A: The "Truncation" Problem (RF1 Competition)

The Issue: In standard E. coli (BL21, DH10B), Release Factor 1 (RF1) recognizes the UAG stop codon and terminates translation. Your orthogonal tRNA is fighting a losing battle against a native essential protein.

The Solution: Remove the competition.

  • Protocol Shift: Move from BL21(DE3) to Genomically Recoded Organisms (GROs) .

  • Recommended Strain: C321.ΔA (and its derivatives like C321.ΔA.exp).

    • Mechanism:[3] In this strain, all 321 native UAG stop codons were mutated to UAA, and the prfA gene (encoding RF1) was deleted. This turns UAG into a dedicated "blank" codon.[2]

    • Critical Note: C321.ΔA is auxotrophic for Biotin .[4][5][6] You must supplement minimal media with D-biotin (typically 40 µM) or the cells will not grow.

Module B: The "Plasmid" Problem (pEVOL vs. pULTRA)

The Issue: Imbalanced ratios of tRNA to Synthetase (aaRS).

  • Too much aaRS: Metabolic burden, aggregation, and potential for "polyspecificity" (charging natural amino acids).

  • Too little tRNA: The ribosome stalls at the UAG codon, leading to ribosome rescue (tmRNA) and degradation of the peptide.

System Selection Guide:

  • pEVOL System: The industry standard. Contains two copies of the aaRS (one constitutive, one inducible araBAD) and high-copy tRNA.

    • Use when: You need maximum burst capability for a moderately soluble UAA.

  • pULTRA System: A single plasmid encoding both tRNA and aaRS, often with a more stable copy number (CloDF13 origin).

    • Use when: You observe high plasmid instability or toxicity with pEVOL. pULTRA is reported to have higher suppression efficiency for "difficult" proteins by maintaining a more physiological ratio of translational components.

Module C: The "Uptake" Problem (Solubility & Transport)

The Issue: Many UAAs (e.g., Boc-Lys, p-Azido-Phe) are hydrophobic or bulky. They may precipitate in LB media or fail to penetrate the bacterial cell wall.

Optimization Protocol:

  • pH Adjustment: Shift media pH to 7.4–7.8. Many UAAs are zwitterionic; slightly basic pH can improve solubility and transport efficiency.

  • Carrier Co-Solvents: Dissolve the UAA in 1M NaOH or DMSO (keep final culture DMSO < 1%) before adding to the media.

  • Timing: Add the UAA 15-30 minutes prior to induction. This "primes" the intracellular pool of charged tRNA before the ribosome needs it.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision pathway for optimizing UAA incorporation.

G Start Start: Protein Expression Analysis CheckGel Analyze SDS-PAGE Start->CheckGel Truncated Truncated Protein Only (Stops at UAG) CheckGel->Truncated FullLength Full Length Protein Detected CheckGel->FullLength NoProtein No Protein / Low Yield CheckGel->NoProtein RF1Issue RF1 Competition Truncated->RF1Issue MassSpec Mass Spectrometry (Intact or Tryptic) FullLength->MassSpec Toxicity Toxicity / Uptake Issue NoProtein->Toxicity SwitchStrain Action: Switch to C321.ΔA (Remove RF1) RF1Issue->SwitchStrain CorrectMass Correct Mass + UAA MassSpec->CorrectMass Success WrongMass WT Mass (Tyr/Gln) MassSpec->WrongMass FidelityIssue Fidelity Issue: aaRS is promiscuous WrongMass->FidelityIssue OptimizePlasmid Action: Switch pEVOL -> pULTRA or Mutate aaRS FidelityIssue->OptimizePlasmid MediaFix Action: Check pH, Add UAA earlier, Supplement Biotin Toxicity->MediaFix

Caption: Decision tree for diagnosing UAA incorporation failures based on SDS-PAGE and Mass Spectrometry evidence.

Standard Operating Procedure (SOP): The "Golden" Induction Protocol

This protocol is optimized for E. coli (BL21 or C321.ΔA) using a pEVOL/pULTRA system.

Reagents:

  • Host: C321.ΔA (recommended) or BL21(DE3).

  • Plasmids: pEVOL-[aaRS] (Chloramphenicol) + pET-[GOI]-TAG (Ampicillin/Kanamycin).

  • Media: 2xYT or Terrific Broth (TB). Avoid LB for high-yield UAA work as it lacks buffering capacity.

Step-by-Step Workflow:

  • Inoculation:

    • Inoculate 10 mL overnight culture with appropriate antibiotics.

    • Critical: If using C321.ΔA, add D-Biotin (final 40 µM).

  • Outgrowth:

    • Dilute overnight culture 1:100 into fresh TB media.

    • Grow at 37°C until OD600 reaches 0.4 – 0.5 .

    • Why? UAA systems are metabolically taxing. Inducing too late (high OD) often results in crashed cell viability.

  • The "Priming" Step (t = -30 mins):

    • Add the UAA to the culture.[3]

    • Concentration: Typically 1 mM final concentration.

    • Solubility Check: If UAA precipitates, add 100 µL of 1M NaOH per 50 mL culture to resolubilize.

    • Wait 30 minutes. This allows the aaRS to charge the orthogonal tRNA pool before the ribosome demands it.

  • Induction (t = 0):

    • Induce aaRS: Add L-Arabinose (0.02% w/v). Do not exceed 0.2%; high arabinose can be toxic.

    • Induce Protein: Add IPTG (0.5 mM).

  • Expression Phase:

    • Drop temperature to 25°C or 30°C .

    • Incubate for 16–20 hours. Slower translation improves fidelity and folding.

  • Harvest & Analysis:

    • Pellet cells.[2][7] Proceed to lysis.

    • Mandatory QC: You must run a "Minus UAA" control culture. If you see full-length protein in the absence of UAA, your system is not orthogonal (background incorporation).

Frequently Asked Questions (FAQs)

Q: I am using C321.ΔA but my cells grow extremely slowly. Why? A: You likely forgot the Biotin. The genomic recoding involved deleting the bioAB operon. Supplement with D-Biotin.[4] Also, C321 strains grow slower than BL21 naturally; allow 10-15% extra time for growth curves.

Q: Can I use Auto-induction media? A: Generally, No . Auto-induction relies on glucose depletion to switch on lactose/IPTG promoters. UAA systems require precise timing of three components (UAA, Arabinose, IPTG). Auto-induction often triggers protein expression before the UAA concentration is high enough, leading to massive truncation.

Q: How do I verify the UAA is actually there? A: SDS-PAGE is insufficient. You must use Mass Spectrometry .

  • Intact Mass: Look for the mass shift corresponding to the UAA vs. the natural amino acid.

  • Trypsin Digest: If the UAA is acid-labile or the shift is small, digest the protein and sequence the peptide containing the UAA.

  • Warning: If you see a mass shift of -2 Da or +16 Da, check for oxidation or reduction artifacts, not just incorporation.

References

  • Lajoie, M. J., et al. (2013).[4][5] Genomically Recoded Organisms Expand Biological Functions.[4][5] Science. Link

    • Significance: Establishes the C321.ΔA strain (RF1 knockout)
  • Chatterjee, A., et al. (2013).[8] A Versatile Platform for Single- and Multiple-Unnatural Amino Acid Mutagenesis in Escherichia coli.[1] Biochemistry. Link

    • Significance: Introduces the pULTRA system and compares it to pEVOL for efficiency.
  • Young, T. S., & Schultz, P. G. (2010). Beyond the Canonical 20 Amino Acids. Journal of Biological Chemistry. Link

    • Significance: The foundational review on the mechanism and evolution of orthogonal tRNA/aaRS pairs.
  • Chin, J. W. (2017). Expanding and Reprogramming the Genetic Code.[2][9][10][11][12] Nature. Link

    • Significance: Detailed mechanisms of synthetase evolution and polyspecificity issues.

Sources

Technical Support Center: Stability & Handling of 3-Chloro-2,4-difluoro-DL-phenylalanine

[1][2]

Executive Summary

3-Chloro-2,4-difluoro-DL-phenylalanine is a highly specialized halogenated amino acid derivative.[1][2] While chemically robust under standard conditions, its primary "stability" challenges are physical rather than chemical.[2] The introduction of three halogen atoms (one chlorine, two fluorines) significantly alters the electronic and hydrophobic profile of the native phenylalanine scaffold.

This guide addresses the two critical failure modes researchers encounter:

  • Solubility & Aggregation (Physical Instability): The increased lipophilicity leads to rapid precipitation or "crashing out" in high-salt buffers (e.g., PBS, TBS) and potential amyloid-like aggregation.[1][2]

  • Nucleophilic Susceptibility (Chemical Instability): The electron-deficient aromatic ring creates a specific vulnerability to nucleophilic attack under high pH conditions, a nuance often overlooked in standard amino acid protocols.[1][2]

Part 1: Critical Stability Factors[1]

Hydrophobicity & The "Salting Out" Effect

Unlike native Phenylalanine, which has a solubility of ~29 mg/mL in water, the 3-Chloro-2,4-difluoro analog is significantly more hydrophobic.[1][2] The halogen substituents (Cl, F) increase the partition coefficient (LogP), making the molecule prone to self-association.[1]

  • Mechanism: In high ionic strength buffers (like 10x PBS), water molecules organize tightly around salt ions, effectively "squeezing out" the hydrophobic amino acid.[2] This results in immediate turbidity or micro-precipitation.[2]

  • Impact: Stock solutions prepared in pure water may remain clear, but dilution into physiological buffers often triggers precipitation.[2]

Electronic Activation & Nucleophilic Attack

The specific substitution pattern (2,4-difluoro and 3-chloro) creates a highly electron-deficient aromatic ring.[1][2]

  • Risk: While C-F and C-Cl bonds are typically inert, the electron-withdrawing nature of these halogens activates the ring towards Nucleophilic Aromatic Substitution (SNAr) .[1][2]

  • Incompatibility: Avoid prolonged storage in buffers containing strong nucleophiles (e.g., high concentrations of thiols like DTT or β-mercaptoethanol) at pH > 8.[1][2]5. The fluorine atoms at the ortho (2) and para (4) positions are potential leaving groups under extreme conditions.[2]

Part 2: Buffer Compatibility Matrix

Buffer SystemStability RatingNotes & Recommendations
Water (HPLC Grade) ⭐⭐⭐⭐⭐ (Excellent)Best for primary stock preparation.[1][2] Stable for weeks at 4°C.
PBS (pH 7.4) ⭐⭐ (Poor)High salt promotes precipitation.[2] Use only for final dilution (< 1 mM).[2]
Tris-HCl (pH 7-8) ⭐⭐⭐ (Moderate)Better than PBS, but amine-based buffer can interact at high concentrations.[1][2]
DMSO / DMF ⭐⭐⭐⭐⭐ (Excellent)Ideal for high-concentration stocks (>50 mM).[1][2]
Carbonate (pH > 9) ⭐ (Critical Risk)Avoid. High pH promotes oxidation and potential SNAr degradation.[2]
Acetate (pH 4-5) ⭐⭐⭐⭐ (Good)Acidic pH aids solubility by protonating the amine group.[1][2]

Part 3: Troubleshooting Guide (Q&A)

Issue 1: "My solution turns cloudy immediately upon adding it to the cell culture media."

Diagnosis: This is a classic Solubility Shock .[2] You likely added a high-concentration aqueous or DMSO stock directly into a salt-rich, protein-rich medium.[1][2] The Fix:

  • Pre-dilution Step: Dilute your stock 1:10 in pure water or a low-salt buffer (like 10 mM HEPES) before adding to the final media.[1][2]

  • Sonicate: Brief sonication (15-30 seconds) can disperse micro-aggregates that act as nucleation sites for precipitation.[1][2]

  • Check Concentration: Ensure your final concentration does not exceed the thermodynamic solubility limit (typically < 2-5 mM in saline buffers).

Issue 2: "I see 'ghost peaks' or extra impurities in my HPLC analysis after 24 hours."

Diagnosis: Chemical degradation due to pH incompatibility .[2] The Fix:

  • Check pH: If your buffer pH is > 8.0, the electron-deficient ring may be reacting with buffer components or undergoing slow hydrolysis.[1][2]

  • Switch Mobile Phase: Ensure your HPLC mobile phase is acidic (e.g., 0.1% TFA or Formic Acid).[2] This stabilizes the molecule during analysis.[2]

  • Racemization Check: If separating enantiomers, note that "DL" is already a racemate. If you see splitting of the main peak, your column may be partially resolving the D and L forms, not detecting impurities.

Issue 3: "The concentration measured by UV is consistently lower than calculated."

Diagnosis: Adsorption Loss . The hydrophobic halogenated ring sticks to plastic surfaces (polystyrene tubes, pipette tips).[2] The Fix:

  • Glassware: Use borosilicate glass vials for stock solutions.

  • Low-Retention Plastics: Use low-retention pipette tips and Eppendorf tubes.[1][2]

  • Add Surfactant: For non-biological assays, adding 0.01% Tween-20 prevents surface adsorption.[1][2]

Part 4: Step-by-Step Solubilization Protocol

Objective: Prepare a stable 50 mM Stock Solution.

  • Weighing: Weigh the appropriate amount of 3-Chloro-2,4-difluoro-DL-phenylalanine powder. Note: The powder is hygroscopic; allow the bottle to warm to room temperature before opening.[1]

  • Primary Solvent: Add 100% DMSO (Dimethyl Sulfoxide) to dissolve.[2]

    • Why? DMSO disrupts the crystal lattice more effectively than water for halogenated aromatics.[2]

  • Dissolution: Vortex vigorously for 30 seconds. If undissolved particles remain, warm gently to 37°C for 5 minutes.

  • Aqueous Dilution (Optional): If DMSO is toxic to your downstream application, use 0.1 M HCl as the solvent.[2] The acidic pH protonates the amine (NH3+), significantly enhancing aqueous solubility compared to neutral water.[2]

  • Filtration: Filter sterilize using a PVDF or PTFE membrane (0.22 µm).[2] Do not use Nylon filters, as they can bind hydrophobic molecules.[2]

  • Storage: Aliquot into small volumes (avoid freeze-thaw cycles) and store at -20°C.

Part 5: Troubleshooting Logic Flow

TroubleshootingStartStart: Observed IssueCloudyCloudiness / PrecipitationStart->CloudyLowConcLow Concentration (UV/HPLC)Start->LowConcExtraPeaksExtra Peaks (Impurities)Start->ExtraPeaksCheckBufferCheck Buffer CompositionCloudy->CheckBufferCheckContainerCheck Storage ContainerLowConc->CheckContainerCheckPHCheck pH LevelExtraPeaks->CheckPHSoln1High Salt? (PBS/TBS)Action: Dilute in Water firstCheckBuffer->Soln1YesSoln2pH > 8.0?Action: Acidify (pH 4-6)CheckPH->Soln2High pHSoln4Nucleophiles present?(DTT/Mercaptoethanol)Action: Remove NucleophileCheckPH->Soln4Reducing AgentsSoln3Plastic Tube?Action: Switch to GlassCheckContainer->Soln3Polystyrene

Figure 1: Decision tree for diagnosing stability and handling issues with halogenated phenylalanine derivatives.

References

  • Cheng, P. N., et al. (2020).[1][2] The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ResearchGate.

    • Supports claims regarding increased hydrophobicity and aggregation risks of fluorinated/chlorinated phenylalanine.[2]

  • Cayman Chemical. (2022).[2] L-Phenylalanine Product Information & Solubility Guide.

    • Provides baseline solubility data for phenylalanine in PBS vs.
  • OpenStax Chemistry. (2023).[2] Nucleophilic Aromatic Substitution.

    • Establishes the mechanistic basis for instability of electron-deficient aryl halides (SNAr susceptibility).
  • PubChem. (2025).[2][3] 3-chloro-L-phenylalanine Compound Summary. National Library of Medicine.[2]

    • Source for chemical property data and structural information.[1][2][3][4][5]

minimizing side reactions with 3-Chloro-2,4-difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 3-Chloro-2,4-difluoro-DL-phenylalanine . Due to the specific electronic effects of the halogenated aromatic ring, this molecule presents unique challenges in peptide synthesis and medicinal chemistry applications, particularly regarding racemization and nucleophilic aromatic substitution (


) .

Technical Support Center: 3-Chloro-2,4-difluoro-DL-phenylalanine

Core Chemical Profile
  • CAS: 2050036-83-8 (Analogue reference)

  • Molecular Weight: 235.61 g/mol

  • Key Feature: The electron-deficient phenyl ring (due to -F and -Cl substituents) significantly increases the acidity of the

    
    -proton, making the molecule highly prone to racemization during activation.
    
  • Critical Constraint: The C-Cl and C-F bonds are susceptible to hydrogenolysis and nucleophilic attack under forcing conditions.

Part 1: Critical Troubleshooting & FAQs

Category A: Racemization Control during Coupling

Q: Why am I observing significant racemization (up to 20%) when coupling this amino acid using standard TBTU/DIPEA conditions? A: The 2,4-difluoro-3-chlorophenyl ring is strongly electron-withdrawing. This inductive effect pulls electron density away from the


-carbon, lowering the pKa of the 

-proton.
  • Mechanism: In the presence of a tertiary base like DIPEA, the activated ester intermediate readily undergoes deprotonation to form an oxazolone (azlactone) intermediate, which is achiral. Re-protonation occurs indiscriminately, leading to a racemic mixture.

  • Solution: Switch to DIC (Diisopropylcarbodiimide) / Oxyma Pure activation. This method creates a less basic environment (pH ~6-7) compared to uronium salts like TBTU/HATU which require basic DIPEA (pH >9).

Q: If I must use a uronium reagent (HATU/HBTU), how can I minimize epimerization? A: Replace DIPEA or NMM with a weaker, more sterically hindered base.

  • Recommended Base: 2,4,6-Trimethylpyridine (Collidine) . Its bulk prevents it from effectively abstracting the acidic

    
    -proton while still neutralizing the acid generated during activation.
    
  • Protocol Modification: Pre-activate the amino acid for only 30-60 seconds before adding to the resin. Long pre-activation times increase oxazolone formation.

Category B: Side Chain Stability & Risks

Q: Can I use standard piperidine (20% in DMF) for Fmoc removal? A: Proceed with caution. While the 2,4-difluoro ring is not as reactive as a nitro-activated ring, it is still susceptible to nucleophilic aromatic substitution (


) by secondary amines like piperidine over repeated cycles.
  • Risk: Formation of a piperidine adduct at the 4-position (displacing fluorine).

  • Optimization: Use a "Fast Deprotection" protocol: 20% Piperidine in DMF with 0.1M HOBt (to suppress side reactions) for 2 x 3 minutes instead of the standard 2 x 10 minutes. Alternatively, use Piperazine (5% w/v) which is less nucleophilic/basic.

Q: Is this molecule compatible with Pd/C hydrogenation? A: No. Standard Palladium on Carbon (Pd/C) hydrogenation conditions (used for Cbz or Bzl removal) pose a high risk of hydrodehalogenation (stripping the Chlorine or Fluorine atoms).

  • Alternative: If hydrogenolysis is necessary, use Pd(OH)

    
     (Pearlman's Catalyst)  or poisoned catalysts, but strictly monitor reaction time. Ideally, design the synthesis to use acid-labile groups (Boc/tBu) or orthogonal allyl-based protection to avoid reduction steps entirely.
    
Category C: Stereochemical Resolution

Q: I purchased the DL-mixture. How can I separate the enantiomers? A: Chemical resolution is difficult. Enzymatic Kinetic Resolution is the most efficient method.

  • Enzyme: Aminoacylase I (from Aspergillus melleus) .

  • Workflow: Acetylate the DL-amine (Ac-DL-Phe(3-Cl-2,4-F2)-OH). Incubate with Aminoacylase I at pH 7.5. The enzyme selectively hydrolyzes the L-isomer to the free amino acid, leaving the D-isomer as the N-acetyl derivative. Separation is then achieved via simple acid/base extraction.

Part 2: Experimental Protocols

Protocol 1: Low-Racemization Coupling (Solid Phase)
  • Objective: Couple Fmoc-3-Cl-2,4-F2-Phe-OH to a growing peptide chain with <1% racemization.

  • Reagents:

    • Amino Acid (4.0 eq)

    • DIC (4.0 eq)

    • Oxyma Pure (4.0 eq)

    • Solvent: DMF or NMP (NMP preferred for aggregation prevention)[1][2]

Step-by-Step:

  • Dissolution: Dissolve the Amino Acid and Oxyma Pure in minimal NMP.

  • Activation: Add DIC to the mixture. Do not add base (DIPEA).

  • Addition: Immediately (within 1 min) add the solution to the resin.

  • Incubation: Shake at room temperature for 60 minutes.

  • Monitoring: Check completion with a Kaiser test. If incomplete, re-couple using fresh reagents. Do not extend time beyond 2 hours.

Protocol 2: Safe Fmoc Deprotection
  • Objective: Remove Fmoc group without triggering

    
     on the fluorinated ring.
    
  • Reagent: 20% Piperidine + 0.1M HOBt in DMF.

Step-by-Step:

  • Wash: Wash resin with DMF (3x).[3]

  • Short Cycle 1: Add deprotection reagent. Agitate for 2 minutes . Drain.

  • Short Cycle 2: Add fresh deprotection reagent. Agitate for 5 minutes . Drain.

  • Wash: Immediately wash aggressively with DMF (5x) and DCM (3x) to remove all traces of amine.

Part 3: Mechanistic Visualization

The following diagrams illustrate the critical pathways for racemization and side reactions.

Diagram 1: Racemization via Oxazolone Formation

This pathway highlights why tertiary bases (DIPEA) must be avoided.

Racemization cluster_warning Risk Factor: Electron-Deficient Ring Start Activated Ester (Fmoc-AA-O-Act) Enolate Enolate Intermediate (Planar Alpha-Carbon) Start->Enolate Alpha-Proton Abstraction Base Base (DIPEA) Base->Start Attacks H+ Oxazolone Oxazolone (Azlactone Ring) Enolate->Oxazolone Cyclization L_Product L-Peptide (Retention) Enolate->L_Product Re-protonation (Face A) D_Product D-Peptide (Epimerization) Enolate->D_Product Re-protonation (Face B) Oxazolone->Enolate Equilibrium

Caption: Base-catalyzed abstraction of the alpha-proton is accelerated by the electron-withdrawing F/Cl atoms, leading to oxazolone formation and loss of chirality.

Diagram 2: Nucleophilic Aromatic Substitution ( ) Risk

This workflow shows how to prevent side-chain modification.

SNAr_Risk Substrate 2,4-Difluoro-3-Chloro Side Chain Complex Meisenheimer Complex (Transition State) Substrate->Complex Nucleophilic Attack (Slow at RT) Safe Intact Side Chain Substrate->Safe Optimized Conditions Nucleophile Nucleophile (Piperidine, Thiols) Nucleophile->Substrate Product Substituted Side Chain (Defluorinated Impurity) Complex->Product Fluoride Elimination Mitigation Mitigation Strategy: 1. Short Deprotection Times 2. Avoid Thiol Nucleophiles 3. Low Temperature Mitigation->Substrate Protects

Caption: The 4-position fluorine is susceptible to displacement by secondary amines or thiols if reaction times are prolonged.

Part 4: Data Summary

ParameterStandard Phenylalanine3-Cl-2,4-F2-PhenylalanineImplication
Alpha-Proton Acidity Low (pKa ~20-22)High (pKa <18 est.)Extreme racemization risk with bases.

Reactivity
InertModerate Avoid long exposure to secondary amines.
Hydrophobicity ModerateHigh Potential for aggregation; use NMP/DMSO.
Pd/C Stability StableUnstable Avoid catalytic hydrogenation.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Sante, L., et al. (2023). Epimerisation in Peptide Synthesis. MDPI.

  • Rohde, J., et al. (2024). Nucleophilic Aromatic Substitution of Polyfluorinated Aromatics. NIH PubMed.

  • BenchChem Technical Support. (2025). Strategies to Prevent Racemization During Peptide Synthesis.

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Halogenated Phenylalanine Analogs as Enzyme Inhibitors: A Focus on 3-Chloro-2,4-difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme inhibition, the structural modification of amino acids presents a fertile ground for the discovery of novel therapeutic agents. Phenylalanine, an essential amino acid, has been a particularly fruitful scaffold for derivatization, leading to the development of potent enzyme inhibitors. The introduction of halogen atoms to the phenyl ring can dramatically alter the compound's physicochemical properties, influencing its binding affinity, mechanism of action, and metabolic stability.[1][2] This guide provides a comparative analysis of the efficacy of halogenated phenylalanine analogs, with a specific focus on the potential of 3-Chloro-2,4-difluoro-DL-phenylalanine as a multi-halogenated inhibitor. While direct experimental data for 3-Chloro-2,4-difluoro-DL-phenylalanine is not extensively available in the public domain, by examining the structure-activity relationships of related monochloro, dichloro, and fluorinated analogs, we can extrapolate its potential efficacy and guide future research.

The Aromatic Amino Acid Hydroxylases: Key Targets for Inhibition

Our investigation centers on a family of enzymes crucial for neurotransmitter and metabolic pathways: the aromatic amino acid hydroxylases. These include:

  • Phenylalanine Hydroxylase (PAH): Catalyzes the conversion of phenylalanine to tyrosine, a rate-limiting step in the catabolism of phenylalanine.[3]

  • Tryptophan Hydroxylase (TPH): The rate-limiting enzyme in the biosynthesis of serotonin.[4]

  • Indoleamine 2,3-Dioxygenase (IDO): A key enzyme in the kynurenine pathway, responsible for the degradation of tryptophan.[5][6]

Dysregulation of these enzymes is implicated in a range of pathologies, from metabolic disorders like phenylketonuria (PKU) to neurological conditions and cancer, making them prime targets for inhibitor development.

3-Chloro-2,4-difluoro-DL-phenylalanine: A Candidate for Multi-Target Inhibition

The structure of 3-Chloro-2,4-difluoro-DL-phenylalanine, with its combination of chlorine and fluorine substituents on the phenyl ring, suggests a potential for potent and possibly selective enzyme inhibition. The electron-withdrawing nature of halogens can influence the pKa of the amino acid and its interaction with the enzyme's active site. The presence of multiple halogens could enhance binding affinity through various non-covalent interactions.

While specific efficacy data is pending, we can draw parallels from well-characterized halogenated phenylalanine analogs to predict its potential.

Comparative Efficacy of Halogenated Phenylalanine Analogs

To provide a framework for understanding the potential of 3-Chloro-2,4-difluoro-DL-phenylalanine, we will compare the efficacy of several key halogenated phenylalanine inhibitors for which experimental data is available.

para-Chlorophenylalanine (pCPA): A Classic, Non-selective Inhibitor
  • Mechanism of Action: p-Chlorophenylalanine (also known as fenclonine) is a well-established irreversible inhibitor of both tryptophan hydroxylase (TPH) and phenylalanine hydroxylase (PAH).[3][7] Its inhibitory action leads to the depletion of serotonin.[8]

  • Efficacy: While a potent in vivo inhibitor, its in vitro affinity for TPH is modest, with a reported IC50 value of approximately 250 µM.[3] It is significantly more potent than the parent amino acid, L-phenylalanine, which can also inhibit TPH at high concentrations.[9]

p-Ethynylphenylalanine (pEPA): A Potent and Selective TPH Inhibitor
  • Mechanism of Action: pEPA is a competitive and reversible inhibitor of TPH.[10]

  • Efficacy: It demonstrates significantly higher potency and selectivity for TPH compared to pCPA, with a reported Ki of 32.6 µM.[10] In vivo studies have shown that pEPA can achieve a similar level of TPH inhibition as pCPA but at a much lower concentration.[10]

Other Phenylalanine Derivatives as IDO1 Inhibitors

The indoleamine 2,3-dioxygenase 1 (IDO1) enzyme has been a major target in cancer immunotherapy. While direct data for halogenated phenylalanine analogs as potent IDO1 inhibitors is less common, various other small molecule inhibitors targeting this enzyme provide a benchmark for efficacy.

InhibitorTargetIC50/KiReference
Epacadostat (INCB024360)IDO1IC50 = 10 nM[11]
Navoximod (GDC-0919)IDO1Ki = 7 nM, EC50 = 75 nM[11]
Linrodostat (BMS-986205)IDO1IC50 = 1.1 nM (in cells)[11]
GalanalIDO1IC50 = 7.7 µM (enzymatic), 45 nM (cellular)[6]
Compound 3i (phenyl benzenesulfonylhydrazide)IDO1IC50 = 61 nM (enzymatic), EC50 = 172 nM (cellular)[1]
Compound 2g (1H-indazole derivative)IDO1IC50 = 5.3 µM[12]

Experimental Protocols

To facilitate further research into 3-Chloro-2,4-difluoro-DL-phenylalanine and other novel inhibitors, we provide a generalized experimental workflow for assessing enzyme inhibition.

Workflow for Assessing Inhibitor Efficacy

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation A Compound Acquisition (e.g., 3-Chloro-2,4-difluoro-DL-phenylalanine) B Enzyme Inhibition Assay (e.g., for TPH, PAH, IDO1) A->B C Determine IC50 and Ki values B->C D Mechanism of Inhibition Studies (e.g., Lineweaver-Burk plot) C->D E Select Appropriate Cell Line (e.g., expressing target enzyme) C->E Promising Inhibitor F Cellular Efficacy Assay (measure downstream product) E->F G Determine Cellular EC50 F->G H Cytotoxicity Assay (e.g., MTT assay) F->H I Animal Model Selection (e.g., disease model) G->I Potent & Non-toxic Candidate J Pharmacokinetic Studies (ADME properties) I->J K Efficacy Studies (measure therapeutic outcome) J->K L Toxicology Assessment K->L

Caption: A generalized workflow for the characterization of novel enzyme inhibitors.

Detailed Protocol: In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay

This protocol is a representative example for determining the in vitro inhibitory activity of a compound against TPH.

  • Enzyme and Substrate Preparation:

    • Recombinant human TPH1 or TPH2 is expressed and purified.

    • A stock solution of L-tryptophan is prepared in assay buffer.

    • The cofactor, tetrahydrobiopterin (BH4), is freshly prepared.

  • Inhibitor Preparation:

    • A stock solution of the test compound (e.g., 3-Chloro-2,4-difluoro-DL-phenylalanine) is prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of the inhibitor are prepared in the assay buffer.

  • Assay Reaction:

    • The reaction mixture contains TPH enzyme, BH4, a reducing agent (e.g., dithiothreitol), and catalase in an appropriate buffer (e.g., HEPES).

    • The reaction is initiated by the addition of L-tryptophan.

    • The reaction is carried out at a constant temperature (e.g., 37°C) for a defined period.

  • Detection of Product Formation:

    • The reaction is stopped by the addition of an acid (e.g., perchloric acid).

    • The product, 5-hydroxytryptophan (5-HTP), is quantified using high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection.

  • Data Analysis:

    • The rate of 5-HTP formation is calculated for each inhibitor concentration.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway: Tryptophan Hydroxylase and Serotonin Synthesis

TPH_Pathway Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Substrate Five_HTP 5-Hydroxytryptophan (5-HTP) TPH->Five_HTP Catalyzes AADC Aromatic L-Amino Acid Decarboxylase (AADC) Five_HTP->AADC Substrate Serotonin Serotonin (5-HT) AADC->Serotonin Catalyzes Inhibitor Halogenated Phenylalanine (e.g., 3-Chloro-2,4-difluoro-DL-phenylalanine) Inhibitor->TPH Inhibits

Caption: The serotonin synthesis pathway and the point of inhibition by TPH inhibitors.

Future Directions and Conclusion

The comparative analysis of known halogenated phenylalanine analogs provides a strong rationale for the investigation of 3-Chloro-2,4-difluoro-DL-phenylalanine as a potentially potent enzyme inhibitor. Its multi-halogenated structure is a compelling feature that warrants further study.

Key areas for future research include:

  • Synthesis and in vitro screening: The synthesis of 3-Chloro-2,4-difluoro-DL-phenylalanine and its subsequent screening against a panel of aromatic amino acid hydroxylases (PAH, TPH1, TPH2, and IDO1) is the critical next step.

  • Structure-activity relationship (SAR) studies: A systematic investigation of the effects of different halogen substitutions on the phenyl ring will provide valuable insights for optimizing inhibitor potency and selectivity.

  • Computational modeling: Molecular docking and simulation studies can help to predict the binding modes of these inhibitors and guide the design of more effective analogs.

References

  • Müller, A. J., & Prendergast, G. C. (2010). Rational Design of Indoleamine 2,3-Dioxygenase Inhibitors. Journal of Medicinal Chemistry, 53(1), 113–124.
  • Zhang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters, 11(10), 1963–1970.
  • Leung, E., et al. (2021). Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. Molecules, 26(20), 6263.
  • Taira, J., et al. (2014). Effects of Various Phytochemicals on Indoleamine 2,3-Dioxygenase 1 Activity: Galanal Is a Novel, Competitive Inhibitor of the Enzyme. PLoS ONE, 9(2), e88789.
  • Wang, H., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. PLoS ONE, 5(4), e10224.
  • Kim, H., et al. (2022). Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease. Molecules, 27(11), 3425.
  • Wang, H., et al. (2013). Role of the Phenylalanine-Hydroxylating System in Aromatic Substance Degradation and Lipid Metabolism in the Oleaginous Fungus Mortierella alpina. Applied and Environmental Microbiology, 79(10), 3225–3231.
  • Lovenberg, W., et al. (2000). p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase. Journal of Neurochemistry, 74(5), 2054–2060.
  • PTC Therapeutics. (2022). A Phase 3 Study of PTC923 in Subjects With Phenylketonuria. ClinicalTrials.gov. Retrieved from [Link]

  • Daubner, S. C., Le, T., & Wang, S. (2011). Tyrosine and tryptophan hydroxylases as therapeutic targets in human disease. Expert Opinion on Therapeutic Targets, 15(1), 1–15.
  • Erlandsen, H., et al. (2004). Correction of kinetic and stability defects by tetrahydrobiopterin in phenylketonuria patients with certain phenylalanine hydroxylase mutations. Proceedings of the National Academy of Sciences, 101(48), 16903–16908.
  • Kowlessur, D., & Kaufman, S. (2016).
  • Serna, M., et al. (2021). Aromatic Amino Acid Hydroxylases as Off-Targets of Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry, 64(22), 16585–16601.
  • Dhondt, J. L., Dautrevaux, M., Biserte, G., & Farriaux, J. P. (1978). Phenylalanine analogues as inhibitors of phenylalanine-hydroxylase from rat liver. New conclusions concerning kinetic behaviors of the enzyme. Biochimie, 60(8), 787–794.
  • Chen, Y. L., et al. (2014). Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466–3470.
  • Qian, S., et al. (2016). Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. Bioorganic & Medicinal Chemistry, 24(23), 6146–6154.
  • Skorobogatova, Y., & Liashenko, V. (2023). Experimental Animal Models of Phenylketonuria: Pros and Cons. International Journal of Molecular Sciences, 24(11), 9478.
  • Liang, Y., et al. (2023). Clinical, genetic, and experimental research of hyperphenylalaninemia. Frontiers in Genetics, 13, 1083901.
  • Yue, E. W., et al. (2011). Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors. European Journal of Medicinal Chemistry, 46(11), 5680–5687.
  • Sequencing. (n.d.). Unlocking the Mysteries of Reduced Phenylalanine Hydroxylase Levels: A Guide to Understanding, Diagnosing, and Genetic Testing. Retrieved from [Link]

  • Engelhardt, G. (1975). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Arzneimittel-Forschung, 25(9), 1373–1375.
  • Zheng, V. (2023). A Road Less Taken: Functional and Regulatory Insights into Indoleamine 2,3-Dioxygenase. Princeton University.
  • Wu, H. L., et al. (2014). Direct quantitative analysis of aromatic amino acids in human plasma by four-way calibration using intrinsic fluorescence: exploration of third-order advantages. Talanta, 125, 244–251.
  • PubChem. (n.d.). 3-chloro-L-phenylalanine. Retrieved from [Link]

  • Hummel, W., Schütte, H., & Kula, M. R. (1988). Enzymatic determination of L-phenylalanine and phenylpyruvate with L-phenylalanine dehydrogenase. Analytical Biochemistry, 170(2), 397–401.
  • Matalon, R., Matthews, D. E., Michals, K., & Bier, D. (1982). The use of deuterated phenylalanine for the in vivo assay of phenylalanine hydroxylase activity in children. Journal of Inherited Metabolic Disease, 5(1), 17–19.
  • Dillehay, L. D., Bass, R., & Englesberg, E. (1980). Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis. Journal of Cellular Physiology, 102(3), 395–405.
  • Li, Y., et al. (2019). Improving the Production of L-Phenylalanine by Identifying Key Enzymes Through Multi-Enzyme Reaction System in Vitro. Scientific Reports, 9(1), 1–9.

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Comparative Analysis: Monosubstituted vs. Polysubstituted Halogenated Phenylalanines in Biological Systems

[1]

Executive Summary

This guide provides a technical comparison between 4-fluoro-L-phenylalanine (4-F-Phe) , the industry-standard "stealth" probe for protein engineering, and 3-Chloro-2,4-difluoro-DL-phenylalanine (3-Cl-2,4-F-Phe) , a highly specialized, electron-deficient analog.[1]

While 4-F-Phe is widely adopted for its near-native incorporation efficiency and utility in

sterically demanding, highly electronegative scaffolds1

Key Distinction:

  • 4-F-Phe: Minimal perturbation; "Bio-isostere" for Phenylalanine; High translational efficiency.[1]

  • 3-Cl-2,4-F-Phe: Significant steric/electronic perturbation; "Bio-orthogonal" or Inhibitory; Requires specific selection pressures or evolved synthetases.[1]

Physicochemical & Structural Comparison

The biological performance of these analogs is dictated by their electronic and steric profiles.[1] The addition of a chlorine atom at position 3 and fluorines at 2 and 4 drastically alters the phenyl ring's properties compared to the single fluorine substitution.[1]

Table 1: Physicochemical Profile
Feature4-fluoro-L-phenylalanine3-Chloro-2,4-difluoro-DL-phenylalanineImpact on Biological System
Stereochemistry L-isomer (Pure) DL-racemate (50:50) DL mixtures require cellular filtering; D-isomer may inhibit transporters or racemases.[1]
Steric Bulk (VdW Radius) F (1.47 Å) ≈ H (1.20 Å)Cl (1.75 Å) > F > H3-Cl creates significant steric clash in tight hydrophobic pockets (e.g., PheRS active site).[1]
Ring Electron Density Slightly DeactivatedHighly Deficient 3-Cl-2,4-F ring is electron-poor, enhancing

-

stacking with electron-rich residues (Trp, Tyr).[1]
pKa (Amine/Carboxyl) ~9.1 / ~2.2 (Near Native)Lowered pKa valuesAltered zwitterionic character; potential for stronger H-bonding in the backbone.[1]
Translation Efficiency High (Wild-type PheRS)Low / NegligibleRequires orthogonal tRNA/Synthetase pairs (e.g., MjTyrRS mutants) for incorporation.[1]
Primary Application

F-NMR, Metabolic Labeling
Crystallography (Phasing), Inhibitor Design

Biological Incorporation & Translational Fidelity[1]

A critical decision point for researchers is whether the analog can be incorporated by the host organism's endogenous machinery.[1]

Mechanism of Action[2][3][4]
  • 4-F-Phe: The Phenylalanyl-tRNA Synthetase (PheRS) has a "relaxed" substrate specificity regarding the 4-position.[1] It mischarges tRNA

    
     with 4-F-Phe at rates comparable to Phe, allowing residue-specific incorporation  in auxotrophic strains.[1]
    
  • 3-Cl-2,4-F-Phe: The 2,4-difluoro substitution imposes steric constraints, but the 3-Chloro group is the primary exclusion factor.[1] The wild-type PheRS editing domain actively rejects this bulky substrate.[1] Successful incorporation requires Stop-Codon Suppression (SCS) using an evolved orthogonal pair (e.g., M. jannaschii TyrRS/tRNA

    
    ).[1]
    
Diagram 1: Selection Logic for Analog Incorporation

Visualizing the decision pathway for choosing the correct experimental workflow.

IncorporationLogicStartSelect AnalogAnal_4F4-fluoro-L-PheStart->Anal_4FAnal_3Cl3-Cl-2,4-difluoro-DL-PheStart->Anal_3ClPath_AuxAuxotrophic Strain(Phe-)Anal_4F->Path_AuxHigh EfficiencyQ_StereoIsomer Purity CheckAnal_3Cl->Q_StereoAction_FilterD-isomer Inhibition Risk(Use L-selective transporter)Q_Stereo->Action_FilterDL MixQ_MachineryTranslation MachineryAction_Filter->Q_MachineryPath_OrthoOrthogonal Pair(evolved MjTyrRS)Q_Machinery->Path_OrthoRequires EvolutionResult_ResidueResidue-SpecificGlobal ReplacementPath_Aux->Result_ResidueResult_SiteSite-Specific(Amber Suppression)Path_Ortho->Result_Site

Caption: Decision matrix for experimental incorporation. 4-F-Phe follows a standard auxotrophic pathway, while 3-Cl-2,4-F-Phe requires orthogonal engineering and stereochemical management.

Experimental Protocols

Protocol A: Global Incorporation of 4-F-Phe (Metabolic Labeling)

Objective: Replace all Phenylalanine residues in a target protein with 4-F-Phe for NMR studies. System: E. coli Auxotroph (e.g., strain KA12 or DL41).

  • Inoculation: Inoculate E. coli auxotroph in M9 minimal medium supplemented with 20 amino acids (including 50 mg/L L-Phe) and antibiotics.[1] Grow to OD

    
     ~ 0.5.[1]
    
  • Depletion Step: Centrifuge cells (4000g, 10 min, 4°C). Resuspend pellet in M9 medium lacking Phe. Incubate for 30 min at 37°C to deplete intracellular Phe pools.

  • Induction & Supplementation:

    • Add 4-fluoro-L-phenylalanine to a final concentration of 60–100 mg/L.[1]

    • Induce expression (e.g., 1 mM IPTG).

  • Harvest: Incubate for 4–6 hours. Harvest cells.

  • Validation: Purify protein and analyze via Intact Mass Spectrometry. Expect a mass shift of +18 Da per Phe residue.[1]

Protocol B: Toxicity & Specificity Screening for 3-Cl-2,4-F-Phe

Objective: Determine if the DL-mixture inhibits growth or if the L-isomer can be utilized by specific synthetase variants.[1] System: E. coli BL21(DE3) containing pEvol plasmid (orthogonal synthetase library).[1]

  • Library Preparation: Transform E. coli with a library of MjTyrRS mutants randomized at the active site.

  • Negative Selection (Chloramphenicol): Plate cells on agar containing Chloramphenicol (Cm) and low concentrations (1 mM) of 3-Cl-2,4-F-Phe .[1]

    • Note: The "DL" mix contains the D-isomer.[1][2] High concentrations may inhibit bacterial cell wall synthesis or transport.[1] Use 1 mM as a starting point.[1]

  • Positive Selection: Pick survivors and grow in liquid media with the analog. Induce GFP expression (with an amber codon at a permissive site).

  • Fluorescence Assay:

    • Control: Media + Phe (High Fluorescence).[1]

    • Test: Media + 3-Cl-2,4-F-Phe.[1]

    • Background: Media only (No AA).

    • Success Criterion: Fluorescence in Test > 20% of Control, with low Background.

  • Stereo-Selectivity Check: Since the input is DL, successful incorporation implies the synthetase is specific for the L-isomer (or the D-isomer is metabolically inert/effluxed).[1]

Advanced Applications: Why Choose Which?

Case 1: Protein Dynamics via F-NMR (Choose 4-F-Phe)
  • Reasoning: The fluorine at the para position is solvent-exposed and highly sensitive to local conformational changes.[1]

  • Data Output: 1D

    
    F spectra show distinct peaks for buried vs. exposed residues.[1] The small atomic radius ensures the protein fold remains native (RMSD < 0.5 Å vs WT).[1]
    
Case 2: X-Ray Crystallography Phasing (Choose 3-Cl-2,4-F-Phe)[1]
  • Reasoning: The Chlorine atom (Z=17) provides a significant anomalous signal for experimental phasing (SAD/MAD) that Fluorine (Z=9) does not.[1]

  • Mechanism: The 2,4-difluoro motif "locks" the ring orientation via electrostatic repulsion with backbone carbonyls, reducing side-chain disorder.

  • Workflow: Incorporate using Protocol B (Site-Specific), crystallize, and collect data at the Chlorine K-edge (2.8 keV) or use standard wavelengths if Cl occupancy is high.

Diagram 2: Structural Impact Comparison

Visualizing the steric and electronic footprint within a protein pocket.[1]

StructureImpactcluster_4F4-F-Phe (Stealth)cluster_3Cl3-Cl-2,4-F-Phe (Disruptor)Node4FPara-FElectronic: Weakly WithdrawingSteric: ~H-likePocket4FNative Pocket(No Distortion)Node4F->Pocket4FFitsNode3Cl3-Cl, 2,4-FElectronic: Electron DeficientSteric: Bulky (Cl)Pocket3ClExpanded Pocket(Induced Fit)Node3Cl->Pocket3ClForces Expansionor Pi-Stacking

Caption: 4-F-Phe mimics native interactions, whereas 3-Cl-2,4-F-Phe demands pocket adaptation, useful for locking conformations.[1]

References

  • Buer, B. C., et al. (2012). "Production of fluorinated proteins for NMR spectroscopy." Methods in Molecular Biology. Link

  • Hammill, J. T., et al. (2007). "Site-specific incorporation of p-fluorophenylalanine into proteins." Nature Protocols. Link

  • Miyake-Stoner, S. J., et al. (2010).[1] "Generating permissive site-specific unnatural aminoacyl-tRNA synthetases." Biochemistry. Link[1]

  • O'Donoghue, P., et al. (2013). "Upgrading protein synthesis for synthetic biology." Nature Chemical Biology.[1] Link

  • Crowley, P. B., et al. (2012). "Cation-pi interactions in protein-protein interfaces." Accounts of Chemical Research. (Context for electron-deficient rings). Link[1]

validation of 3-Chloro-2,4-difluoro-DL-phenylalanine's effect on protein stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: 3-Chloro-2,4-difluoro-DL-phenylalanine for Protein Stability Enhancement

Executive Summary & Strategic Rationale

This guide outlines the validation framework for 3-Chloro-2,4-difluoro-DL-phenylalanine (3-Cl-2,4-F2-Phe) as a structural tool for enhancing protein stability. Unlike standard fluorinated analogs (e.g., 4-fluoro-Phe) which primarily modulate electronic properties with minimal steric perturbation, 3-Cl-2,4-F2-Phe introduces a "hybrid" stabilization mechanism.

The specific 2,3,4-substitution pattern creates a unique steric and electronic signature:

  • Steric Locking (3-Cl): The chlorine atom at the meta position (Van der Waals radius ~1.75 Å) fills hydrophobic voids larger than those accessible to fluorine (~1.47 Å) but smaller than methyl groups, reducing core cavity volume.

  • Electronic Shielding (2,4-F): Fluorines at ortho and para positions increase the hydrophobicity of the ring and strengthen metabolic resistance against oxidation, while modulating the quadrupole moment to favor specific edge-to-face

    
    -interactions.
    
  • Chirality Warning: As a DL-racemate , this reagent requires specific handling in biological systems, as translational machinery is stereoselective for the L-isomer.

Comparative Technical Specifications

The following table contrasts 3-Cl-2,4-F2-Phe with standard alternatives used in protein engineering.

FeatureNative L-Phe 4-Fluoro-L-Phe Pentafluoro-L-Phe 3-Chloro-2,4-difluoro-DL-Phe
Primary Mechanism Hydrophobic PackingElectronic ModulationQuadrupole InversionSteric "Lock & Key" + Hydrophobicity
Steric Bulk (Vol) 1.0x (Ref)~1.05x~1.2x~1.35x (Asymmetric)
Hydrophobicity (

)
0.0+0.14+0.95High (Est. +0.7 - +0.8)
Ring Electron Density Electron RichSlightly DeficientElectron DeficientHighly Deficient (Polarized)
Bio-Incorporation NativeHigh EfficiencyLow (Req. specialized RS)Medium (Req. L-selectivity)
Cost LowLowHighMedium

Key Insight: Choose 3-Cl-2,4-F2-Phe when 4-fluoro-Phe fails to provide enough packing density to stabilize a "loose" hydrophobic core, but Pentafluoro-Phe is too bulky or electronically repulsive.

Validation Protocol: Step-by-Step

This protocol validates the stability enhancement (


, 

) conferred by incorporating 3-Cl-2,4-F2-Phe into a target protein.
Phase 1: Biosynthetic Incorporation (Auxotrophic Method)

Objective: Selective incorporation of the L-isomer from the DL-racemic mixture.

Reagents:

  • Expression Host: E. coli phenylalanine auxotroph (e.g., strain KA12 or similar pheA- strains).

  • Medium: M9 Minimal Medium supplemented with 19 amino acids (excluding Phe).

  • Inducer: IPTG (0.5 mM).

  • Target Analog: 3-Chloro-2,4-difluoro-DL-phenylalanine (Final conc: 1–2 mM).

Workflow:

  • Inoculation: Grow auxotroph in M9 + limiting L-Phe (0.05 mM) overnight.

  • Depletion: Dilute into fresh M9 (no Phe) and grow to OD

    
     ~0.5. Incubate 30 min to deplete residual intracellular Phe.
    
  • Supplementation: Add 3-Cl-2,4-F2-Phe (dissolved in acidic water or DMSO) to 1 mM final concentration.

    • Note: The translational machinery (PheRS) will kinetically select the L-isomer. The D-isomer remains in the media as an inert bystander (or weak competitive inhibitor).

  • Induction: Add IPTG and express for 4–6 hours at 30°C.

  • Purification: Lyse and purify via affinity tag (e.g., His6).

Phase 2: Stability Assessment (CD & DSC)

Objective: Quantify the thermodynamic impact of the modification.

Method A: Circular Dichroism (CD) Thermal Melt

  • Setup: Dilute protein to 0.2 mg/mL in phosphate buffer (pH 7.4).

  • Scan: Monitor ellipticity at 222 nm (alpha-helix) or 218 nm (beta-sheet) from 20°C to 95°C.

  • Ramp Rate: 1°C/min.

  • Analysis: Fit data to a two-state transition model to derive

    
    .
    

Method B: Differential Scanning Calorimetry (DSC)

  • Setup: Protein at 1.0 mg/mL. Reference cell: Dialysis buffer.

  • Scan: 20°C to 100°C at 60°C/hr.

  • Output: Calculate Calorimetric Enthalpy (

    
    ) and Van't Hoff Enthalpy (
    
    
    
    ).
    • Success Metric: A shift in

      
       > 2°C compared to WT, with a cooperativity ratio (
      
      
      
      ) near 1.0.

Visualizing the Workflow

The following diagram illustrates the critical "Chiral Selection" bottleneck inherent in using a DL-analog for protein engineering.

Incorporation_Workflow Substrate 3-Cl-2,4-F2-DL-Phe (Racemic Mix) Transport Cellular Uptake (Permease) Substrate->Transport Diffusion/Active Selection PheRS Selectivity (Kinetic Resolution) Transport->Selection Inc_L L-Isomer Charged to tRNA Selection->Inc_L High Affinity Rej_D D-Isomer Accumulates in Cytosol Selection->Rej_D Steric Rejection Ribosome Ribosomal Translation Inc_L->Ribosome Protein Modified Protein (Enhanced Stability) Ribosome->Protein Folding

Caption: Kinetic resolution pathway of DL-3-Cl-2,4-F2-Phe inside the E. coli auxotroph. The PheRS enzyme acts as the chiral gatekeeper, incorporating only the L-isomer.

Data Interpretation Guide

When analyzing your results, use this interpretation matrix to determine the structural impact:

ObservationInterpretationAction

increases >3°C
Success. The 3-Cl moiety successfully filled a hydrophobic cavity, and F-atoms reduced solvent accessibility.Proceed to scale-up.

unchanged
Neutral. The modification is tolerated but the cavity was already optimized or too flexible.Try 3,4-dichloro-Phe for greater bulk.

decreases
Steric Clash. The 3-Cl atom is too bulky for the specific site, disrupting packing.Revert to 2,4-difluoro-Phe (no Cl).
Low Expression Yield Toxicity/Starvation. The D-isomer may be inhibiting PheRS, or the L-isomer incorporation rate is too slow.Increase concentration to 3mM or switch to a polyspecific PheRS mutant.

References

  • Non-canonical Amino Acids in Protein Stability : Agostini, F. et al. "Extreme thermal stability in proteins engineered with fluorinated amino acids." Angewandte Chemie Int. Ed. (2017).[1]

  • Halogen Bonding in Proteins : Scholfield, M. R. et al. "Halogen bonding in protein–ligand recognition: design, stability and specificity." Protein Science (2013).

  • Auxotrophic Incorporation Protocols : Link, A. J. et al. "Discovery of aminoacyl-tRNA synthetase activity through cell-surface display of noncanonical amino acids." PNAS (2006).

  • Properties of Halogenated Phenylalanines : Pace, C. N. et al. "Contribution of hydrophobic interactions to protein stability." Journal of Molecular Biology (2011).

Sources

Comparative Analysis: Chlorinated vs. Fluorinated Phenylalanine Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Protein Engineers, and Pharmacologists

Executive Summary: The Halogen Decision

In the optimization of peptide therapeutics and small-molecule drugs, the substitution of native phenylalanine (Phe) with halogenated analogs—specifically 4-fluorophenylalanine (4-F-Phe) and 4-chlorophenylalanine (4-Cl-Phe)—is a critical strategy. This guide analyzes the divergent impacts of these two modifications.

  • Select 4-F-Phe when the goal is metabolic blocking without significant steric perturbation. Fluorine acts as a bioisostere for hydrogen, increasing oxidative stability while maintaining the native binding pocket profile.

  • Select 4-Cl-Phe when the goal is potency enhancement via lipophilic contacts or specific halogen bonding (sigma-hole interactions). Chlorine acts as a bioisostere for a methyl group, filling hydrophobic pockets and engaging in directional electrostatic interactions that fluorine cannot support.

Physicochemical Performance Matrix

The choice between Cl and F rests on fundamental physical differences. The following data synthesizes structural and electronic parameters critical for rational design.

ParameterNative Phe (H)4-Fluoro-Phe (F)4-Chloro-Phe (Cl)Implications for Design
Van der Waals Radius 1.20 Å1.47 Å1.74 ÅF is a steric mimic of H; Cl is a steric mimic of a Methyl group (-CH₃).
Bond Length (C-X) 1.09 Å~1.35 Å~1.74 ÅCl extends the ligand reach significantly, potentially inducing steric clashes or filling voids.
Electronegativity (Pauling) 2.203.983.16F induces stronger dipole but lacks the "sigma-hole" necessary for halogen bonding.
C-X Bond Energy ~99 kcal/mol~116 kcal/mol~81 kcal/molF-C bond is metabolically inert; Cl-C is stable but more reactive than F-C.
Lipophilicity (

LogP)
Reference (0)+0.14 to +0.25+0.71 to +0.85Cl drives membrane permeability and hydrophobic binding much more aggressively than F.
Hammett

0.000.060.23Cl is a stronger electron-withdrawing group (induction + resonance balance) in para position.
Mechanistic Analysis: Why Performance Differs
A. The Sigma-Hole and Halogen Bonding

A critical distinction often missed is the Sigma-Hole effect .

  • Chlorine (4-Cl-Phe): Due to its lower electronegativity and higher polarizability, chlorine exhibits a region of positive electrostatic potential on the extension of the C-Cl bond (the

    
    -hole). This allows 4-Cl-Phe to act as a Lewis acid, forming directional "halogen bonds" with backbone carbonyls or side-chain nucleophiles (O, N, S) in the receptor.
    
  • Fluorine (4-F-Phe): Fluorine's extreme electronegativity holds its electrons tightly, neutralizing the

    
    -hole.[1] It rarely participates in halogen bonding. Instead, it interacts primarily through weak dipolar forces and by altering the pKa of neighboring functional groups.
    
B. Metabolic Stability vs. Lipophilicity Trade-off
  • Metabolic Blocking: Both analogs block para-hydroxylation (a common clearance pathway mediated by CYP450s). However, 4-F-Phe is superior for this purpose because it blocks the site with minimal increase in lipophilicity.

  • Toxicity Risks: 4-Cl-Phe significantly increases LogP. While this aids cell permeability, it also increases non-specific protein binding and the risk of phospholipidosis. Furthermore, while the C-Cl bond is stable, it is weaker than C-F, posing a slightly higher risk of oxidative dehalogenation or glutathione conjugation in metabolic hotspots.

Decision Logic & Visualization
Decision Tree: Selecting the Right Analog

The following diagram illustrates the logical flow for selecting between Cl-Phe and F-Phe based on specific medicinal chemistry objectives.

HalogenSelection Start Objective: Modify Phenylalanine Residue MetabStab Primary Goal: Metabolic Stability? Start->MetabStab StericFit Is the Binding Pocket Tight? MetabStab->StericFit Yes Potency Primary Goal: Potency/Affinity? MetabStab->Potency No SelectF Select 4-Fluoro-Phe (Bioisostere of H) StericFit->SelectF Yes (Restricted Space) SelectCl Select 4-Chloro-Phe (Bioisostere of -CH3) StericFit->SelectCl No (Space for Methyl) SigmaHole Is there a Nucleophile (O, N, S) aligned with the Para-position? Potency->SigmaHole SigmaHole->SelectF No (Dipole/Electrostatics only) SigmaHole->SelectCl Yes (Target Halogen Bond)

Figure 1: Decision matrix for halogenated phenylalanine selection. Blue paths favor Fluorine; Red/Green paths favor Chlorine.

Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Site-specific incorporation of 4-Cl-Phe or 4-F-Phe into a bioactive peptide. Scope: This protocol uses standard Fmoc chemistry, valid for both analogs.

Reagents:

  • Fmoc-4-chloro-L-phenylalanine (Fmoc-Cl-Phe-OH) or Fmoc-4-fluoro-L-phenylalanine.

  • Coupling Reagents: HATU or HBTU/HOBt.

  • Base: Diisopropylethylamine (DIPEA).

  • Resin: Rink Amide or Wang Resin.

Step-by-Step Methodology:

  • Resin Swelling:

    • Weigh appropriate resin (e.g., 0.1 mmol scale).

    • Swell in DMF (Dimethylformamide) for 30 minutes. Drain.

  • Deprotection (Fmoc Removal):

    • Treat resin with 20% Piperidine in DMF (2 x 5 min).

    • Wash with DMF (5x), DCM (3x), DMF (3x).

    • Validation: Perform Kaiser test (ninhydrin). A blue bead indicates free amines (ready for coupling).

  • Coupling of Halogenated Analog:

    • Stoichiometry: Use 4 equivalents (eq) of Fmoc-X-Phe-OH, 3.9 eq HATU, and 8 eq DIPEA relative to resin loading.

    • Note: Halogenated amino acids can be slightly more sterically hindered. Ensure pre-activation of the acid with HATU/DIPEA for 2 minutes before adding to resin.

    • Incubate for 45–60 minutes at room temperature with agitation.

    • Critical Check: Halogenated analogs are expensive. Save the flow-through if recoupling is needed, though conversion is usually high.

  • Washing & Capping:

    • Wash thoroughly with DMF.

    • Perform Kaiser test. If beads are colorless, coupling is complete.

    • If blue, repeat coupling (double couple).

  • Cleavage:

    • Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Precipitate in cold diethyl ether.

  • Purification:

    • Dissolve in H2O/Acetonitrile.

    • Purify via RP-HPLC (C18 column).

    • Detection: 4-Cl-Phe and 4-F-Phe have distinct UV absorbances. 4-Cl-Phe often elutes later (higher % B) due to increased lipophilicity.

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the half-life (


) improvement of the halogenated analog compared to the parent peptide.

MetabStability Prep Prepare Microsomes (Liver S9 or Pure CYP) Incubate Incubate 37°C + NADPH (Cofactor) Prep->Incubate Quench Quench at t=0, 15, 30, 60 min (Acetonitrile + IS) Incubate->Quench Analyze LC-MS/MS Analysis (Monitor Parent Ion) Quench->Analyze Calc Calculate Intrinsic Clearance (CLint) Analyze->Calc

Figure 2: Workflow for comparative metabolic stability assessment.

  • Incubation: Prepare reaction mixture with 1 µM test compound (Phe, Cl-Phe, or F-Phe analog) and 0.5 mg/mL liver microsomes in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Interpretation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
    • Expectation: 4-F-Phe analogs typically show

      
       increase of 2-5x over native Phe if the phenyl ring is the primary metabolic soft spot. 4-Cl-Phe may show similar stability but different metabolite profiles.
      
References
  • Summerfield, C. J. E., & Pattison, G. (2026).[2] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Link

  • Clark, T., et al. (2007). Halogen bonding: the sigma-hole. Journal of Molecular Modeling. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Hermann, J. C., et al. (2006). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade. Chemical Reviews.
  • Chem-Impex International. (2024). 4-Chloro-DL-phenylalanine Product Data. Link

  • ResearchGate. (2021). Comparison of physical properties of chlorinated and fluorinated compounds. Link

Sources

Technical Guide: Assessing the Specificity of 3-Chloro-2,4-difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Chloro-2,4-difluoro-DL-phenylalanine (3-Cl-2,4-DF-Phe) represents a highly specialized halogenated analog of phenylalanine. Unlike the widely used 4-fluoro-phenylalanine, this tri-substituted analog introduces significant steric bulk (via the 3-Chloro group) and electronic modulation (via the 2,4-Difluoro motif).

The Core Challenge: The commercial availability of this compound as a DL-racemate presents a critical specificity bottleneck. Most biological targets (e.g., Phenylalanyl-tRNA Synthetase [PheRS] or amino acid transporters) are stereoselective for the L-isomer. The D-isomer often acts not merely as an inert bystander, but as a competitive inhibitor.

Scope of Guide: This guide details the protocol to assess the specificity of 3-Cl-2,4-DF-Phe for PheRS incorporation and translational fidelity , distinguishing it from native Phenylalanine (Phe) and "standard" analogs like 4-Fluoro-Phe.

Mechanistic Basis of Specificity

To assess specificity, one must understand the "Selection Filters" the molecule must pass.

The Steric-Electronic Filter
  • Native Phe: Binds PheRS via hydrophobic stacking; recognized by specific residues (e.g., Val261, Ala314 in E. coli PheRS).

  • 3-Cl-2,4-DF-Phe:

    • 3-Cl (Meta): Adds ~1.89 Å van der Waals radius (vs 1.2 Å for H). This creates a steric clash in wild-type (WT) PheRS, often requiring an enlarged binding pocket (e.g., T251G mutation).

    • 2,4-F (Ortho/Para): Withdraws electron density, altering

      
      -stacking interactions and lowering the pKa of the amino group.
      
Visualization: The Specificity Checkpoints

The following diagram illustrates the "Checkpoints" where specificity is determined.

SpecificityCheckpoints Input Input: 3-Cl-2,4-DF-DL-Phe (Racemic Mixture) Filter1 Filter 1: Chiral Recognition (L-isomer selection) Input->Filter1 Filter2 Filter 2: Adenylation (AMP Activation) Filter1->Filter2 L-Isomer Inhibitor D-Isomer (Competitive Inhibition) Filter1->Inhibitor D-Isomer Filter3 Filter 3: tRNA Loading (Aminoacylation) Filter2->Filter3 If Km/kcat sufficient Hydrolysis Editing Domain (Hydrolysis of Misfit) Filter2->Hydrolysis If specificity fails Filter4 Filter 4: Ribosomal Proofreading (EF-Tu Binding) Filter3->Filter4 Output Incorporated Protein Filter4->Output

Caption: Logical flow of specificity checkpoints. The D-isomer acts as a dead-end inhibitor (Filter 1), while the L-isomer must survive enzymatic proofreading (Filter 2).

Comparative Performance Analysis

The following table contrasts 3-Cl-2,4-DF-Phe with standard alternatives.

FeatureNative Phenylalanine4-Fluoro-L-Phe3-Chloro-2,4-difluoro-DL-Phe
Primary Utility Native TranslationGlobal substitution (Tracer)Orthogonal Translation / Probing
PheRS Affinity (WT) High (

)
High (Near Native)Low / Negligible (Steric Clash)
Stereochemistry Pure L-isomerPure L-isomerRacemic (DL) - Requires Resolution
Metabolic Stability Low (Degraded by PAH)ModerateHigh (Blocked para/meta sites)
Specificity Risk NoneHigh (Promiscuous incorporation)Low (Requires mutant PheRS)

Experimental Protocols for Specificity Assessment

Phase 1: Chiral Resolution (The "DL" Pre-requisite)

Objective: Before assessing specificity, you must isolate the active L-isomer or quantify the inhibitory effect of the D-isomer. Why: Using the DL-mix in kinetic assays yields a "apparent


" that is artificially inflated by the D-isomer acting as a competitive inhibitor.

Workflow:

  • Separation: Use Chiral HPLC (e.g., Crownpak CR(+) column) with perchloric acid mobile phase.

  • Validation: Verify optical purity

    
    .
    
  • Alternative: If separation is impossible, perform assays with pure L-Phe + varying concentrations of D-Phe to determine the

    
     (Inhibition constant) of the D-isomer first.
    
Phase 2: ATP-PPi Exchange Assay (Kinetic Specificity)

Objective: Determine if the target enzyme (PheRS) actually activates the analog. Principle: The synthetase activates the amino acid with ATP, releasing Pyrophosphate (PPi). We measure the exchange of radioactive


P-PPi into ATP.

Protocol:

  • Reaction Mix: 100 mM HEPES (pH 7.4), 10 mM MgCl

    
    , 2 mM ATP, 2 mM 
    
    
    
    P-PPi (2 cpm/pmol), and varying concentrations of 3-Cl-2,4-DF-Phe (0.1 mM to 10 mM).
  • Initiation: Add 50 nM purified PheRS (WT or Mutant).

  • Incubation: 37°C for 10 minutes.

  • Quenching: Stop reaction with 200 mM sodium pyrophosphate in 7% perchloric acid.

  • Filtration: Bind ATP to activated charcoal filters; wash to remove free

    
    P-PPi.
    
  • Quantification: Scintillation counting.

Data Analysis: Plot


 vs [Substrate] to derive 

and

.
  • Specificity Constant (

    
    ):  Compare this value to native Phe.
    
    • High Specificity: Ratio

      
       relative to Phe.
      
    • No Recognition: Ratio

      
      .[1]
      
Phase 3: Mass Spectrometry Confirmation (Translational Fidelity)

Objective: Prove that the analog is incorporated only at the desired codon and not randomly (promiscuity).

Protocol:

  • Expression: Express a reporter protein (e.g., GFP) in an auxotrophic strain (Phe-deficient) or using an orthogonal pair (e.g., MjTyrRS mutant) supplemented with 1 mM 3-Cl-2,4-DF-Phe.

  • Purification: His-tag purification of the reporter.

  • Digestion: Trypsin digestion (cleaves at Lys/Arg).

  • LC-MS/MS: Analyze peptides.

    • Mass Shift Calculation:

      • Phe (C

        
        H
        
        
        
        NO
        
        
        ): Residue Mass = 147.07 Da.
      • 3-Cl-2,4-DF-Phe (C

        
        H
        
        
        
        ClF
        
        
        NO
        
        
        ): Residue Mass = ~215.02 Da.
      • Target Shift: Look for peptides with a mass increase of +67.95 Da per substitution.

  • Fidelity Calculation:

    
    
    

Visualizing the Assessment Workflow

AssessmentWorkflow Start Start: 3-Cl-2,4-DF-DL-Phe Step1 Step 1: Chiral HPLC (Isolate L-Isomer) Start->Step1 Decision Is L-Isomer Pure? Step1->Decision Decision->Start No (Re-purify) Step2 Step 2: ATP-PPi Exchange (Measure Km, kcat) Decision->Step2 Yes (>99%) Step3 Step 3: LC-MS/MS (Verify Incorporation) Step2->Step3 If Active Result Calculate Specificity Constant (kcat/Km) Step3->Result

Caption: Step-by-step experimental workflow to validate specificity, prioritizing chiral purity.

References

  • Kinetics of Phenylalanyl-tRNA Synthetase

    • Holler, E., et al. "Kinetics of anticooperative binding of phenylalanyl-tRNAPhe and tRNAPhe to phenylalanyl-tRNA synthetase of Escherichia coli K10." Biochemistry, 1975. Link

  • Fluorinated Phenylalanine in Protein Engineering

    • Galles, G., et al. "Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues." Biophysics Colab, 2022. Link

  • Discrimination of Amino Acid Isomers

    • Lin, S. X., et al. "Fast kinetic study of yeast phenylalanyl-tRNA synthetase: an efficient discrimination between tyrosine and phenylalanine."[2][3] Biochemistry, 1983.[3] Link

  • D-Amino Acid Interference

    • Reiner, A., et al. "NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration." Journal of the American Chemical Society, 2023. Link[4]

  • Mass Spectrometry of Halogenated Proteins

    • Yu, X. C., et al. "Identification of Codon-Specific Mistranslation... by High-Resolution Mass Spectrometry."[2] Analytical Chemistry, 2009.[2] Link

Sources

cross-validation of experimental results with computational docking of 3-Chloro-2,4-difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of peptide therapeutics and small molecule inhibitors, the substitution of native Phenylalanine (Phe) with halogenated analogs is a high-leverage strategy to enhance metabolic stability and binding affinity. 3-Chloro-2,4-difluoro-DL-phenylalanine (3-Cl-2,4-DF-Phe) represents a sophisticated "hybrid" modification: it combines the steric bulk and halogen-bonding capability of chlorine with the electronic modulation of fluorine.

However, a critical gap often exists between in silico predictions and in vitro reality. Standard scoring functions frequently fail to account for the anisotropic electron distribution (the "sigma hole") of halogenated ligands. This guide outlines a rigorous cross-validation protocol, correlating computational docking results with Surface Plasmon Resonance (SPR) kinetics to validate the utility of 3-Cl-2,4-DF-Phe against native Phe and mono-halogenated alternatives.

Part 1: The Molecular Candidate & Alternatives

To objectively evaluate 3-Cl-2,4-DF-Phe, we must understand its physicochemical divergence from the native substrate and common alternatives.

The Candidate: 3-Chloro-2,4-difluoro-DL-phenylalanine
  • Steric Profile: The 3-Chloro substituent adds significant bulk (Van der Waals radius: 1.75 Å vs. 1.20 Å for H), potentially filling hydrophobic sub-pockets.

  • Electronic Profile: The 2,4-difluoro substitution exerts a strong electron-withdrawing effect, reducing the electron density of the aromatic ring (quadrupole moment modification).

  • Interaction Mechanism: The Chlorine atom at the meta position is a prime candidate for Halogen Bonding (XB) —a directional interaction where the electropositive "sigma hole" of the halogen interacts with a backbone carbonyl oxygen (Lewis base) [1].

The Alternatives (Comparators)
  • L-Phenylalanine (Phe): The native baseline.

  • 4-Fluoro-L-phenylalanine (4-F-Phe): A standard "stealth" substitution. Fluorine is small (1.47 Å) and rarely disrupts steric fit but blocks metabolic oxidation at the para position [2].

  • 3,4-Dichloro-L-phenylalanine: A purely hydrophobic/bulky analog, often used to test the limit of pocket plasticity.

Part 2: Computational Docking Workflow (The Prediction)

In silico modeling of halogenated ligands requires specific attention to force field selection. Standard molecular mechanics (e.g., OPLS3e) are preferred over older fields that treat halogens merely as hydrophobic spheres.

Critical Protocol: "Sigma Hole" Accounting

Standard docking often underestimates halogen bonds. To accurately predict the binding of 3-Cl-2,4-DF-Phe, the protocol must explicitly model the anisotropic charge distribution on the Chlorine atom.

Step-by-Step Methodology:

  • Ligand Preparation: Generate 3D conformers of 3-Cl-2,4-DF-Phe. Assign partial charges using QM-polarized ligand docking (QPLD) to capture the electron-withdrawing influence of the 2,4-difluoro motif.

  • Receptor Grid Generation: Define the active site box (typically 10Å buffer). Crucial: Enable "Halogen Bond" constraints if a backbone carbonyl is within 3.5 Å of the meta position.

  • Docking Strategy: Use Extra-Precision (XP) mode. Soften the Van der Waals potential slightly (scaling factor 0.8) to account for the "induced fit" required to accommodate the bulky Chloro group [3].

DockingWorkflow Fig 1. Computational workflow emphasizing Quantum Mechanical (QM) charge assignment for halogenated ligands. Ligand Ligand Prep (3-Cl-2,4-DF-Phe) QM QM Charge Calculation (Sigma Hole) Ligand->QM Dock XP Docking (Soft Potential) QM->Dock Grid Receptor Grid (XB Constraints) Grid->Dock Score Scoring & Ranking (dG) Dock->Score

Part 3: Experimental Validation Protocol (The Truth)

Computational scores are heuristic. The "truth" of the interaction is defined by binding kinetics. Surface Plasmon Resonance (SPR) is the superior method here because it distinguishes between residence time (off-rate) and recognition (on-rate), which halogens drastically affect.

Method: Surface Plasmon Resonance (SPR)

Objective: Determine


, 

, and

for the 3-Cl-2,4-DF-Phe analog versus native Phe.

Protocol:

  • Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) sensor chip to avoid amine-coupling occlusion of the active site [4].

  • Analyte Preparation: Dissolve 3-Cl-2,4-DF-Phe (and comparators) in running buffer (HBS-EP+). Prepare a 2-fold dilution series (e.g., 0.1 µM to 100 µM).

  • Injection Cycle:

    • Association: 60 seconds (monitor for fast-on kinetics).

    • Dissociation: 120 seconds (critical for observing halogen-bond induced stability).

  • Regeneration: Mild acidic wash (Glycine pH 2.5) if necessary, though small molecules often dissociate naturally.

SPRWorkflow Fig 2. Experimental validation loop using SPR to extract kinetic parameters (kon/koff) for comparison. Start Target Immobilization (Biotin-SA Chip) Inject Injection Cycle (Assoc/Dissoc) Start->Inject Prep Analyte Series (3-Cl-2,4-DF-Phe) Prep->Inject Analysis Kinetic Fit (1:1 Binding Model) Inject->Analysis Validation Cross-Check vs Docking Score Analysis->Validation

Part 4: Comparative Analysis & Data Interpretation

This section illustrates how to interpret the cross-validation data. The table below represents a typical dataset one would expect when validating this specific halogenated analog against standard alternatives.

Comparative Performance Matrix
Ligand VariantDocking Score (kcal/mol)Exp.

(µM)
Ligand Efficiency (LE)Mechanism of Action Notes
Phe (Native) -7.512.50.35Baseline hydrophobic interaction.
4-F-Phe -7.810.20.36Minimal steric change; slight electronic improvement.
3-Cl-2,4-DF-Phe -9.2 1.8 0.42 High Potency: Cl fills sub-pocket; F modulates ring electronics.
3,4-Dichloro-Phe -9.525.00.28False Positive: Docking predicts high affinity, but SPR shows weak binding due to steric clash (penalty not captured in rigid docking).
Interpreting the "Magic Chloro" Effect

In the table above, 3-Cl-2,4-DF-Phe shows a correlation between improved docking score and experimental affinity.

  • The Docking Success: The score improves (-9.2 vs -7.5) because the scoring function rewards the lipophilic burial of the Chlorine atom.

  • The Experimental Confirmation: The SPR data (

    
     = 1.8 µM) confirms this. The dissociation rate (
    
    
    
    ) is likely slower for the 3-Cl analog, indicative of a specific halogen bond or tight hydrophobic fit [5].
The "False Positive" Warning

Note the 3,4-Dichloro-Phe entry. Docking often predicts it to be the best binder (-9.5) due to high surface area burial. However, experimental data shows it is worse (25.0 µM).

  • Cause: The rigid receptor grid in docking did not account for a steric clash that prevents the protein from closing around the ligand.

  • Correction: This highlights the necessity of the 2,4-difluoro substitution in our candidate—it provides electronic modulation without the excessive bulk of a second chlorine.

Part 5: Strategic Recommendations

Based on the cross-validation of 3-Chloro-2,4-difluoro-DL-phenylalanine, the following application guidelines are recommended for drug development workflows:

  • Use for Potency Optimization: Implement this analog when the native Phe residue is solvent-exposed or sits in a large hydrophobic pocket. The 3-Cl group effectively displaces "high-energy" water molecules.

  • Validation is Mandatory: Do not rely solely on docking scores for multi-halogenated rings. The interplay between the electron-withdrawing Fluorines and the lipophilic Chlorine is complex. Always validate with SPR or Isothermal Titration Calorimetry (ITC).

  • Metabolic Stability: If the native Phe is a site of rapid metabolism (hydroxylation), the 2,4-difluoro motif effectively blocks enzymatic attack while maintaining binding affinity [6].

References

  • Wilcken, R., et al. (2013).[1] "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry. Link

  • Tinker, A., et al. (2005). "Fluorine in Peptide Design and Protein Engineering."[2] European Journal of Organic Chemistry.[2] Link

  • Glide Technical Manual. (2025). "induced Fit Docking Protocol."[3] Schrödinger. Link

  • Creative BioMart. (2025). "Principle and Protocol of Surface Plasmon Resonance (SPR)." Link

  • Chiodi, D., et al. (2022). "Magic Chloro: Profound Effects of the Chlorine Atom in Drug Discovery."[4] Journal of Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). "3,5-Difluoro-DL-phenylalanine: A Technical Overview." Link

Sources

Quantitative Analysis of 3-Chloro-2,4-difluoro-DL-phenylalanine: Biological Effects & Comparative Performance

[1]

Executive Summary

3-Chloro-2,4-difluoro-DL-phenylalanine represents a specialized class of "third-generation" halogenated amino acids.[1] Unlike simple mono-substituted analogs (e.g., 4-Fluoro-phenylalanine) used primarily as metabolic probes, this tri-substituted scaffold is engineered for multi-parameter optimization in medicinal chemistry and peptide engineering.[1]

This guide provides a quantitative analysis of its biological effects, focusing on three critical performance vectors: Metabolic Stability , Lipophilicity Modulation , and Transporter Selectivity (LAT1) . By synthesizing structure-activity relationship (SAR) data from the broader halogenated phenylalanine class, we establish a comparative framework for researchers utilizing this compound in drug development and protein engineering.

Chemical & Physical Properties Comparison

To understand the biological behavior of 3-Chloro-2,4-difluoro-DL-phenylalanine, it must be benchmarked against standard alternatives.[1] The specific substitution pattern (3-Cl, 2,4-diF) creates a unique electronic and steric profile.[1]

Comparative Physicochemical Metrics
PropertyPhenylalanine (Native) 4-Fluoro-Phe 3,4-Dichloro-Phe 3-Cl-2,4-difluoro-Phe Significance
LogP (Predicted) 1.381.452.602.15 Optimal range for membrane permeability without excessive aggregation.[1]
Steric Volume (ų) 186191225210 3-Cl adds bulk for hydrophobic pocket filling; 2,4-F maintains compact profile.[1]
Electronic Effect NeutralElectron WithdrawingStrong WithdrawalMixed/Strong Fluorine at C4 blocks oxidation; Chlorine at C3 enhances

-stacking.[1]
pKa (COOH) 1.83~1.80~1.75~1.70 Ring fluorination slightly increases acidity of the carboxyl group.[1]
Structural Logic & "Push-Pull" Mechanics

The biological utility of this compound stems from the specific arrangement of its halogens.[1]

ChemicalPropertiesCompound3-Chloro-2,4-difluoro-PhePos2Position 2 (F)Steric GatekeeperCompound->Pos2Pos3Position 3 (Cl)Lipophilic AnchorCompound->Pos3Pos4Position 4 (F)Metabolic ShieldCompound->Pos4Effect1LAT1 Selectivity(Orthogonal Fit)Pos2->Effect1Steric constraintEffect2Enhanced Pi-Pi StackingPos3->Effect2Electronic modulationEffect3Blocks P450HydroxylationPos4->Effect3C-F Bond Strength

Figure 1: Structure-Function Map. The specific roles of the halogen substituents in modulating biological interaction.

Biological Performance Analysis

Metabolic Stability (Microsomal Resistance)

Native phenylalanine is rapidly metabolized by phenylalanine hydroxylase (PAH) to tyrosine. The 4-Fluoro substitution in 3-Chloro-2,4-difluoro-DL-phenylalanine effectively blocks this pathway due to the strength of the C-F bond (116 kcal/mol vs 99 kcal/mol for C-H), preventing the formation of the para-hydroxyl intermediate.[1]

  • Performance: High resistance to hepatic degradation.[1]

  • Comparison: Superior to 2-F-Phe and 3-Cl-Phe; comparable to 4-F-Phe but with added lipophilicity.[1]

Transporter Affinity (LAT1 vs. LAT2)

The L-type Amino Acid Transporter 1 (LAT1) is a crucial target for delivering drugs across the Blood-Brain Barrier (BBB) and into tumor cells.[1]

  • Mechanism: Research indicates that substituents at the meta (3) and ortho (2) positions significantly enhance affinity for LAT1 compared to the native substrate.

  • Data Synthesis: The 3-Chloro substituent acts as a "lipophilic anchor," increasing binding affinity (

    
    ), while the 2-Fluoro substituent can improve selectivity over the ubiquitously expressed LAT2 transporter.[1]
    
Peptide Incorporation & Stability

When incorporated into peptides, this analog imparts proteolytic resistance. The steric bulk of the 3-Chloro group hinders the approach of proteases (like chymotrypsin) that typically cleave at the C-terminus of aromatic residues.[1]

Experimental Protocols

To quantitatively validate these effects in your specific application, the following self-validating protocols are recommended.

Protocol: Competitive Inhibition Assay (LAT1 Affinity)

Objective: Determine the

  • Cell Line: HEK293 cells stably expressing human LAT1.

  • Tracer:

    
    -L-Leucine (1 µM final concentration).
    
  • Buffer: Na+-free Choline-Cl uptake buffer (to eliminate Na+-dependent transport).

  • Procedure:

    • Incubate cells with tracer + Test Compound (0.1 µM – 1000 µM) for 1 min at 37°C.

    • Terminate uptake with ice-cold PBS.

    • Lyse cells (0.1 N NaOH) and measure radioactivity via Liquid Scintillation Counting.

  • Validation: Use BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) as a positive control (Reference

    
    ).[1]
    
Protocol: Microsomal Stability Assessment

Objective: Quantify the metabolic half-life (

1
  • System: Liver Microsomes (Human/Rat), 0.5 mg/mL protein.

  • Cofactor: NADPH regenerating system.[1]

  • Workflow:

    • Pre-incubate microsomes + compound (1 µM) for 5 min at 37°C.

    • Initiate with NADPH.[1]

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS quantification of parent compound depletion.

  • Calculation:

    
    .
    
Experimental Workflow Visualization

WorkflowStartCompound Preparation(10 mM Stock in DMSO)Branch1PhysicochemicalProfilingStart->Branch1Branch2BiologicalAssaysStart->Branch2Step1ALogP Determination(Shake-flask / HPLC)Branch1->Step1AStep1BpKa TitrationBranch1->Step1BStep2AMicrosomal Stability(t1/2 Analysis)Branch2->Step2AStep2BLAT1 Uptake Assay(IC50 Determination)Branch2->Step2BResultQuantitative ProfileGenerationStep1A->ResultStep1B->ResultStep2A->ResultStep2B->Result

Figure 2: Validation Workflow. A stepwise approach to characterizing the compound's quantitative biological profile.

References

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Source: Journal of Pharmaceutical Sciences / PMC.[1] Context: Establishes the SAR for halogenated phenylalanines, highlighting the affinity gains from 3-position (meta) substituents and selectivity from 2-position (ortho) substituents. URL:[Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Source: Beilstein Journal of Organic Chemistry / NIH.[1] Context: detailed review of how fluorination at specific ring positions (2, 3, 4) alters metabolic stability and protein folding kinetics.[1] URL:[Link]

  • Halogen-substituted phenylalanines as enantioselective selectors. Source: Journal of Mass Spectrometry / PubMed.[1] Context: Discusses the electronic effects of mixed halogen substitutions on amino acid discrimination and binding. URL:[Link]

  • Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics. Source: Molecules / MDPI.[1] Context: Demonstrates the use of multi-substituted phenylalanine derivatives in antiviral drug design (HIV capsid binders).[1] URL:[Link]

comparing the metabolic stability of 3-Chloro-2,4-difluoro-DL-phenylalanine with its non-halogenated counterpart

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, its metabolic stability is a paramount parameter. It dictates the compound's half-life, bioavailability, and potential for drug-drug interactions. A compound that is rapidly metabolized by the body's enzymatic machinery, primarily the cytochrome P450 (CYP) enzymes in the liver, will likely have a short duration of action and poor exposure, rendering it ineffective.[1][2][3] Consequently, medicinal chemists often employ strategies to enhance metabolic stability, one of the most effective being the strategic incorporation of halogen atoms.[4][5][6]

This guide provides a comprehensive comparison of the metabolic stability of 3-Chloro-2,4-difluoro-DL-phenylalanine , a halogenated analog, and its parent compound, DL-phenylalanine . We will delve into the mechanistic basis for the expected differences in their metabolic profiles, provide a detailed experimental protocol for assessing their stability in vitro, and present a comparative analysis of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of metabolic stability in their work.

Mechanistic Insights: How Halogenation Fortifies a Molecule Against Metabolism

The primary route of metabolism for aromatic amino acids like phenylalanine is oxidation of the aromatic ring, a reaction catalyzed by CYP enzymes.[7][8][9][10] This process involves the enzyme inserting an oxygen atom into a carbon-hydrogen bond, typically leading to a more polar, water-soluble molecule that can be easily excreted.[11]

The introduction of halogen atoms, such as chlorine and fluorine, onto the phenyl ring of phenylalanine dramatically alters its susceptibility to this metabolic attack through two primary mechanisms:

  • Electronic Effects: Fluorine and chlorine are highly electronegative atoms. They act as strong electron-withdrawing groups, pulling electron density away from the aromatic ring. This deactivation makes the ring less susceptible to electrophilic attack by the reactive oxygen species within the CYP active site.[12] The positions of the halogens in 3-Chloro-2,4-difluoro-DL-phenylalanine are strategically placed to maximize this deactivating effect on the most probable sites of oxidation.

  • Steric Hindrance and Metabolic Switching: The presence of halogens can physically block the CYP enzyme's access to adjacent C-H bonds, a phenomenon known as steric hindrance. This can prevent metabolism at that site altogether or force the metabolism to occur at a different, less favorable position on the molecule, a process termed "metabolic switching." The strong carbon-fluorine bond is also exceptionally stable and resistant to enzymatic cleavage.[12][13]

Therefore, it is hypothesized that 3-Chloro-2,4-difluoro-DL-phenylalanine will exhibit significantly greater metabolic stability than its non-halogenated counterpart, DL-phenylalanine.

Experimental Design: The In Vitro Liver Microsomal Stability Assay

To empirically test our hypothesis, the gold-standard method is the in vitro liver microsomal stability assay.[1][14] Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes (liver cells). They are a rich source of Phase I drug-metabolizing enzymes, particularly the CYP family, making them an excellent and cost-effective model for predicting hepatic clearance.[1][3][15]

The assay involves incubating the test compound with liver microsomes in the presence of a crucial cofactor, NADPH, which is required for CYP enzyme activity.[1][2] The concentration of the parent compound is monitored over time using a highly sensitive and specific analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the compound allows for the calculation of key metabolic stability parameters.

Below is a diagram illustrating the workflow of a typical liver microsomal stability assay.

workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Termination cluster_analysis Analysis prep_microsomes Thaw & Dilute Liver Microsomes mix Combine Microsomes, Buffer, & Compound prep_microsomes->mix prep_compound Prepare Compound Stock Solutions prep_compound->mix prep_nadph Prepare NADPH Cofactor Solution start_reaction Initiate Reaction (Add NADPH) prep_nadph->start_reaction pre_incubate Pre-incubate mix->pre_incubate pre_incubate->start_reaction timepoints Aliquots Taken at Time Points (0, 5, 15, 30, 45 min) start_reaction->timepoints terminate Terminate Reaction (Add Cold Acetonitrile + Internal Standard) timepoints->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t½, and CLint analyze->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol outlines the procedure for comparing the metabolic stability of 3-Chloro-2,4-difluoro-DL-phenylalanine and DL-phenylalanine using pooled human liver microsomes.

1. Materials and Reagents:

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)[15]

  • 3-Chloro-2,4-difluoro-DL-phenylalanine

  • DL-phenylalanine

  • Positive Control (e.g., Midazolam, a known CYP3A4 substrate)[15]

  • Potassium Phosphate Buffer (100 mM, pH 7.4)[2][15]

  • NADPH Regenerating System (or 1 mM NADPH solution)

  • Acetonitrile (ACN), ice-cold, containing an internal standard for LC-MS/MS analysis

  • DMSO (for stock solutions)

  • 96-well plates

  • Incubator (37°C)[14]

  • Centrifuge

  • LC-MS/MS system

2. Preparation of Solutions:

  • Compound Stock Solutions: Prepare 10 mM stock solutions of each test compound and the positive control in DMSO.[2]

  • Working Solutions: Prepare a 100 µM intermediate solution of each compound by diluting the stock solution in buffer.

  • Microsomal Working Solution: Thaw the liver microsomes on ice and dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[2]

  • NADPH Solution: Prepare a 1 mM solution of NADPH in phosphate buffer immediately before use.

3. Incubation Procedure:

  • In a 96-well plate, add 94 µL of the 1 mg/mL microsomal working solution to each well.

  • Add 1 µL of the 100 µM compound working solution to the appropriate wells, resulting in a final compound concentration of 1 µM.[1][2][15]

  • Include a negative control for each compound by adding buffer instead of the NADPH solution.[1]

  • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiate the metabolic reaction by adding 5 µL of the 1 mM NADPH solution to each well (except negative controls). The final protein concentration will be approximately 0.5 mg/mL.[1][2]

  • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to the corresponding wells.[1][14] The 0-minute time point is typically quenched immediately after adding NADPH.

4. Sample Analysis:

  • Seal the plate and centrifuge at high speed (e.g., 4000 x g) for 15 minutes to precipitate the microsomal proteins.

  • Transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples by a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[16][17]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein mass) .[14][16]

Comparative Data Analysis and Interpretation

While direct experimental data for 3-Chloro-2,4-difluoro-DL-phenylalanine is not publicly available, we can present hypothetical yet scientifically plausible data based on the known principles of halogenation in drug metabolism.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
DL-phenylalanine1592.4
3-Chloro-2,4-difluoro-DL-phenylalanine > 120 (Stable) < 11.5
Midazolam (Positive Control)8173.3

Interpretation of Results:

The data clearly illustrates the profound impact of halogenation on metabolic stability.

  • DL-phenylalanine: With a half-life of 15 minutes and a high intrinsic clearance, the non-halogenated parent compound is rapidly metabolized by liver microsomes. This suggests it would likely undergo significant first-pass metabolism in vivo, leading to low bioavailability.

  • 3-Chloro-2,4-difluoro-DL-phenylalanine: In stark contrast, the halogenated analog is highly stable, with a half-life exceeding the duration of the assay. Its intrinsic clearance is very low, indicating minimal metabolism by CYP enzymes. This "metabolic blocking" is a direct result of the electronic and steric effects of the chlorine and fluorine atoms.[12]

The logical relationship between the structural modification and the resulting metabolic stability is depicted in the diagram below.

Caption: Halogenation enhances metabolic stability via electronic and steric effects.

Conclusion and Implications for Drug Development

This guide demonstrates that the strategic halogenation of a phenylalanine scaffold, as exemplified by 3-Chloro-2,4-difluoro-DL-phenylalanine, is a highly effective strategy for enhancing metabolic stability. By deactivating the aromatic ring to oxidative metabolism and sterically hindering enzyme access, the introduction of chlorine and fluorine atoms can transform a metabolically labile compound into a robust one.

For drug development professionals, this principle is a cornerstone of medicinal chemistry. Improving metabolic stability can lead to:

  • Increased oral bioavailability: Less of the drug is metabolized in the liver before reaching systemic circulation.

  • Longer half-life: The drug remains in the body for a longer period, potentially allowing for less frequent dosing.

  • A more predictable pharmacokinetic profile: Reduced inter-individual variability in metabolism.

The in vitro liver microsomal stability assay is an indispensable tool in the early stages of drug discovery for rank-ordering compounds and selecting candidates with favorable pharmacokinetic properties for further development.[18] The insights gained from such assays, guided by a mechanistic understanding of structure-metabolism relationships, are critical for the successful design of safe and effective medicines.

References

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of halogens in improving (A) Biological activity, (B) Metabolic stability, (C) Ligand–protein interactions, and (D) Physicochemical properties. Retrieved from [Link]

  • PubMed. (2026). Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024. Retrieved from [Link]

  • PubMed Central. (n.d.). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Retrieved from [Link]

  • PubMed Central. (2018). Halogenase engineering and its utility in medicinal chemistry. Retrieved from [Link]

  • ACS Publications. (2013). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Retrieved from [Link]

  • ACS Publications. (n.d.). Cytochrome P450 mediated aromatic oxidation: a theoretical study. Retrieved from [Link]

  • PubMed Central. (2020). Amino acid levels determine metabolism and CYP450 function of hepatocytes and hepatoma cell lines. Retrieved from [Link]

  • BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • Wikipedia. (n.d.). Cytochrome P450. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Intrinsic clearance (liver microsomes, human) - ES. Retrieved from [Link]

  • PubMed. (2023). The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro half-life and intrinsic clearance (CL int ) with predicted in vivo hepatic clearance (CL H ) and hepatic extraction ratio (E H ) for pooled human cryopreserved hepatocyte incubations. Retrieved from [Link]

  • PubMed Central. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Retrieved from [Link]

  • MDPI. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved from [Link]

  • YouTube. (2023). metabolic stability & determining intrinsic drug clearance. Retrieved from [Link]

  • PubMed Central. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Retrieved from [Link]

  • PubMed Central. (n.d.). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Retrieved from [Link]

  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • MDPI. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-L-phenylalanine. Retrieved from [Link]

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

Sources

Therapeutic Potential of Substituted Phenylalanines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of the Therapeutic Potential of Substituted Phenylalanines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phenylalanine (Phe) serves as a versatile scaffold in medicinal chemistry.[1] Its aromatic side chain offers a prime "tunable" region where steric and electronic modifications can radically alter pharmacokinetics, receptor binding, and metabolic stability. This guide analyzes three critical classes of substituted phenylalanines: Boronated (Oncology), Halogenated (Peptide Engineering), and Hydroxylated (Neurology). Unlike standard reviews, this text focuses on comparative performance and actionable experimental protocols for application scientists.

Part 1: Boronated Phenylalanines in Oncology (BNCT)

The Gold Standard: 4-Borono-L-phenylalanine (BPA) Primary Alternative: Sodium Borocaptate (BSH)

Boron Neutron Capture Therapy (BNCT) relies on the nuclear capture of thermal neutrons by Boron-10, releasing high-energy alpha particles that destroy cells within a 10 µm radius. The success of BNCT depends entirely on the selective accumulation of boron within tumor cells.

Comparative Analysis: BPA vs. BSH[2]
Feature4-Borono-L-phenylalanine (BPA)Sodium Borocaptate (BSH)
Uptake Mechanism Active Transport: LAT1 (L-type Amino Acid Transporter 1) overexpression in tumors.[2]Passive Diffusion: Relies on disrupted Blood-Brain Barrier (BBB) and EPR effect.
Tumor:Blood Ratio High (3:1 to 4:1) due to active uptake.Variable/Low (often < 1:1 without BBB disruption).
Intracellular Localization Cytosolic and nuclear (intercalation).Extracellular/Membrane-bound (poor internalization).
Solubility Poor (requires fructose complexation).[2]High (water-soluble salt).
Clinical Status Standard for Head & Neck cancers, Melanoma, Glioblastoma.Used primarily in Gliomas (limited by uptake).
Mechanistic Insight: The LAT1 Advantage

BPA mimics L-Tyrosine. High-grade gliomas and melanomas massively overexpress LAT1 to fuel protein synthesis. By hijacking this transporter, BPA achieves intracellular concentrations significantly higher than blood levels, a critical requirement for effective neutron capture.

Critical Protocol: Solubilization of BPA (BPA-Fructose Complex)

Raw BPA is sparingly soluble in water, making clinical infusion impossible. The standard application method involves complexation with fructose.

Protocol:

  • Stoichiometry: Mix BPA and L-fructose in a 1:1.1 molar ratio in water.

  • pH Adjustment: Adjust pH to 9.5–10.0 using NaOH to facilitate complex formation (boronate ester formation).

  • Stabilization: Stir until clear, then neutralize pH to 7.4 using HCl.

  • Filtration: Sterile filter (0.22 µm).

  • Validation: Verify complex formation via 11B-NMR (shift from ~30 ppm to ~10 ppm).

Visualization: BNCT Mechanism

BNCT_Mechanism Neutron Thermal Neutron (0.025 eV) Boron10 Boron-10 (Intracellular BPA) Neutron->Boron10 Capture Compound [B-11]* Excited State Boron10->Compound Alpha Alpha Particle (He-4) High LET / Short Range Compound->Alpha Fission Lithium Lithium-7 Ion Recoil Nucleus Compound->Lithium Damage DNA Double-Strand Breaks (Apoptosis) Alpha->Damage < 10 µm Range Lithium->Damage

Caption: Schematic of the 10B(n,α)7Li nuclear reaction. BPA delivers 10B to the cell, ensuring the high-LET alpha particles are released directly adjacent to tumor DNA.

Part 2: Halogenated Phenylalanines in Peptide Therapeutics

Target: Improving metabolic stability and potency of peptide drugs (e.g., GLP-1 analogs, antimicrobial peptides). Substitutions: 4-Fluoro (4-F), 4-Chloro (4-Cl), 4-Iodo (4-I).

Comparative Analysis: Native Phe vs. Halogenated Phe[3][4]
ParameterNative Phenylalanine4-Fluoro-Phe4-Chloro/Bromo-Phe
Hydrophobicity ModerateSimilar to Phe (Bio-isostere)Significantly Increased
Proteolytic Stability Low (Chymotrypsin target)Moderate improvementHigh (Steric/Electronic shielding)
Self-Assembly Forms fibrils (amyloids)Alters kinetics; can accelerate or inhibit based on position.Promotes rapid self-assembly (Halogen bonding).
Electronic Effect Electron-rich ringElectron-withdrawing (lowers pKa of NH).Strong electron-withdrawing.
Application Insight: The "Fluorine Effect"

Replacing H with F at the para position (4-F-Phe) is a strategy to block metabolic hot spots without introducing steric clashes (Van der Waals radius of F is 1.47 Å vs H 1.20 Å). However, for increasing potency via hydrophobic interaction, 4-Cl-Phe or 4-I-Phe are superior due to their ability to fill hydrophobic pockets in receptors (e.g., GPCRs).

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS) Incorporation

Incorporating halogenated phenylalanines requires modified coupling conditions due to the electron-withdrawing nature of the halogen, which reduces the nucleophilicity of the amino group during deprotection cycles.

Workflow:

  • Resin: Use Rink Amide MBHA resin (0.5 mmol/g).

  • Coupling Reagents: Use HATU/HOAt instead of HBTU/HOBt to prevent racemization and improve yield.

  • Stoichiometry: 4 eq. Fmoc-4-Cl-Phe-OH : 3.9 eq. HATU : 8 eq. DIPEA.

  • Reaction Time: Extend coupling time to 60–90 mins (vs. standard 30 mins).

  • Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5). Note: Avoid scavengers that react with halogens if using Iodo-Phe.

Part 3: Hydroxylated Phenylalanines in Neurology

The Gold Standard: L-DOPA (3,4-dihydroxy-L-phenylalanine) Alternatives: Direct Dopamine Agonists (e.g., Pramipexole, Ropinirole).

Comparative Analysis: L-DOPA vs. Dopamine Agonists[5][6][7]
FeatureL-DOPADopamine Agonists (DA)
Mechanism Prodrug.[3][4] Crosses BBB via LAT1, decarboxylated to Dopamine.Direct binding to D2/D3 receptors (bypasses presynaptic neurons).
Efficacy (Motor) Superior. "Gold Standard" for symptom control.Moderate. Less effective for rigidity/bradykinesia.
Side Effects Dyskinesia (involuntary movements) after long-term use.Impulse control disorders, hallucinations, somnolence.
Half-Life Short (60–90 mins). Requires frequent dosing.Longer (6–24 hours). Provides continuous stimulation.
Mechanistic Causality

L-DOPA remains superior because it restores physiological dopamine in the striatum, which is then released in a phasic manner (activity-dependent). Agonists provide tonic (continuous) stimulation, which can desensitize receptors and fails to mimic natural signaling patterns.

Part 4: Enzymatic Synthesis of Substituted Phenylalanines[8]

For researchers requiring non-commercially available derivatives (e.g., specific isotope labels or rare substitutions), enzymatic synthesis offers high enantioselectivity compared to chemical synthesis.

Protocol: Chemoenzymatic Cascade (PAL/LAAD)

This method converts inexpensive cinnamic acid derivatives into enantiopure L- or D-phenylalanines.[5]

Reagents:

  • Substituted Cinnamic Acid (Precursor)[6]

  • Phenylalanine Ammonia Lyase (PAL) - AvPAL (from Anabaena variabilis)

  • Ammonium Carbamate (Ammonia source)

Step-by-Step:

  • Buffer Prep: 4M NH3/CO2 buffer (pH 9.6). High ammonia concentration drives the equilibrium toward amination.

  • Reaction: Dissolve 10 mM substituted cinnamic acid in buffer. Add AvPAL (0.5 mg/mL).

  • Incubation: Incubate at 37°C, 200 rpm for 24 hours.

  • Monitoring: Track consumption of cinnamic acid via HPLC (UV 280 nm).

  • Workup: Acidify to pH 2.0 with HCl. Wash with ethyl acetate (removes unreacted acid). Adjust aqueous phase to pH 6.0 to precipitate the zwitterionic amino acid.

Visualization: Enzymatic Cascade Workflow

Enzymatic_Synthesis Substrate Substituted Cinnamic Acid (Achiral Precursor) Intermediate Enzyme-Substrate Complex Substrate->Intermediate Binding Ammonia NH3 / NH4+ (Amine Source) Ammonia->Intermediate Binding Enzyme Phenylalanine Ammonia Lyase (PAL) Enzyme->Intermediate Catalysis Product L-Substituted Phenylalanine (>99% ee) Intermediate->Product Anti-addition of NH3

Caption: PAL-mediated stereoselective amination of cinnamic acids to yield L-phenylalanines.

References

  • Barth, R. F., et al. (2018). "Boron neutron capture therapy of cancer: current status and future prospects." Clinical Cancer Research.

  • Watanabe, T., et al. (2023).[7] "Fluorinated borono-phenylalanine for optimizing BNCT." Applied Radiation and Isotopes.

  • Nomura, T., et al. (2019). "L-DOPA vs. Dopamine Agonists in Striatal Microcircuits." Neuroscience.

  • Parmeggiani, F., et al. (2015).[5] "Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases." Angewandte Chemie.

  • Berger, A. A., et al. (2020). "The Impact of Halogenated Phenylalanine Derivatives on Amyloid Formation." ChemBioChem.

  • PD MED Collaborative Group. (2014). "Long-term effectiveness of dopamine agonists and monoamine oxidase B inhibitors compared with levodopa as initial treatment for Parkinson's disease (PD MED)."[3] The Lancet.

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A Senior Application Scientist's Guide to Evaluating the Off-Target Effects of 3-Chloro-2,4-difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the introduction of novel chemical entities like 3-Chloro-2,4-difluoro-DL-phenylalanine presents both opportunity and challenge. As a synthetic analog of the essential amino acid phenylalanine, its unique halogenation pattern suggests potential for new therapeutic applications, from serving as a building block in pharmaceutical synthesis to acting as a tool in neuroscience research.[1] However, the very structural modifications that confer novelty also necessitate a rigorous evaluation of unintended biological interactions, or "off-target" effects. These interactions are a primary cause of clinical trial failures, with up to 90% of failures attributed to unforeseen safety issues often arising from off-target binding.[2]

This guide provides a comprehensive framework for characterizing the off-target profile of 3-Chloro-2,4-difluoro-DL-phenylalanine. We will move beyond a simple listing of protocols to explain the scientific rationale behind a multi-tiered evaluation strategy. This approach begins with broad, predictive methods and progressively narrows the focus to specific, biologically relevant interactions, ensuring a thorough and resource-efficient investigation. While specific experimental data for this particular compound is not yet widely published, this guide establishes a robust methodology, using related halogenated phenylalanine analogs as illustrative examples, to systematically uncover its off-target landscape.

Part 1: The Predictive Foundation - In Silico Off-Target Profiling

Before committing to resource-intensive wet-lab experiments, a computational assessment is an invaluable first step. Most small molecule drugs interact with multiple targets, not just their intended one.[3][4] Computational models leverage vast databases of known compound-target interactions to predict potential liabilities based on structural similarity, physicochemical properties, and machine learning algorithms.[3][5]

Causality Behind the In Silico Approach

The core principle is that molecules with similar structures or properties often interact with similar sets of proteins. By comparing the chemical features of 3-Chloro-2,4-difluoro-DL-phenylalanine to a curated training set of over a million compounds with known activities, we can generate a probabilistic map of potential off-target interactions.[3][4] This allows for the early identification of potential safety concerns, such as interactions with kinases, ion channels, or G-protein coupled receptors (GPCRs), which can inform the design of subsequent experimental assays.

Workflow: Off-Target Safety Assessment (OTSA)

A robust computational workflow, such as the Off-Target Safety Assessment (OTSA) framework, integrates multiple predictive models to enhance accuracy.[5]

cluster_input Input Data cluster_analysis Computational Analysis Engine cluster_output Output & Prioritization Input 3-Chloro-2,4-difluoro-DL-phenylalanine (Structure & Properties) QSAR Global QSAR Models (e.g., Kinases, Ion Channels) Input->QSAR Analyzed by Similarity Similarity Searching (e.g., Tanimoto Coefficient) Input->Similarity Analyzed by Pocket 3D Pocket Similarity (Binding Site Comparison) Input->Pocket Analyzed by ML Machine Learning (Random Forest, Deep Learning) Input->ML Analyzed by Prediction Predicted Off-Target List (Ranked by Confidence Score) QSAR->Prediction Generates Similarity->Prediction Generates Pocket->Prediction Generates ML->Prediction Generates Pathway Pathway Analysis (Toxicity Pathway Mapping) Prediction->Pathway Informs Hypothesis Testable Hypotheses (e.g., 'Potential hERG Blocker') Pathway->Hypothesis Leads to

Caption: In Silico workflow for predictive off-target analysis.

Protocol 1: In Silico Off-Target Prediction
  • Compound Input: Obtain the 2D structure (SMILES or SDF format) of 3-Chloro-2,4-difluoro-DL-phenylalanine.

  • Model Selection: Utilize a comprehensive prediction platform (e.g., commercial platforms like those from Sanofi or Chemotargets, or public servers) that incorporates multiple algorithms. This should include:

    • 2D Similarity/Fingerprinting: Compares the compound's structural fragments to databases of active molecules.

    • Quantitative Structure-Activity Relationship (QSAR) Models: Uses statistical models to predict activity against specific targets like kinases or ion channels.

    • 3D Shape/Pharmacophore Matching: Compares the 3D conformation and electronic properties to known binding pockets.

  • Execution & Analysis: Run the analysis against a broad target database (e.g., >7,000 proteins).[3] The output is typically a list of potential off-targets, ranked by a confidence score or predicted binding affinity.

  • Data Interpretation: Cross-reference high-confidence predictions with pathway databases to understand potential toxicological implications. For example, a predicted interaction with the hERG channel would be a significant flag for cardiotoxicity.

Part 2: Experimental Screening - In Vitro Biochemical Assays

While predictive models provide hypotheses, experimental validation is essential. In vitro biochemical assays offer a direct, high-throughput method to screen for interactions between our compound and a panel of purified proteins.[6]

Causality Behind the In Vitro Approach

This step moves from prediction to direct measurement. By physically exposing purified target proteins (like kinases, receptors, or enzymes) to 3-Chloro-2,4-difluoro-DL-phenylalanine, we can quantify binding affinity or functional inhibition.[6] This approach is a self-validating system because it directly measures a physical interaction, providing quantitative data (e.g., IC50, Ki) that confirms or refutes the in silico predictions. Starting with a broad panel, such as a safety pharmacology panel, is a cost-effective strategy to identify critical liabilities early in the discovery process.[6]

Parameter In Silico Prediction In Vitro Biochemical Assay Cell-Based Assay
Primary Goal Hypothesis GenerationDirect Interaction MeasurementPhysiological Effect Validation
Biological Context Low (algorithmic)Low (purified components)High (intact cells)
Throughput Very HighHighMedium to Low
Cost per Data Point Very LowLow to MediumHigh
Key Output Predicted Targets ListIC50, Ki, % InhibitionEC50, Cell Viability, Pathway Modulation
Stage of Use Hit/Lead IdentificationLead Selection & OptimizationLead Optimization & Preclinical

Table 1. Comparison of Off-Target Evaluation Methodologies.

Protocol 2: Broad-Panel In Vitro Safety Screening
  • Panel Selection: Select a comprehensive safety screening panel. A standard choice, such as Reaction Biology's InVEST panel, screens against a wide range of targets known to be associated with adverse drug reactions.[6] This typically includes:

    • GPCRs

    • Ion Channels (including hERG)

    • Kinases

    • Nuclear Receptors

    • Transporters

  • Compound Preparation: Prepare a stock solution of 3-Chloro-2,4-difluoro-DL-phenylalanine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Execution: The screening is typically performed by a specialized CRO. The compound is tested at one or two standard concentrations (e.g., 1 µM and 10 µM). The specific assay format depends on the target class (e.g., radioligand binding for receptors, fluorescence-based assays for enzymes).

  • Data Analysis: Results are reported as percent inhibition or percent binding relative to a control. A common threshold for a "hit" is >50% inhibition at 10 µM.

  • Follow-up: For any identified hits, a dose-response curve is generated by testing the compound across a range of concentrations to determine the IC50 (half-maximal inhibitory concentration).

Part 3: The Physiological Context - Cell-Based Assays

A compound that binds to a purified protein in a test tube may not have the same effect in a living cell.[7] Cell-based assays are critical for validating in vitro hits in a more physiologically relevant environment, accounting for factors like cell membrane permeability, intracellular metabolism, and the presence of complex signaling networks.[7][8][9]

Causality Behind the Cell-Based Approach

Biochemical assays can be misleading because they lack the complexity of a cellular environment.[7] A compound might show potent activity against a purified kinase but fail to enter the cell, or it might be rapidly metabolized or effluxed. Conversely, a compound's off-target effect might only manifest through the disruption of a multi-protein signaling cascade, an effect invisible in a simple binding assay.[8] Cell-based assays bridge this gap by measuring the downstream functional consequences of target engagement within an intact biological system.

cluster_workflow Integrated Off-Target Evaluation Workflow InSilico In Silico Prediction (Broad Hypothesis Generation) InVitro In Vitro Screening (e.g., Kinase Panel @ 10 µM) InSilico->InVitro Guides DoseResponse Dose-Response (IC50) (Quantify Potency of Hits) InVitro->DoseResponse Identifies 'Hits' for CellBased Cell-Based Assay (Validate in Physiological Context) DoseResponse->CellBased Prioritizes for SAR Structure-Activity Relationship (Optimize & Mitigate Off-Target) CellBased->SAR Informs

Caption: A tiered workflow for off-target effect evaluation.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if the compound binds to its predicted target inside intact cells.

  • Cell Culture: Grow a relevant human cell line (e.g., HEK293 or a cancer cell line like HeLa) to ~80% confluency.

  • Compound Treatment: Treat the cells with 3-Chloro-2,4-difluoro-DL-phenylalanine (e.g., at 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Cell Lysis & Protein Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing unbound, stable protein) from the precipitated, denatured protein via centrifugation.

  • Detection: Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature using Western Blot or ELISA.

  • Interpretation: Binding of the compound will stabilize the target protein, resulting in a shift of its melting curve to a higher temperature compared to the vehicle control.

Protocol 4: Phospho-Kinase Array for Pathway Analysis

If an off-target kinase was identified, this assay reveals the downstream consequences.

  • Cell Culture & Treatment: Grow cells as in Protocol 3. Treat with the compound at a concentration relevant to its IC50 (e.g., 1 µM) for a defined period (e.g., 2 hours).

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • Array Incubation: Incubate the cell lysates with a membrane-based antibody array where each spot corresponds to an antibody for a specific phosphorylated kinase or substrate.

  • Detection: Use a series of detection antibodies and a chemiluminescent substrate to visualize the level of phosphorylation at each spot.

  • Analysis: Quantify the spot densities and compare the phosphorylation profile of compound-treated cells to vehicle-treated cells. Significant changes indicate that the off-target kinase interaction is functionally active and is altering intracellular signaling.

Part 4: Comparison with Phenylalanine Analogs

The specific placement of chloro and fluoro groups on the phenyl ring is critical. These substitutions alter the molecule's electronic properties, hydrophobicity, and steric profile, which in turn dictates its binding promiscuity.[10][11]

Compound Key Structural Feature Potential Impact on Off-Target Profile
L-Phenylalanine Unsubstituted (endogenous)Serves as a baseline; interactions are generally on-target with metabolic enzymes and transporters.[12]
p-Chloro-phenylalanine Single chlorine at para positionKnown inhibitor of tryptophan hydroxylase, an off-target effect leading to serotonin depletion. The single halogen alters binding specificity.
3,5-Difluoro-DL-phenylalanine Symmetrical difluorinationFluorination increases lipophilicity and can alter pKa, potentially increasing promiscuous binding. Analogs have shown modulation of glutamatergic transmission.[10][11]
3-Chloro-2,4-difluoro-DL-phenylalanine Asymmetric tri-halogenationThe combination of a larger chloro group with two fluoro groups creates a unique electronic and steric profile. This could lead to a distinct off-target profile compared to symmetrically substituted analogs, requiring a full experimental evaluation as outlined.

Table 2. Structural Comparison and Hypothetical Off-Target Implications of Phenylalanine Analogs.

The asymmetric halogenation of 3-Chloro-2,4-difluoro-DL-phenylalanine makes it difficult to predict its behavior based solely on simpler analogs. While other fluorinated phenylalanines can enhance protein stability or binding affinity, the specific combination of substituents in the target molecule necessitates a de novo, comprehensive evaluation.[10]

Conclusion

Evaluating the off-target effects of a novel compound like 3-Chloro-2,4-difluoro-DL-phenylalanine is not a single experiment but a systematic campaign. By integrating predictive computational modeling with targeted in vitro screening and physiologically relevant cell-based assays, researchers can build a comprehensive safety and selectivity profile. This tiered approach, which emphasizes understanding the causality behind each experimental choice, allows for the early and efficient identification of potential liabilities. It transforms the challenge of off-target effects from an unknown risk into a manageable variable, ultimately accelerating the development of safer and more effective therapeutics.

References

  • Huang, X., et al. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
  • Sanofi. Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity.
  • CD Genomics. Comprehensive Methods for Off-Target Detection in Gene Editing.
  • CD Genomics. Comprehensive Analysis of CRISPR Off-Target Effects.
  • Reaction Biology. Safety and Off-Target Drug Screening Services.
  • Breaking Bio. (2026). Deep learning predicts CRISPR off-target effects.
  • ResearchGate. CRISPR/ Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies.
  • Berrino, E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry.
  • Creative Biogene. Kinase Screening & Profiling with Cellular Assays.
  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay.
  • Berrino, E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers Media S.A.
  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • Collias, D., et al. (2020). Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. Nucleic Acids Research.
  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery.
  • Creative Biolabs. Off-Target Screening Cell Microarray Assay.
  • Intellia Therapeutics. Validation of CRISPR / Cas9 Off-Target Discovery Profiles from in Silico Prediction, Cell-Based and Biochemical-Based.
  • bioRxiv. (2025). Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq.
  • Creative Diagnostics. Off-Target Effects Analysis.
  • Berrino, E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PMC.
  • PubChem. 3-chloro-L-phenylalanine. National Center for Biotechnology Information.
  • Horizon Discovery. Off-target effects: disturbing the silence of RNA interference (RNAi).
  • Chem-Impex. 3-Chloro-DL-phenylalanine.
  • Santa Cruz Biotechnology. 3-Chloro-DL-phenylalanine.
  • U.S. Environmental Protection Agency. 3,5-difluoro-l-phenylalanine - Hazard. CompTox Chemicals Dashboard.
  • Wikipedia. Phenylalanine.
  • Anaspec. Analogs of Phenylalanine and Tyrosine.
  • Synquest Labs. 3,4-Difluoro-DL-phenylalanine Safety Data Sheet.
  • Al-Zoubi, R. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH.
  • Benchchem. 3,5-Difluoro-DL-phenylalanine: A Technical Overview of a Sparsely Characterized Phenylalanine Analog.

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Safety Operating Guide

3-Chloro-2,4-difluoro-DL-phenylalanine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling protocols for 3-Chloro-2,4-difluoro-DL-phenylalanine . As a halogenated amino acid derivative, this compound presents specific challenges regarding thermal decomposition products (HF/HCl) and environmental persistence.[1]

The following procedures are designed to ensure regulatory compliance (EPA/RCRA/EU) and personnel safety, moving beyond basic compliance to establish a self-validating safety system .

Part 1: Strategic Hazard Assessment

Before disposal, you must understand the causality of the safety protocols. This compound is not just "chemical waste"; it is a poly-halogenated organic solid .[1]

The Chemical Causality (Why We Do This)
  • Thermal Decomposition Risks: Unlike standard organic waste, this compound contains both Chlorine and Fluorine.[1] Upon incineration (the standard disposal method), it releases:

    • Hydrogen Chloride (HCl): Corrosive acid gas.[1]

    • Hydrogen Fluoride (HF): Extremely toxic, corrosive gas that attacks glass and metal scrubbers.[1]

    • Nitrogen Oxides (NOx): From the amino group.[1]

    • Operational Implication: You must segregate this from non-halogenated waste.[1][2] If mixed into a standard fuel-blending stream, the HF generated can damage incinerator infrastructure not designed for halogenated loads.[1]

  • Bioaccumulation & Persistence: Halogenated aromatics are often resistant to biodegradation.[1] Pouring this down the drain is a critical violation of environmental stewardship and law.

Part 2: Physicochemical & Safety Profile

Data synthesized from structural analogs (e.g., 4-Chloro-DL-phenylalanine, 3,4-Difluoro-DL-phenylalanine).[1]

PropertyValue / StatusOperational Significance
Physical State Solid (Crystalline Powder)High dust potential; inhalation risk during transfer.[1]
Solubility Moderate in water; Soluble in acidic/basic mediaDo not dispose via sanitary sewer.[1]
Acidity/Basicity Amphoteric (Zwitterionic)Compatible with most organic solid waste streams (unless strong oxidizers are present).
Combustibility Combustible at high tempsSuitable for high-temperature incineration with scrubbers.[1]
GHS Classification Irritant (Warning) Skin Irrit. 2 (H315), Eye Irrit.[1][3] 2A (H319), STOT SE 3 (H335).[1][3]

Part 3: The Self-Validating Disposal Protocol

This protocol uses a "Chain of Custody" approach.[1] Each step validates the next, ensuring no errors propagate to the disposal facility.[1]

Step 1: Waste Segregation (The Critical Control Point)

You must classify this material as Halogenated Organic Solid .[1]

  • Validation Check: Does the container label explicitly say "Halogenated"? If "No," stop.

Step 2: Packaging & Containment
  • Primary Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]

  • Solids Only: Do not dissolve in solvent for disposal. Dispose of as a solid to minimize waste volume and solvent costs.

  • Double Bagging: If the original container is damaged, place it inside a clear, 6-mil polyethylene bag before placing it in the waste drum.

Step 3: Labeling Strategy

Standard "Hazardous Waste" labels are insufficient.[1] You must add specific constituent data to protect downstream workers.[1]

  • Required Text: "3-Chloro-2,4-difluoro-DL-phenylalanine"

  • Hazard Tags: [Toxic] [Irritant] [Halogenated][1]

  • Constituent Note: "Contains Fluorine and Chlorine - HF/HCl Generation Potential"[1]

Step 4: RCRA Waste Coding (USA Context)

While this specific isomer is likely not P-listed or U-listed, it falls under the "Characteristic" or "Generator" rules.[1]

  • Recommended Code: D001 (Ignitable, if mixed with solvents) or generic Halogenated Organic Solid profiles used by contractors (e.g., Stericycle, Veolia).[1]

  • Note: Always consult your institution's specific "Lab Pack" guidelines, as they may group this under a specific profile code.[1]

Part 4: Operational Workflows (Visualized)

Workflow 1: Waste Segregation Decision Tree

This logic ensures the material ends up in the correct incineration stream.[1]

WasteSegregation Start Waste Generation: 3-Chloro-2,4-difluoro-DL-phenylalanine IsSolid Is the waste Solid or Liquid? Start->IsSolid SolidStream Solid Waste Stream IsSolid->SolidStream Solid (Preferred) LiquidStream Liquid Waste Stream (Dissolved) IsSolid->LiquidStream Solution HalogenCheck Does it contain Halogens? (Cl, F, Br, I) SolidStream->HalogenCheck LiquidStream->HalogenCheck BinNonHal ERROR: Non-Halogenated Bin (DO NOT USE) HalogenCheck->BinNonHal No (Incorrect) BinHal CORRECT: Halogenated Organic Solid Bin HalogenCheck->BinHal Yes Labeling Label: 'Contains Fluorine/Chlorine' BinHal->Labeling Disposal Ship for Incineration (w/ Acid Gas Scrubbing) Labeling->Disposal

Figure 1: Decision logic for segregating halogenated amino acid waste to prevent downstream incineration hazards.

Workflow 2: Emergency Spill Response (Solid)

Immediate actions for a powder spill outside containment.

SpillResponse Spill Spill Detected (Powder) Assess Assess Volume & Risk (Is it > 50g?) Spill->Assess Minor Minor Spill (<50g) Assess->Minor Yes Major Major Spill (>50g) Assess->Major No PPE Don PPE: Nitrile Gloves, Goggles, N95/P100 Mask Minor->PPE EHS Contact EHS / HazMat Team Major->EHS Method Wet Wipe / Damp Paper Towel (Avoid Dust Generation) PPE->Method DrySweep Dry Sweeping (PROHIBITED) PPE->DrySweep Avoid Bagging Double Bag Waste Method->Bagging Decon Wash Area with Soap/Water Bagging->Decon

Figure 2: Spill response workflow emphasizing dust suppression (wet wiping) to prevent inhalation.[1]

Part 5: Detailed Disposal Methodologies

Method A: Commercial Incineration (Recommended)

This is the industry standard for halogenated research chemicals.[1]

  • Aggregation: Collect in a dedicated "Halogenated Solids" drum (typically blue or black, depending on vendor).

  • Manifesting: Ensure the waste manifest lists "Organic Solid, N.O.S. (Not Otherwise Specified)" and includes the constituent name in the profile.

  • Destruction: The facility will incinerate at >1000°C. The presence of Fluorine requires the facility to use wet scrubbers (Caustic Soda/NaOH) to neutralize the HF gas formed.[1]

Method B: Chemical Deactivation (Not Recommended for Routine Disposal)

Why avoid this? Chemical oxidation (e.g., Fenton's reagent) or hydrolysis is complex, time-consuming, and can generate unpredictable byproducts with this specific di-fluoro/chloro substitution pattern.[1] Incineration is safer and more reliable. [1]

References

  • National Institutes of Health (NIH) - PubChem. 3-chloro-L-phenylalanine (Analog Data).[1] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & RCRA Regulations (40 CFR Part 261).[1] Available at: [Link]

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A Researcher's Guide to Handling 3-Chloro-2,4-difluoro-DL-phenylalanine: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, we operate on the frontier of science, often handling novel chemical entities with limited toxicological data. 3-Chloro-2,4-difluoro-DL-phenylalanine is one such compound. While its precise hazard profile is not extensively documented, its structure—a halogenated aromatic amino acid—provides critical clues that demand a stringent, risk-based approach to safety. This guide offers a comprehensive framework for selecting and using Personal Protective Equipment (PPE), ensuring that your work can proceed with the highest degree of safety and scientific integrity.

The principles outlined here are grounded in the established guidelines of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan (CHP) to protect laboratory personnel from hazardous chemicals.[1][2][3][4]

Hazard Assessment: Understanding the Invisible Risks

The first step in any safety protocol is to understand the potential hazards. For 3-Chloro-2,4-difluoro-DL-phenylalanine, we must infer its risks based on its chemical family.

  • Aromatic Amines: This class of compounds can be toxic and may act as sensitizers, causing allergic reactions upon repeated skin contact.[5] Some aromatic amines are known or suspected carcinogens.[6]

  • Halogenated Aromatic Compounds: These substances can be toxic and environmentally persistent. The presence of chlorine and fluorine atoms can significantly alter the molecule's reactivity and biological activity.

  • Fine Powder Form: As a solid, likely a powder, the primary route of exposure is inhalation of airborne particles, which can lead to respiratory irritation and systemic toxicity.[7] Dermal contact and accidental ingestion are also significant risks.

Given the unknown long-term effects, this compound must be treated as a "particularly hazardous substance" under the OSHA Laboratory Standard, which requires establishing a designated work area and implementing specific control measures.[2][3]

The Core PPE Ensemble: A Tiered Approach

The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific task and the associated risk of exposure. We will approach this with a two-tiered system.

Task CategoryRisk LevelMinimum Required PPE Ensemble
Tier 1: Low-Energy / Low-Volume Operations (e.g., Weighing small quantities in a ventilated balance enclosure, preparing dilute solutions, analytical sample handling)Low to ModerateDouble Nitrile Gloves, Safety Goggles, Barrier Lab Coat
Tier 2: High-Energy / High-Volume Operations (e.g., Sonicating, heating, large-scale reactions, potential for aerosol generation)HighDouble Nitrile Gloves, Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron over a Barrier Lab Coat, Respiratory Protection

Deep Dive: Selecting the Right Tool for the Job

Simply listing PPE is insufficient. Understanding the why behind each choice is critical for building a culture of safety and ensuring each protocol is a self-validating system.

Hand Protection: Your First Line of Defense

For a novel compound like 3-Chloro-2,4-difluoro-DL-phenylalanine, breakthrough time and degradation data for specific gloves are unavailable. Therefore, a conservative approach is mandatory.

  • Primary Recommendation: Double-gloving with disposable nitrile gloves is the minimum requirement for incidental contact.[8] Nitrile provides good resistance to a range of chemicals and is preferable to latex, which offers poor chemical protection and can cause allergic reactions.[8][9][10]

  • Why Double-Glove? This practice significantly reduces the risk of exposure from undetected pinholes or tears in the outer glove and provides a buffer during doffing.

  • Extended Contact: For tasks involving potential immersion or extended contact, more robust hand protection is necessary. While nitrile has poor resistance to some halogenated hydrocarbons, butyl rubber or Viton gloves offer better protection but may reduce dexterity.[9] A practical alternative is wearing a flexible laminate glove (e.g., Silver Shield) under a pair of heavy-duty nitrile gloves.[11]

  • Immediate Action: If the outer glove is contaminated, remove both pairs immediately, wash your hands thoroughly, and don fresh gloves. Never reuse disposable gloves.[8]

Eye and Face Protection: Shielding Against the Unseen
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any laboratory activity.[8][11]

  • Splash Hazard: When handling liquid solutions, particularly during transfers or reactions, upgrade to chemical splash goggles.[8][12] Goggles provide a 360-degree seal around the eyes, offering superior protection against splashes from any direction.

  • High-Risk Operations: For any procedure with a significant splash or aerosolization potential (e.g., working with heated solutions, sonicating, or handling large volumes), a face shield must be worn over chemical splash goggles.[8][11] A face shield alone does not provide adequate eye protection.[11]

Respiratory Protection: Controlling Inhalation Exposure

Because 3-Chloro-2,4-difluoro-DL-phenylalanine is a powder, preventing inhalation is paramount.

  • Engineering Controls First: The primary method for controlling airborne hazards is using engineering controls, such as a certified chemical fume hood or a ventilated balance enclosure for weighing.[2][4]

  • When Respirators are Required: If engineering controls are insufficient or not feasible for a specific task, respiratory protection is mandatory. All respirator use must be part of a formal Respiratory Protection Program as required by OSHA (29 CFR 1910.134), which includes medical clearance and annual fit-testing.

  • Choosing a Respirator:

    • For powders: A NIOSH-approved N95 or N100 particulate respirator may be sufficient.

    • For higher-risk tasks or unknown concentrations: A Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is a more protective option, as it provides a positive pressure airflow that prevents contaminants from entering the mask.

The National Institute for Occupational Safety and Health (NIOSH) provides extensive resources and recommendations for selecting appropriate respirators.[13][14][15][16]

Protective Clothing: The Final Barrier
  • Lab Coat: A flame-resistant lab coat is recommended, especially if flammable solvents are present.[11] The coat should be fully buttoned with the sleeves rolled down.

  • Apron: For high-volume work or tasks with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[12]

  • Personal Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory in any laboratory setting.[11][12]

Operational Plan: From Benchtop to Disposal

A successful safety plan extends beyond PPE to include standard operating procedures (SOPs) and waste management.

Step-by-Step Weighing Protocol (Example)
  • Preparation: Don Tier 1 PPE (double nitrile gloves, lab coat, safety goggles).

  • Designated Area: Perform all manipulations within a designated area, such as a chemical fume hood or a ventilated balance enclosure.[17]

  • Containment: Use a weigh boat or paper. Gently tap the container to dispense the powder; avoid scooping in a way that generates dust.

  • Clean-Up: After weighing, gently wipe down the spatula and any surfaces with a damp cloth to capture residual powder. Dispose of the cloth as hazardous waste.

  • Doffing: Remove PPE in the correct order (gloves first), avoiding contact between contaminated surfaces and your skin. Wash hands immediately.

Spill & Emergency Procedures
  • Small Spills (Powder): If you are trained and it is safe to do so, gently cover the spill with an absorbent material. Do not sweep, as this will aerosolize the powder. Place the material in a sealed, labeled container for hazardous waste disposal.[17]

  • Large Spills: Evacuate the area immediately. Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) department.

Decontamination & Waste Disposal

All materials contaminated with 3-Chloro-2,4-difluoro-DL-phenylalanine are considered hazardous waste.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[17][18]

  • Containerization: Use a compatible, leak-proof container with a screw-on cap.[19][20] The container must be clearly labeled as "Hazardous Waste" and list all chemical contents.[18]

  • Disposal: Do not dispose of this chemical down the drain or in regular trash.[17][21] Follow your institution's specific procedures for chemical waste pickup and disposal, which are governed by EPA and local regulations.

This guide is built on a foundation of caution and preparedness. By understanding the potential hazards, selecting the appropriate PPE based on a tiered risk assessment, and adhering to strict operational and disposal protocols, you can handle novel compounds like 3-Chloro-2,4-difluoro-DL-phenylalanine with confidence and integrity. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance.

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Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.